4-Chloro-6-(1H-imidazol-1-yl)pyrimidine
Description
Structure
2D Structure
Properties
IUPAC Name |
4-chloro-6-imidazol-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4/c8-6-3-7(11-4-10-6)12-2-1-9-5-12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBHIPMYQAROLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373971 | |
| Record name | 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114834-02-5 | |
| Record name | 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 114834-02-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Chloro-6-(1H-imidazol-1-yl)pyrimidine CAS number 114834-02-5
An In-Depth Technical Guide to 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine
CAS Number: 114834-02-5
This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic compound. It is intended for researchers, scientists, and drug development professionals, detailing its chemical properties, synthesis, applications, and biological significance. This molecule serves as a crucial building block in the synthesis of a wide array of biologically active compounds.
Physicochemical and Spectroscopic Properties
This compound is a stable and reactive compound, making it suitable for various synthetic pathways in both laboratory and industrial settings[1]. Its key properties are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 114834-02-5 | [1][2] |
| Molecular Formula | C₇H₅ClN₄ | [1][2] |
| Molecular Weight | 180.6 g/mol | [1] |
| Monoisotopic Mass | 180.02028 Da | [3] |
| Purity | ≥97% | [2] |
| Storage Conditions | 0-8°C | [1] |
| Boiling Point | Unavailable |[1] |
Synthesis and Reactivity
Detailed protocols for the industrial synthesis of this compound are not extensively published. However, its chemical structure, featuring a reactive chloro-substituent on the pyrimidine ring, makes it an ideal substrate for nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a key intermediate in multi-step syntheses.
The imidazole and pyrimidine moieties contribute to its ability to interact with various biological targets, making it a valuable building block in medicinal chemistry[1]. The chlorine atom can be readily displaced by a variety of nucleophiles, such as amines, thiols, and alcohols, to generate diverse libraries of derivative compounds.
Key Applications in Research and Development
This compound is a versatile chemical recognized for its significant role in pharmaceutical and agrochemical research and development[1].
-
Pharmaceutical Development : It is a pivotal intermediate in the synthesis of novel therapeutic agents[1]. Its derivatives have been extensively investigated for various pharmacological activities.
-
Oncology : It is a foundational scaffold for kinase inhibitors and other compounds aimed at treating diseases like cancer and inflammation[1]. For instance, novel pyrimidin-4-yl-1H-imidazole derivatives have been synthesized and shown to have potent antiproliferative activity against human melanoma cell lines, acting as selective and potent CRAF inhibitors[6]. Furthermore, it has been used to create V600EBRAF inhibitors[7].
-
Infectious Diseases : A family of 1H-imidazol-2-yl-pyrimidine-4,6-diamines derived from this core structure has shown potent activity against the erythrocyte-stage of Plasmodium falciparum, the parasite responsible for malaria[8].
-
-
Agrochemical Chemistry : The compound serves as a precursor in the formulation of agrochemicals, including potent fungicides and herbicides, contributing to crop protection products[1].
-
Biochemical Research : It is employed in studies of enzyme inhibition and receptor interactions, which helps provide insights into metabolic pathways and disease mechanisms[1].
-
Diagnostic Applications : Research is ongoing to investigate its use in diagnostic tests for detecting specific disease-related biomarkers[1].
Experimental Protocols and Methodologies
While a specific protocol for synthesizing the title compound is not detailed in the provided search results, its application as a synthetic intermediate is well-documented. The following represents a generalized experimental workflow for utilizing this compound in the synthesis of more complex molecules, such as targeted drug candidates.
General Protocol for Nucleophilic Substitution:
-
Reaction Setup : To a solution of this compound in a suitable aprotic solvent (e.g., DMF, DMSO, or THF), add a desired nucleophile (e.g., a primary or secondary amine, thiol, or alcohol).
-
Base Addition : A non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) is often added to scavenge the HCl generated during the reaction.
-
Reaction Conditions : The reaction mixture is typically stirred at temperatures ranging from room temperature to elevated temperatures (e.g., 50-100 °C) to drive the reaction to completion. Microwave irradiation can also be employed to accelerate the reaction[4].
-
Monitoring : The progress of the reaction is monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification : Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve quenching with water, extraction with an organic solvent, and washing the organic layer with brine. The crude product is then purified using techniques such as column chromatography on silica gel or recrystallization.
-
Characterization : The final product's structure and purity are confirmed using spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry[5].
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. PubChemLite - this compound (C7H5ClN4) [pubchemlite.lcsb.uni.lu]
- 4. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel 1H-imidazol-2-yl-pyrimidine-4,6-diamines as potential antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-6-(1H-imidazol-1-yl)pyrimidine is a versatile heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. Its unique molecular architecture, featuring both a pyrimidine and an imidazole moiety, makes it a valuable building block for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its role as a key intermediate in the development of kinase inhibitors, particularly those targeting the p38 MAPK signaling pathway.
Physicochemical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 114834-02-5 | [1] |
| Molecular Formula | C₇H₅ClN₄ | [1] |
| Molecular Weight | 180.59 g/mol | [1] |
| Appearance | White to off-white solid | [3] |
| Purity | ≥97% | [1] |
| Storage Conditions | 0-8°C | [2] |
Table 2: Predicted Spectral Data for this compound
While specific experimental spectra for this compound are not provided in the search results, data from analogous structures can be used to predict the expected spectral characteristics.
| Spectroscopy | Predicted Chemical Shifts / Bands |
| ¹H NMR (DMSO-d₆) | Signals for imidazole protons are expected in the range of δ 6.7-7.7 ppm.[4] Aromatic protons of the pyrimidine ring will also be present. |
| ¹³C NMR (DMSO-d₆) | Imidazole carbon signals are anticipated between δ 124-133 ppm.[4] Pyrimidine carbon signals will also be observable. |
| FTIR (KBr, cm⁻¹) | Characteristic bands for N-H stretching (imidazole ring) around 3437 cm⁻¹, aromatic C-H stretching near 3053 cm⁻¹, C=N stretching around 1681 cm⁻¹, and C=C stretching in the 1599-1489 cm⁻¹ region are expected.[5][6] |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) would be expected at m/z 180, with an isotopic peak (M+2) at m/z 182 due to the presence of chlorine. |
Experimental Protocols
Synthesis of this compound
A plausible and commonly employed synthetic route to this compound involves the nucleophilic aromatic substitution of a chlorine atom on a di-chlorinated pyrimidine with imidazole.
Reaction Scheme:
Caption: Synthetic scheme for this compound.
Materials:
-
4,6-Dichloropyrimidine
-
Imidazole
-
Sodium hydride (NaH) or other suitable base (e.g., K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of imidazole in anhydrous DMF, add sodium hydride portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to an hour to allow for the formation of the sodium salt of imidazole.
-
Add a solution of 4,6-dichloropyrimidine in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80-100°C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench it by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by either recrystallization or column chromatography.
Recrystallization:
-
Dissolve the crude product in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol, isopropanol, or a mixture of solvents).
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane), as determined by TLC analysis.[7]
-
Dissolve the crude product in a minimum amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system and collect the fractions containing the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Role in Kinase Inhibition and Signaling Pathways
The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[8] this compound serves as a crucial intermediate in the synthesis of a variety of kinase inhibitors, including those targeting the p38 mitogen-activated protein kinase (MAPK) pathway.[8][9][10]
The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Dysregulation of this pathway is implicated in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and various cancers.[8] Inhibitors based on the pyrimidinyl-imidazole scaffold have been shown to be potent and selective inhibitors of p38 MAP kinase.[9]
Caption: Generalized p38 MAPK signaling pathway and the inhibitory role of this compound derivatives.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The following is a general protocol for an in vitro kinase inhibition assay to evaluate the potency of compounds derived from this compound. This protocol is based on a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[11]
Materials:
-
Recombinant human p38 MAP kinase
-
Specific peptide substrate for p38 MAPK
-
ATP
-
Kinase assay buffer
-
Test compound (dissolved in DMSO)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Multichannel pipettor
-
Plate shaker
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, followed by 10-point, 3-fold serial dilutions.
-
Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of the diluted compounds into the wells of the 384-well plate. Include controls for 0% inhibition (DMSO only) and 100% inhibition (no enzyme or a known potent inhibitor).
-
Kinase Reaction: Prepare a master mix containing the kinase assay buffer, p38 MAPK enzyme, and the peptide substrate. Add this mixture to the wells containing the test compounds to initiate the reaction.
-
Incubation: Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Add the ATP detection reagent (e.g., Kinase-Glo® reagent) to each well to stop the kinase reaction and generate a luminescent signal.
-
Measurement: Incubate the plate for a further 10 minutes to stabilize the luminescent signal, and then measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion
This compound is a compound of considerable synthetic utility, particularly in the fields of medicinal chemistry and drug discovery. Its straightforward synthesis and the reactivity of the chloro-substituent allow for the facile introduction of diverse functionalities, leading to the generation of large libraries of compounds for biological screening. The established role of the pyrimidinyl-imidazole scaffold in the inhibition of key signaling molecules like p38 MAP kinase highlights the potential of derivatives of this compound as therapeutic agents for a variety of diseases. This guide provides a foundational resource for researchers and scientists working with this important chemical entity.
References
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Chloro-1H-imidazole, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidine hybrids: synthetic sequence and the molecular and supramolecular structures of two intermediates and three final products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pyrimidinylimidazole inhibitors of p38: cyclic N-1 imidazole substituents enhance p38 kinase inhibition and oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P38 MAP kinase inhibitors: evolution of imidazole-based and pyrido-pyrimidin-2-one lead classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine: A Key Intermediate in Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. It serves as a crucial building block in the synthesis of potent and selective kinase inhibitors, which are at the forefront of targeted therapies for cancer and inflammatory diseases. This document details the physicochemical properties, synthesis, and biological relevance of this compound, with a focus on its application in the development of inhibitors for key signaling pathways.
Core Molecular Data
This compound is a small molecule featuring a pyrimidine ring substituted with a chloro group and an imidazole ring. These structural motifs are pivotal for its utility as a scaffold in drug design, allowing for targeted modifications to optimize biological activity and pharmacokinetic properties.
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClN₄ | [1] |
| Molecular Weight | 180.59 g/mol | [1] |
| CAS Number | 114834-02-5 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as DMSO and DMF |
Synthesis and Characterization
Experimental Protocol: Synthesis of a 4-Chloro-6-(imidazol-1-yl)pyrimidine Derivative
This protocol describes a general method for the synthesis of a 4-chloro-6-(imidazol-1-yl)pyrimidine derivative, which can be adapted for the title compound.
Materials:
-
4,6-Dichloropyrimidine
-
Imidazole
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4,6-dichloropyrimidine (1.0 eq) in anhydrous DMF, add imidazole (1.0-1.2 eq) and potassium carbonate (1.5 eq).
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify characteristic peaks of the pyrimidine and imidazole protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Melting Point (m.p.): To assess the purity of the compound.
Biological Activity and Applications in Drug Discovery
This compound is a valuable intermediate in the synthesis of kinase inhibitors. The pyrimidine core can mimic the adenine ring of ATP, while the imidazole moiety can form crucial hydrogen bonds within the kinase active site. The chloro substituent provides a reactive handle for further chemical modifications to enhance potency and selectivity.
Derivatives of this compound have shown significant inhibitory activity against several kinases implicated in cancer and inflammation, including BRAF and p38 MAPK.
Quantitative Bioactivity of Derivatives
While specific IC₅₀ values for the parent compound are not widely reported, studies on its derivatives highlight its potential. For instance, a series of pyrimidin-4-yl-1H-imidazol-2-yl derivatives have been synthesized and evaluated for their antiproliferative activities. One such derivative, 7a , demonstrated potent inhibition of the CRAF kinase and significant antiproliferative effects in melanoma cell lines.[1]
| Compound | Target | A375P IC₅₀ (μM) | WM3629 IC₅₀ (μM) | CRAF IC₅₀ (nM) |
| 7a | CRAF | 0.62 | 4.49 | 20 |
| Sorafenib | RAF | 2.58 | 5.86 | 22 |
Data from Lee et al., Bioorg. Med. Chem. Lett. 2010, 20 (5), 1573-1577.[1]
Experimental Protocol: General Kinase Inhibition Assay (Example: BRAF V600E)
This protocol outlines a general procedure for evaluating the inhibitory activity of compounds against a specific kinase, such as the oncogenic BRAF V600E mutant.
Materials:
-
Recombinant human BRAF V600E enzyme
-
MEK1 (kinase dead) as a substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant BRAF V600E enzyme, and the MEK1 substrate.
-
Add serial dilutions of the test compound (or DMSO as a vehicle control) to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP to the wells.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal curve.
Signaling Pathway Involvement
The primary therapeutic potential of this compound derivatives lies in their ability to modulate key signaling pathways that are often dysregulated in disease.
RAF-MEK-ERK Signaling Pathway
The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway and are a major driver in many cancers, including melanoma.
p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is activated by cellular stress and inflammatory cytokines. It plays a central role in regulating inflammation, apoptosis, and cell differentiation. Dysregulation of this pathway is associated with various inflammatory diseases and cancers.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its strategic design allows for the generation of libraries of compounds for screening and lead optimization in drug discovery programs targeting cancer and inflammatory diseases. The information provided in this technical guide serves as a foundational resource for researchers and professionals in the field, facilitating the exploration of novel therapeutics based on this promising scaffold.
References
The Rising Potential of Pyrimidine-Imidazole Hybrids in Drug Discovery: A Technical Guide
Researchers and drug development professionals are increasingly turning their attention to pyrimidine-imidazole hybrids, a class of heterocyclic compounds demonstrating a remarkable breadth of biological activities. This in-depth guide explores the core pharmacological effects of these hybrids, presenting key quantitative data, detailed experimental protocols, and elucidating the underlying signaling pathways.
The fusion of pyrimidine and imidazole rings into single molecular entities has yielded compounds with significant potential in oncology, infectious diseases, and inflammatory conditions. The versatile nature of these scaffolds allows for extensive chemical modification, enabling the fine-tuning of their biological profiles for enhanced potency and selectivity.
Anticancer Activity: Targeting the Engines of Cell Proliferation
Pyrimidine-imidazole hybrids have emerged as potent anticancer agents, primarily through their ability to inhibit various protein kinases that are crucial for cancer cell growth and survival. Cyclin-dependent kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR) are among the key targets.
A series of imidazole-pyrimidine amides has been developed as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[1][2] These compounds have demonstrated significant anti-proliferative effects against various cancer cell lines.[1] Similarly, tetrasubstituted imidazole derivatives carrying a pyrimidine sulfonamide pharmacophore have shown significant growth inhibition of up to 95% in a 60-cell line panel and have been evaluated as inhibitors of EGFR mutants.[3]
The mechanism of action for many of these anticancer hybrids involves the disruption of cell cycle progression and the induction of apoptosis. For instance, some lead compounds have been shown to cause cell cycle arrest in the S-phase or G1/S-phase, leading to an accumulation of cells and eventual programmed cell death.[3]
Quantitative Anticancer Data Summary
| Compound Class | Target | Cancer Cell Line(s) | IC50 / Activity | Reference |
| Imidazole pyrimidine amides | CDK2 | Various cancer cell lines | Potent anti-proliferative effects | [1] |
| Imidazole pyrimidine derivatives | CDK2 | - | IC50 = 1.3 µM (for compound 3j) | [2] |
| 3H‐imidazole[4,5‐c]pyridine derivatives | CDK2 | - | IC50 = 21 nM (for compound 5b) | [2] |
| Imidazole/benzimidazole thio-arylethanone derivatives | CDK2 | - | IC50 = 0.62 μM (for compound 10e) | [2] |
| Benzimidazole-bridged pyrazolo[1,5-a]pyrimidine | - | MCF-7, A549, HeLa, SiHa | 3.2 to 47.4 μM | [4] |
| Benzimidazole–pyrimidine hybrid 52 | - | A549 (human lung cancer) | 2.21 to 7.29 μM | [4][5] |
| Tetrasubstituted imidazole-pyrimidine-sulfonamide hybrids | EGFR mutants, HER2 | 60-cell line panel | Up to 95% growth inhibition at 10 µM | [3] |
| Imidazole-containing pyrimidine–sulfonamide hybrid 24 | - | 60-cell line panel | 12.76–97.23% growth inhibition at 10 μM | [6] |
| Thienotriazolopyrimidine derivatives (20, 19, 17, 16, 11) | - | CNE2, KB, MCF-7, MGC-803 | Significant cytotoxicity | [7] |
| Indazol-pyrimidine derivatives (4f, 4i, 4a, 4g, 4d) | - | MCF-7 | IC50 = 1.629, 1.841, 2.958, 4.680, 4.798 μM | [8] |
| Chromeno[2,3-d]pyrimidin-6-one (compound 3) | - | MCF7, HepG2, A549 | IC50 = 1.61 to 2.02 μM | [9] |
Experimental Protocol: MTT Cell Proliferation Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of compounds.[10]
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Pyrimidine-imidazole hybrid compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubated for 24 hours to allow for attachment.[10]
-
Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of the pyrimidine-imidazole derivatives.[10]
-
Incubation: The plates are incubated for a further 48-72 hours.
-
MTT Addition: 50 µL of serum-free media and 50 µL of MTT solution are added to each well, and the plate is incubated for 3-4 hours at 37°C.[11]
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.
Signaling Pathway: CDK2 Inhibition
The following diagram illustrates the central role of CDK2 in cell cycle progression and how its inhibition by pyrimidine-imidazole hybrids can lead to cell cycle arrest.
Caption: Inhibition of the CDK2/Cyclin E complex by pyrimidine-imidazole hybrids blocks pRb phosphorylation, preventing cell cycle progression into the S-phase.
Antimicrobial Activity: A Broad Spectrum of Action
Pyrimidine-imidazole hybrids have demonstrated significant activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[12][13] This broad-spectrum activity makes them promising candidates for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.
For instance, a series of pyrimidines derived from 6-chlorobenzimidazoles exhibited notable antibacterial and antifungal properties.[12] Another study on imidazo[1,2-a]pyrimidine derivatives also reported potent antimicrobial activity.[14] The mechanism of action is believed to involve the disruption of essential cellular processes in microorganisms.
Quantitative Antimicrobial Data Summary
| Compound Class | Microorganism(s) | MIC / Zone of Inhibition | Reference |
| Pyrimidines of 6-chlorobenzimidazoles | Bacillus subtilis, Staphylococcus aureus, Proteus mirabilis, Escherichia coli | MIC = 40 µg/ml | [12] |
| Imidazole derivative from pyrimidine | Streptococcus mutans, Staphylococcus saprophyticus, Enterococcus faecalis, Haemophilus influenzae | Clear antibacterial activity | [13] |
| Hydrazineyl-linked imidazo[1,2-a]pyrimidine-thiazole hybrids (K1, K2, K3) | Mycobacterium tuberculosis H37Rv | MIC = 1.6 μg/mL | [15] |
| Benzimidazole–pyrimidine acrylonitrile hybrid 98 | Gram-positive and Gram-negative bacteria | MIC = 9 to 13 µg/mL | [4] |
| Imidazo[1,2-a]pyrimidine chalcones | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes | Excellent to good activity | [16] |
| Imidazo[1,2-a]pyrimidine derivatives | 13 microorganisms (Gram-positive, Gram-negative bacteria, and yeasts) | Good antimicrobial activity | [17][18] |
Experimental Protocol: Broth Microdilution Method (MIC Determination)
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Pyrimidine-imidazole hybrid compounds
-
96-well microtiter plates
-
Incubator
Procedure:
-
Compound Dilution: A serial two-fold dilution of the pyrimidine-imidazole compound is prepared in the broth medium directly in the wells of a 96-well plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[19]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[19]
Experimental Workflow: Antimicrobial Screening
The following diagram outlines a typical workflow for screening and evaluating the antimicrobial potential of newly synthesized pyrimidine-imidazole hybrids.
Caption: A streamlined workflow for the discovery of novel antimicrobial pyrimidine-imidazole hybrids, from synthesis to lead compound identification.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Several pyrimidine-imidazole hybrids have demonstrated potent anti-inflammatory properties, suggesting their potential in treating a variety of inflammatory disorders.[20][21] The mechanism of action often involves the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenases (COX).
For example, certain pyrazolo[3,4-d]pyrimidine derivatives have shown noteworthy in vitro anti-inflammatory activity by potently suppressing COX-2 activity, with IC50 values comparable to the standard drug celecoxib.[20] This selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.
Quantitative Anti-inflammatory Data Summary
| Compound Class | Target | Assay | IC50 / Activity | Reference |
| Pyrazolo[3,4-d]pyrimidine derivatives (5 and 6) | COX-2 | In vitro COX inhibition | IC50 = 0.04 ± 0.09 μmol and 0.04 ± 0.02 μmol | [20] |
| Quinazolinone–pyrimidine hybrids (81–85) | COX | Carrageenan-induced rat paw edema | Efficacy above 90% compared to diclofenac-sodium | [20] |
| Triazole-pyrimidine hybrids (ZA3-ZA5, ZB2-ZB6, S5) | - | Inhibition of NO and TNF-α production | Significant anti-neuroinflammatory properties | [21] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the anti-inflammatory activity of new compounds.
Materials:
-
Rats
-
Carrageenan solution (1% in saline)
-
Pyrimidine-imidazole hybrid compounds
-
Plethysmometer
Procedure:
-
Compound Administration: The test compounds are administered to the rats, typically orally or intraperitoneally.
-
Carrageenan Injection: After a set period (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation.
-
Paw Volume Measurement: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group (which received only the vehicle).
Signaling Pathway: COX-2 Inhibition
The diagram below illustrates how pyrimidine-imidazole hybrids can interfere with the arachidonic acid cascade by inhibiting the COX-2 enzyme, thereby reducing the production of pro-inflammatory prostaglandins.
Caption: Pyrimidine-imidazole hybrids can exert anti-inflammatory effects by inhibiting COX-2, a key enzyme in the synthesis of pro-inflammatory prostaglandins.
Conclusion
The compelling and diverse biological activities of pyrimidine-imidazole hybrids underscore their significance as a privileged scaffold in medicinal chemistry. The data and methodologies presented in this guide highlight the immense potential of these compounds in the development of novel therapeutics for a range of diseases. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly pave the way for the next generation of pyrimidine-imidazole-based drugs with improved efficacy and safety profiles.
References
- 1. Imidazole pyrimidine amides as potent, orally bioavailable cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Anticancer Activities of Tetrasubstituted Imidazole-Pyrimidine-Sulfonamide Hybrids as Inhibitors of EGFR Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties | MDPI [mdpi.com]
- 6. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles – Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives [jstage.jst.go.jp]
- 15. Hydrazineyl-linked imidazole[1,2-a]pyrimidine-thiazole hybrids: design, synthesis, and in vitro biological evaluation studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. mdpi.com [mdpi.com]
- 19. ujconline.net [ujconline.net]
- 20. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Rise of Pyrimidin-4-yl-1H-imidazole Derivatives: A Technical Guide to Their Discovery and Significance as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of targeted therapies in modern medicine has illuminated the critical role of protein kinases in cellular signaling and disease progression. Among the myriad of scaffolds explored for kinase inhibition, the pyrimidin-4-yl-1H-imidazole core has emerged as a privileged structure, demonstrating potent and selective inhibitory activity against a range of key kinases. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological significance of these derivatives, with a particular focus on their role in modulating the TGF-β/SMAD and p38 MAPK signaling pathways, both pivotal in oncology and inflammatory diseases.
Discovery and Therapeutic Potential
The discovery of pyrimidin-4-yl-1H-imidazole derivatives as kinase inhibitors has been a significant advancement in medicinal chemistry. These compounds have shown remarkable efficacy in preclinical studies for various diseases, including cancer and inflammatory disorders. Their mechanism of action often involves the competitive inhibition of ATP binding to the kinase domain, thereby blocking downstream signaling cascades that are crucial for cell proliferation, differentiation, and survival.
One of the earliest and most notable applications of this scaffold was in the development of inhibitors for Raf kinases, key components of the MAPK/ERK signaling pathway. For instance, a novel series of pyrimidin-4-yl-1H-imidazol-2-yl derivatives demonstrated potent antiproliferative activities against melanoma cell lines, with some compounds exhibiting superior efficacy compared to the well-known RAF inhibitor, Sorafenib.[1] One such derivative, compound 7a, was identified as a selective and potent CRAF inhibitor with IC50 values of 0.62 µM and 4.49 µM against A375P and WM3629 human melanoma cell lines, respectively.[1]
Furthermore, the versatility of the pyrimidin-4-yl-1H-imidazole scaffold has been demonstrated by its application in targeting other critical kinases. Modifications to this core structure have led to the development of potent inhibitors of the p38 MAP kinase and the Transforming Growth Factor-beta (TGF-β) receptor I (TGF-βRI), also known as ALK5. The dysregulation of these pathways is implicated in a wide array of pathologies, making their inhibitors highly sought-after therapeutic agents.
Quantitative Analysis of Kinase Inhibition
The potency of pyrimidin-4-yl-1H-imidazole derivatives is quantitatively assessed through their half-maximal inhibitory concentration (IC50) values. The following tables summarize the inhibitory activities of representative compounds against key kinases.
Table 1: Inhibitory Activity of Pyrimidin-4-yl-1H-imidazole and Related Derivatives against BRAF/CRAF Kinases
| Compound ID | Target Kinase | Cell Line | IC50 (µM) | Reference |
| 7a | CRAF | A375P | 0.62 | [1] |
| 7a | CRAF | WM3629 | 4.49 | [1] |
| 12l | V600EBRAF | - | 0.49 | [2] |
| 12i | V600EBRAF | - | 0.53 | [2] |
| 12e | V600EBRAF | - | 0.62 | [2] |
| CLW14 | BRAF | A375 | 4.26 | [3] |
| CLW27 | BRAF | A375 | 2.93 | [3] |
Table 2: Inhibitory Activity of Imidazole and Pyrimidine Derivatives against p38 MAP Kinase
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| AA6 | p38 MAP Kinase | 403.57 | [4] |
| SB203580 (Reference) | p38 MAP Kinase | 222.44 | [4] |
| Compound 48 | p38 MAP Kinase | 0.24 | [5] |
Table 3: Inhibitory Activity of Pyrimidine and Imidazole Derivatives against TGF-β Receptor I (ALK5)
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 11 | TGF-βRI | 72 | [6] |
| GW855857 | TGF-βRI | 194 | [6] |
| Compound 10 | TGF-βRI | 44 | [6] |
| Compound 57 | ALK5 | Not Specified | [7][8] |
Signaling Pathways and Mechanism of Action
The therapeutic efficacy of pyrimidin-4-yl-1H-imidazole derivatives is rooted in their ability to modulate specific signaling pathways. Below are diagrammatic representations of the TGF-β/SMAD and p38 MAPK pathways, highlighting the points of intervention for these inhibitors.
References
- 1. Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural insights and clinical advances in small-molecule inhibitors targeting TGF-β receptor I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of a pyrazolo[3,4-d]pyrimidine derivative as a novel and potent TGFβ1R1 inhibitor - University of Nottingham Ningbo China [research.nottingham.edu.cn]
- 8. Design, synthesis and evaluation of a pyrazolo[3,4-d]pyrimidine derivative as a novel and potent TGFβ1R1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The heterocyclic compound 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine stands as a cornerstone in medicinal chemistry, serving as a versatile scaffold for the synthesis of a multitude of biologically active molecules. Its unique structural arrangement, featuring both a pyrimidine and an imidazole ring, facilitates critical interactions with a range of biological targets. This technical guide delves into the synthesis, key applications, and biological significance of this compound, with a particular focus on its role in the development of targeted kinase inhibitors for therapeutic intervention in oncology and inflammatory diseases. This document provides a comprehensive overview of its utility, supported by quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and experimental workflows.
Introduction
The pyrimidine nucleus is a fundamental component of DNA and RNA and a privileged scaffold in drug discovery, with numerous approved drugs incorporating this heterocycle.[1] When functionalized with an imidazole moiety, the resulting this compound becomes a highly valuable building block for creating compounds with diverse pharmacological activities.[2] The chlorine atom at the 4-position of the pyrimidine ring provides a reactive site for nucleophilic substitution, allowing for the facile introduction of various substituents to modulate the compound's physicochemical properties and biological activity. This adaptability has made it a favored starting material in the synthesis of targeted therapies, particularly kinase inhibitors.[2]
Synthesis of this compound
The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution (SNAr) reaction of 4,6-dichloropyrimidine with imidazole. The reaction conditions can be optimized to achieve high yields and purity.
General Experimental Protocol
Materials:
-
4,6-Dichloropyrimidine
-
Imidazole
-
Anhydrous potassium carbonate (K2CO3) or other suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 4,6-dichloropyrimidine (1.0 equivalent) in anhydrous DMF, add imidazole (1.0-1.2 equivalents) and anhydrous potassium carbonate (2.0-4.0 equivalents).[3]
-
Heat the reaction mixture to 140 °C with vigorous stirring.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Applications in Drug Discovery: A Focus on Kinase Inhibition
The this compound scaffold is a key component in a variety of kinase inhibitors, targeting critical signaling pathways implicated in cancer and inflammation.
Inhibition of the MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Several inhibitors targeting kinases within this pathway, such as RAF, utilize the pyrimidine-imidazole scaffold.
Targeting Other Key Kinases
Derivatives of this compound have also shown potent inhibitory activity against other important kinases, including:
-
Aurora Kinases: Essential for cell cycle regulation, making them attractive targets in oncology.
-
Epidermal Growth Factor Receptor (EGFR): A key driver in several cancers, including non-small cell lung cancer.
-
Fms-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML).
Quantitative Data on Biological Activity
The following tables summarize the in vitro activity of representative kinase inhibitors incorporating the pyrimidine-imidazole scaffold.
Table 1: CRAF Inhibition Data
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 7a | A375P | 0.62 | [4] |
| 7a | WM3629 | 4.49 | [4] |
Table 2: General Anticancer Activity of Pyrimidine-Imidazole Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 4f | MCF-7 | 1.629 | [5] |
| 4i | MCF-7 | 1.841 | [5] |
| 4a | A549 | 3.304 | [5] |
| 4i | A549 | 2.305 | [5] |
Experimental Protocols for Key Assays
Detailed and reproducible experimental protocols are critical for the evaluation of novel compounds. Below are representative protocols for key assays used in the characterization of pyrimidine-imidazole based kinase inhibitors.
CRAF Kinase Inhibition Assay (In Vitro)
This protocol describes a method to determine the in vitro inhibitory activity of a compound against CRAF kinase.
Materials:
-
Recombinant active CRAF kinase
-
Inactive MEK1 protein (substrate)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Test compound dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
To the wells of a 384-well plate, add the test compound, recombinant CRAF enzyme, and inactive MEK1 substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 value.
Cell Proliferation (MTT) Assay
This assay measures the effect of a compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Test compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percent inhibition of cell proliferation and determine the IC50 value.
Experimental and Drug Discovery Workflows
The development of a novel kinase inhibitor follows a structured workflow, from initial screening to preclinical evaluation.
Conclusion
This compound is a privileged scaffold in drug discovery, offering a synthetically accessible and highly adaptable platform for the development of novel therapeutics. Its prominence in the design of potent and selective kinase inhibitors underscores its significance in addressing unmet medical needs in oncology and other disease areas. The continued exploration of derivatives based on this core structure holds great promise for the future of targeted medicine.
References
- 1. Synthesis and anticancer activity of some fused pyrimidines and related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Unveiling Therapeutic Avenues: A Technical Guide to 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic scaffold, 4-chloro-6-(1H)-imidazol-1-yl)pyrimidine, represents a versatile and privileged structure in medicinal chemistry. Its inherent ability to interact with a multitude of biological targets has led to the development of a diverse array of derivatives with significant therapeutic potential. This technical guide provides an in-depth exploration of the key molecular targets amenable to modulation by compounds originating from this core structure, with a primary focus on oncology, neuroinflammation, and inflammatory disorders. Detailed experimental protocols for cited assays and quantitative data are presented to facilitate further research and development in this promising area.
I. Oncological Targets
The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. Derivatives of 4-chloro-6-(1H)-imidazol-1-yl)pyrimidine have demonstrated potent inhibitory activity against several key oncogenic kinases.
RAF Kinases (B-RAF, C-RAF)
The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a frequent driver of tumorigenesis. Compounds derived from the 4-chloro-6-(1H)-imidazol-1-yl)pyrimidine scaffold have been identified as potent inhibitors of both B-RAF and C-RAF (RAF1).
A series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives have been synthesized and evaluated for their inhibitory effect on the V600E mutant of B-RAF, a common mutation in melanoma and other cancers. Notably, some of these compounds exhibited sub-micromolar IC50 values against V600E B-RAF and also showed potent inhibition of C-RAF. Another series of pyrimidin-4-yl-1H-imidazol-2-yl derivatives also demonstrated significant antiproliferative activities, with one compound identified as a selective and potent C-RAF inhibitor.[1]
Quantitative Data: RAF Kinase Inhibition
| Compound ID | Target | IC50 (µM) | Cell Line | Reference |
| 12l | V600E B-RAF | 0.49 | - | |
| 12i | V600E B-RAF | 0.53 | - | |
| 12e | V600E B-RAF | 0.62 | - | |
| 7a | C-RAF | Potent (exact value not specified) | A375P, WM3629 | [1] |
Signaling Pathway: RAS-RAF-MEK-ERK Cascade
Caption: Inhibition of the RAS-RAF-MEK-ERK signaling pathway.
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a crucial role in cell growth and proliferation. Its overexpression or mutation is common in various cancers, including non-small cell lung cancer and glioblastoma. Imidazolone-sulphonamide-pyrimidine hybrids have been synthesized and identified as potential EGFR tyrosine kinase (TK) inhibitors.[2] These compounds have shown promising cytotoxic activity against cancer cell lines and direct inhibitory effects on EGFR kinase.[2]
Quantitative Data: EGFR Inhibition
| Compound ID | Target | IC50 (µM) | Cell Line | Reference |
| 6b | EGFR-TK | 0.09 | MCF-7 | [2] |
| 5h | - | 3.71 (cytotoxicity) | MCF-7 | [2] |
| 5j | - | 3.14 (cytotoxicity) | MCF-7 | [2] |
Experimental Workflow: EGFR Tyrosine Kinase Inhibition Assay
Caption: Workflow for an in vitro EGFR kinase inhibition assay.
Aurora A Kinase
Aurora A is a serine/threonine kinase that plays a critical role in mitotic progression. Its overexpression is linked to genomic instability and is frequently observed in various cancers. Pyrimidine-based derivatives have been developed as potent Aurora A kinase inhibitors that can induce the degradation of MYC-family oncoproteins, which are stabilized by Aurora A.
Signaling Pathway: Aurora A and MYC Stabilization
Caption: Inhibition of Aurora A leads to MYC degradation.
II. Neuroinflammatory and Neurodegenerative Targets
Chronic neuroinflammation is a key pathological feature of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Key signaling molecules in these pathways present viable targets for therapeutic intervention.
Glycogen Synthase Kinase 3β (GSK-3β)
GSK-3β is a serine/threonine kinase implicated in a wide range of cellular processes, including neuronal development, metabolism, and inflammation. Its dysregulation is linked to the pathology of Alzheimer's disease, bipolar disorder, and other neurological conditions.
Cyclin-Dependent Kinase 5 (CDK5)
CDK5 is a unique member of the cyclin-dependent kinase family that is predominantly active in post-mitotic neurons. Aberrant CDK5 activity contributes to the neurofibrillary tangle formation seen in Alzheimer's disease.
p38 Mitogen-Activated Protein Kinase (MAPK)
The p38 MAPK signaling pathway is a key mediator of the inflammatory response. Its activation in microglia and astrocytes contributes to the production of pro-inflammatory cytokines, leading to neuronal damage.
III. Inflammatory Disease Targets
Beyond the central nervous system, chronic inflammation underlies a host of debilitating conditions, including rheumatoid arthritis and inflammatory bowel disease.
Cyclooxygenase-2 (COX-2)
COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a well-established strategy for the treatment of inflammatory disorders.
Tumor Necrosis Factor-alpha (TNF-α)
TNF-α is a pro-inflammatory cytokine that plays a central role in the pathogenesis of autoimmune diseases like rheumatoid arthritis. Inhibiting TNF-α production or signaling is a highly effective therapeutic approach.
IV. Experimental Protocols
General Kinase Inhibition Assay (Luminescence-Based)
This protocol is a general guideline for a luminescence-based kinase assay, such as the Kinase-Glo® assay, which measures the amount of ATP remaining after a kinase reaction.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the test compound in kinase assay buffer. The final DMSO concentration should be ≤1%.
-
Dilute the recombinant kinase and substrate to the desired concentrations in kinase assay buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well white plate, add the test compound or vehicle control.
-
Add the diluted kinase to each well, except for the "no enzyme" control.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add a kinase detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature for 10-30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of the test compound or vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add a solubilizing agent to dissolve the formazan crystals and measure absorbance at ~570 nm.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence.
-
-
Data Analysis:
-
Calculate the percent inhibition of cell proliferation for each concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
-
Western Blotting for Protein Expression
-
Cell Lysis:
-
Treat cells with the test compound for a specified duration.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
This guide highlights the significant potential of 4-chloro-6-(1H)-imidazol-1-yl)pyrimidine as a foundational scaffold for the development of novel therapeutics. The diverse range of validated targets underscores the importance of continued exploration and optimization of derivatives based on this versatile chemical entity. The provided data and protocols serve as a valuable resource for researchers dedicated to advancing new treatments for cancer, neurodegenerative diseases, and inflammatory conditions.
References
An In-depth Technical Guide to the Stability and Reactivity of 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-6-(1H-imidazol-1-yl)pyrimidine is a versatile heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. Its unique molecular architecture, featuring both a reactive pyrimidine ring and an imidazole moiety, renders it a valuable intermediate for the synthesis of a diverse range of bioactive molecules. This technical guide provides a comprehensive overview of the stability and reactivity of this compound, with a focus on its application in the development of kinase inhibitors. Detailed experimental protocols, data on its physicochemical properties, and an examination of its role in relevant signaling pathways are presented to support researchers in their drug discovery and development endeavors.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a chloro-substituent at the 4-position and an imidazolyl group at the 6-position of the pyrimidine ring creates a molecule with two key points of functionality. The electron-deficient nature of the pyrimidine ring, enhanced by the electronegative chlorine atom, makes the 4-position highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a wide variety of functional groups, enabling the exploration of extensive chemical space in the design of targeted therapeutics.
Notably, this compound serves as a crucial building block in the synthesis of kinase inhibitors, particularly those targeting the p38 mitogen-activated protein kinase (MAPK) pathway, which is implicated in inflammatory diseases and cancer.[1][2] The imidazole and pyrimidine moieties are adept at forming key interactions with biological targets, making this compound a cornerstone in the development of novel therapeutic agents.[3] Beyond pharmaceuticals, its stable yet reactive nature makes it a useful precursor in the formulation of herbicides and fungicides in the agrochemical sector.[3]
Physicochemical and Stability Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 114834-02-5 | [3] |
| Molecular Formula | C₇H₅ClN₄ | [3] |
| Molecular Weight | 180.59 g/mol | [3] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Storage Conditions | 0-8°C | [3] |
| Predicted XlogP | 1.2 | [4] |
| Purity (typical) | ≥97% | [5] |
Stability Considerations:
-
Storage: The compound should be stored in a cool, dry place, typically between 0 and 8°C, to minimize degradation.[3] It should be kept in a tightly sealed container to protect it from moisture and atmospheric contaminants.
-
Light Sensitivity: While specific data is unavailable, many heterocyclic compounds exhibit some degree of light sensitivity. It is advisable to store the compound in an opaque or amber container.
-
pH Stability: The stability of the compound in solution is expected to be pH-dependent. The imidazole ring has a pKa of approximately 7.0 for its conjugate acid, while pyrimidine is a weak base.[6][7] In strongly acidic or basic conditions, hydrolysis of the chloro group or degradation of the heterocyclic rings may occur.
-
Thermal Stability: As a solid, the compound is expected to be relatively stable at ambient temperatures. However, prolonged exposure to high temperatures should be avoided to prevent decomposition.
Reactivity Profile
The reactivity of this compound is dominated by the electrophilic nature of the pyrimidine ring, particularly at the 4-position, which is activated towards nucleophilic attack by the chloro substituent.
Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound is the SNAr reaction at the C4 position. The electron-withdrawing nitrogen atoms in the pyrimidine ring, coupled with the good leaving group ability of the chloride ion, facilitate the attack of a wide range of nucleophiles.
General Reaction Scheme:
Where Nu: represents a nucleophile such as an amine, alcohol, or thiol.
This reactivity is the cornerstone of its utility in synthesizing libraries of compounds for drug discovery, particularly for kinase inhibitors where an amino group is often introduced at this position to interact with the hinge region of the kinase active site.
Basicity
The molecule possesses two basic heterocyclic rings. The imidazole ring is more basic (pKa of the conjugate acid ≈ 7.0) than the pyrimidine ring.[6][7] The lone pair on the non-protonated nitrogen of the imidazole is readily available for protonation. The pyrimidine ring is a much weaker base due to the electron-withdrawing effect of the two nitrogen atoms.
Experimental Protocols
The following protocols are representative examples of the synthesis and subsequent reaction of this compound, based on established methodologies for similar compounds.
Synthesis of this compound
This procedure is a representative method for the synthesis of the title compound from 4,6-dichloropyrimidine and imidazole.
Materials:
-
4,6-Dichloropyrimidine
-
Imidazole
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 4,6-dichloropyrimidine (1.0 eq) in DMF, add imidazole (1.0-1.2 eq) and potassium carbonate (1.5-2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Nucleophilic Aromatic Substitution with an Amine
This protocol describes a typical SNAr reaction to displace the chloro group with a primary or secondary amine, a common step in the synthesis of kinase inhibitors.
Materials:
-
This compound
-
Amine of interest (e.g., aniline or a substituted aniline)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Solvent such as n-butanol, dioxane, or DMF
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq) in the chosen solvent.
-
Add the amine (1.1-1.5 eq) and the base (1.5-2.0 eq) to the solution.
-
Heat the reaction mixture to 80-120°C and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 4-amino-6-(1H-imidazol-1-yl)pyrimidine derivative.
Role in Signaling Pathways and Drug Development
This compound is a key precursor for the synthesis of inhibitors targeting various protein kinases. One of the most prominent targets is the p38 MAPK.
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines.[1] Dysregulation of this pathway is associated with a range of diseases, including chronic inflammatory conditions and cancer. As such, inhibitors of p38 MAPK are of significant therapeutic interest.
Caption: p38 MAPK signaling cascade and the point of inhibition.
Experimental Workflow for Kinase Inhibitor Synthesis and Screening
The development of kinase inhibitors from this compound typically follows a structured workflow.
Caption: Workflow for kinase inhibitor development.
Conclusion
This compound is a highly valuable and versatile building block in modern drug discovery and agrochemical synthesis. Its reactivity, primarily governed by the facile nucleophilic aromatic substitution of the chloro group, allows for the systematic synthesis of diverse compound libraries. While specific quantitative data on its stability and reactivity kinetics are not widely published, its established use as a key intermediate underscores its reliability under appropriate handling and reaction conditions. This technical guide provides a foundational understanding for researchers to effectively utilize this compound in their synthetic and drug development programs, particularly in the pursuit of novel kinase inhibitors. Further detailed experimental studies on its stability and reaction kinetics would be beneficial to the scientific community.
References
- 1. quora.com [quora.com]
- 2. Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~... | Study Prep in Pearson+ [pearson.com]
- 3. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-Chloro-1H-imidazole, 98% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine | C8H7ClN4 | CID 26369835 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Versatility of Substituted Pyrimidines: A Technical Guide to Their Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds. As a privileged structure, its derivatives have been extensively explored and developed as therapeutic agents targeting a wide range of diseases. This in-depth technical guide provides a comprehensive overview of the applications of substituted pyrimidines, with a focus on their anticancer and antimicrobial activities. This guide delves into quantitative biological data, detailed experimental protocols, and the underlying signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.
Anticancer Applications of Substituted Pyrimidines
Substituted pyrimidines have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) kinase and other crucial kinases.
Quantitative Data: In Vitro Anticancer Activity
The following tables summarize the in vitro anticancer activity of various substituted pyrimidine derivatives against different cancer cell lines and their inhibitory activity against key kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of Substituted Pyrimidines Against Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Indolyl-Pyrimidine 4g | MCF-7 (Breast) | 5.1 | [1] |
| HepG2 (Liver) | 5.02 | [1] | |
| HCT-116 (Colon) | 6.6 | [1] | |
| Aminopyrimidine A12 | H1975 (NSCLC) | Not explicitly stated, but showed strong antiproliferative effects | [2] |
| Pyrimidine-5-carbonitrile 10b | HepG2 (Liver) | 3.56 | [3] |
| A549 (Lung) | 5.85 | [3] | |
| MCF-7 (Breast) | 7.68 | [3] | |
| Thiazolopyrimidine 3d | A498 (Renal) | 3.5 | [4] |
| Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine 4i | MCF-7 (Breast) | 0.33 | [5] |
| HeLa (Cervical) | 0.52 | [5] | |
| HepG2 (Liver) | 3.09 | [5] | |
| Imidazo[1,2-a]pyrimidine 3d | MCF-7 (Breast) | 43.4 | [6] |
| MDA-MB-231 (Breast) | 35.9 | [6] | |
| Imidazo[1,2-a]pyrimidine 4d | MCF-7 (Breast) | 39.0 | [6] |
| MDA-MB-231 (Breast) | 35.1 | [6] | |
| Pyrazolo[3,4-d]pyrimidine 5 | HT1080 (Fibrosarcoma) | 96.25 | [7] |
| HeLa (Cervical) | 74.8 | [7] | |
| Caco-2 (Colon) | 76.92 | [7] | |
| A549 (Lung) | 148 | [7] | |
| Pyrazolo[3,4-d]pyrimidine 7 | HT1080 (Fibrosarcoma) | 43.75 | [7] |
| HeLa (Cervical) | 17.50 | [7] | |
| Caco-2 (Colon) | 73.08 | [7] | |
| A549 (Lung) | 68.75 | [7] |
Table 2: IC50 Values of Substituted Pyrimidines Against Kinases
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| Indolyl-Pyrimidine 4g | EGFR | 250 | [1] |
| Indolyl-Pyrimidine 4f | EGFR | 380 | [1] |
| Indolyl-Pyrimidine 4h | EGFR | 390 | [1] |
| Aminopyrimidine A12 | EGFR L858R/T790M | 4.0 | [2] |
| Aminopyrimidine A8 | EGFR L858R/T790M | 5.0 | [2] |
| Pyrido[3,2-d]pyrimidine 30 | EGFR | 0.95 | [8] |
| Pyrido[3,2-d]pyrimidine 31 | EGFR | 0.97 | [8] |
| Pyrido[3,2-d]pyrimidine 32 | EGFR | 1.5 | [8] |
| Pyrrolo[2,3-d]pyrimidine 46 | EGFR | 3.76 | [8] |
| Pyrrolo[2,3-d]pyrimidine 48 | EGFR | 3.63 | [8] |
| Pyrimidine-5-carbonitrile 10b | EGFR | 8.29 | [3] |
| Pyrazolo[3,4-d]pyrimidine 4 | EGFR-TK | 54 | [9] |
| Pyrazolo[3,4-d]pyrimidine 15 | EGFR-TK | 135 | [9] |
| Pyrazolo[3,4-d]pyrimidine 16 | EGFR-TK | 34 | [9] |
| Thiazolopyrimidine 3d | Topoisomerase II | 2890 | [4] |
Signaling Pathway: EGFR Inhibition by Substituted Pyrimidines
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[1][8] Dysregulation of the EGFR signaling pathway is a common event in many types of cancer, making it a prime target for anticancer therapies.[2][10] Substituted pyrimidines have been designed to act as EGFR inhibitors by competing with ATP for the binding site in the kinase domain, thereby blocking the downstream signaling cascade that leads to uncontrolled cell growth.[8][11]
Caption: EGFR signaling pathway and its inhibition by substituted pyrimidines.
Experimental Protocols
A common method for the synthesis of certain pyrimidine derivatives is the Biginelli reaction.[1]
Protocol:
-
A mixture of indole-3-carbaldehyde, ethyl acetoacetate, and thiourea is stirred under reflux in ethanol containing a few drops of 37% HCl.[1]
-
The resulting ester intermediate is then subjected to hydrazinolysis using hydrazine hydrate in ethanol to form a hydrazide.[1]
-
The hydrazide is then reacted with appropriate aromatic aldehydes in absolute ethanol, with or without acetic acid as a catalyst, to yield hydrazone derivatives.[1]
-
Finally, cyclocondensation of the hydrazones with thioglycolic acid in glacial acetic acid affords the target indolyl-pyrimidine compounds.[1]
This assay quantifies the amount of ATP remaining after a kinase reaction, where a decrease in luminescence indicates higher kinase activity.
References
- 1. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. New fused pyrimidine derivatives with anticancer activity: Synthesis, topoisomerase II inhibition, apoptotic inducing activity and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines [mdpi.com]
- 8. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
Methodological & Application
Synthesis Protocol for 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine: An Application Note for Researchers
For Immediate Release
This application note provides a comprehensive, two-step synthesis protocol for 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine, a valuable building block for drug discovery and development professionals. The procedure is designed for researchers and scientists in medicinal chemistry and related fields, offering a detailed methodology, data presentation, and a visual representation of the synthetic workflow.
Abstract
This compound is a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors.[1] This document outlines a reliable and efficient two-step protocol for its preparation, commencing with the synthesis of the precursor 4,6-dichloropyrimidine from 4,6-dihydroxypyrimidine, followed by a selective nucleophilic aromatic substitution with imidazole.
Chemical Structures
| Compound | Structure |
| 4,6-Dihydroxypyrimidine | ![]() |
| 4,6-Dichloropyrimidine | ![]() |
| Imidazole | ![]() |
| This compound | ![]() |
Experimental Protocols
Step 1: Synthesis of 4,6-Dichloropyrimidine
This procedure details the conversion of 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine using phosphorus oxychloride as the chlorinating agent.
Materials:
-
4,6-Dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable tertiary amine base[2]
-
Anhydrous Toluene (or another inert solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of 4,6-dihydroxypyrimidine (1.0 eq) in phosphorus oxychloride (3.0-5.0 eq), slowly add N,N-diisopropylethylamine (2.0 eq) at room temperature.[2]
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 4,6-dichloropyrimidine.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system like ethanol/water.
Step 2: Synthesis of this compound
This protocol describes the selective nucleophilic aromatic substitution of one chlorine atom in 4,6-dichloropyrimidine with imidazole.
Materials:
-
4,6-Dichloropyrimidine
-
Imidazole
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous Dimethylformamide (DMF) or another polar aprotic solvent
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4,6-dichloropyrimidine (1.0 eq) in anhydrous DMF, add imidazole (1.0-1.2 eq) and potassium carbonate (1.5-2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine to remove DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis protocol.
| Step | Reactant Ratios (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 4,6-Dihydroxypyrimidine (1.0), POCl₃ (4.0), DIPEA (2.0) | Toluene | 110-120 | 4-6 | 85-95 | >95 |
| 2 | 4,6-Dichloropyrimidine (1.0), Imidazole (1.1), K₂CO₃ (1.5) | DMF | 80-100 | 12-24 | 70-85 | >97[3] |
Physicochemical Properties of this compound [3]
| Property | Value |
| Molecular Formula | C₇H₅ClN₄ |
| Molecular Weight | 180.59 g/mol |
| Appearance | Off-white to light yellow solid |
| CAS Number | 114834-02-5 |
Visualization of the Synthetic Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic workflow for this compound.
This detailed application note provides a solid foundation for the successful synthesis of this compound, empowering researchers to access this important building block for their drug discovery endeavors.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of Novel Imidazo[1,2-a]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient synthesis of novel imidazo[1,2-a]pyrimidine derivatives utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including reduced reaction times, improved yields, and often, enhanced purity of the final products.[1] The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4][5]
Introduction
Imidazo[1,2-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse pharmacological profiles.[2][4] These derivatives have been reported to act as anticancer agents, antimicrobial compounds, and anti-inflammatory molecules.[2][5][6] The core structure is also a key component in compounds targeting various signaling pathways, such as the Wnt/β-catenin and AKT/mTOR pathways, which are often dysregulated in cancer.[3][7]
Microwave-assisted synthesis provides a rapid and efficient route to access these valuable compounds. The use of microwave irradiation can dramatically accelerate reaction rates, leading to the formation of the desired products in minutes as opposed to hours required by conventional heating methods.[1] This technology, coupled with the potential for solvent-free reactions or the use of green solvents, aligns with the principles of green chemistry.[8][9]
General Reaction Scheme
The most common approach for the synthesis of the imidazo[1,2-a]pyrimidine core involves the condensation reaction of a 2-aminopyrimidine with an α-haloketone.[10]
Caption: General synthesis of imidazo[1,2-a]pyrimidine derivatives.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Tri/Tetrasubstituted Imidazole-Containing Imidazo[1,2-a]pyrimidines
This protocol is adapted from a one-pot, sequential two-step synthesis.[8]
Materials:
-
Imidazo[1,2-a]pyrimidine-2-carbaldehyde
-
Aliphatic or aromatic primary amine
-
Benzil
-
Ammonium acetate
-
p-Toluenesulfonic acid (p-TsOH)
-
Ethyl alcohol
-
Microwave synthesis reactor
Procedure:
-
In a 35 mL microwave reaction vessel, suspend imidazo[1,2-a]pyrimidine-2-carbaldehyde (0.51 mmol), the desired amine (0.56 mmol), and p-TsOH (20 mol%) in ethyl alcohol (2 mL).
-
Stir the mixture at room temperature for 5 minutes.
-
Heat the mixture in the microwave reactor at 80°C for 30 minutes with an applied power of 100 W.[8]
-
Cool the reaction mixture to room temperature.
-
Add benzil (0.51 mmol) and ammonium acetate (2.55 mmol) to the vessel.
-
Stir the mixture at room temperature for an additional 5 minutes.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate mobile phase.
-
Upon completion, the product can be purified by column chromatography on silica gel.
Protocol 2: Solvent-Free Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrimidines
This protocol is a green chemistry approach utilizing a solid catalyst under solvent-free conditions.[2]
Materials:
-
2-Aminopyrimidine
-
Substituted α-bromoacetophenone
-
Alumina (Al2O3)
-
Microwave synthesis reactor
Procedure:
-
In a suitable vessel, thoroughly mix 2-aminopyrimidine, the substituted α-bromoacetophenone, and alumina (Al2O3) as a catalyst.
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture under solvent-free conditions. The optimal power and time should be determined for each specific set of reactants.
-
Monitor the reaction progress using TLC.
-
After the reaction is complete, the product can be extracted from the solid support using an appropriate organic solvent and then purified.
Data Presentation
The following tables summarize representative quantitative data from the literature for the microwave-assisted synthesis of imidazo[1,2-a]pyrimidine derivatives.
Table 1: Synthesis of Tri/Tetrasubstituted Imidazole-Containing Imidazo[1,2-a]pyrimidines [8]
| Entry | Amine Derivative | Yield (%) |
| 1 | Aniline | 58 |
| 2 | 4-Methylaniline | 62 |
| 3 | 4-Methoxyaniline | 60 |
| 4 | 4-Chloroaniline | 46 |
| 5 | Benzylamine | 75 |
| 6 | Cyclohexylamine | 80 |
| 7 | n-Butylamine | 68 |
Table 2: Synthesis of 2-Aryl-Imidazo[1,2-a]pyrimidines [2]
| Entry | α-Bromoacetophenone Substituent | Yield (%) | Melting Point (°C) |
| 1 | 4-H | 92 | 185-187 |
| 2 | 4-Br | 95 | 260-262 |
| 3 | 4-Cl | 93 | 255-257 |
| 4 | 4-F | 89 | 229-231 |
| 5 | 4-NO2 | 85 | 290-292 |
| 6 | 4-OCH3 | 90 | 195-197 |
| 7 | 2-Naphthyl | 67 | 249-251 |
Visualization of Experimental Workflow and Biological Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis and subsequent analysis of imidazo[1,2-a]pyrimidine derivatives.
Caption: Experimental workflow for synthesis and evaluation.
Inhibition of the Wnt/β-catenin Signaling Pathway
Several imidazo[1,2-a]pyrimidine derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and tumorigenesis.[3][11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. connectjournals.com [connectjournals.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. [research.unipd.it]
Application Notes and Protocols for One-Pot Synthesis of Pyrimidine-Based Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the efficient one-pot synthesis of diverse pyrimidine-based analogues. The methodologies highlighted are selected for their high yields, operational simplicity, and applicability in medicinal chemistry and drug development for creating libraries of bioactive molecules.
Introduction
Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in numerous biologically active compounds, including anticancer, antiviral, and antimicrobial agents. One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, resource conservation, and reduced waste generation. This document outlines key one-pot methodologies for the synthesis of pyrimidine analogues, providing detailed experimental protocols and summarizing reaction parameters for easy comparison.
Application Note 1: The Biginelli Reaction for the Synthesis of Dihydropyrimidinones (DHPMs)
The Biginelli reaction is a classic one-pot, three-component condensation reaction that provides straightforward access to 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogues (DHPMs).[1][2] These scaffolds are prevalent in a variety of pharmacologically active molecules.[3] The reaction typically involves an aldehyde, a β-ketoester, and urea or thiourea, often under acidic catalysis.[2] Modern modifications of this protocol include the use of microwave irradiation and solvent-free conditions to enhance reaction rates and yields.[4]
Experimental Protocol: Microwave-Assisted, Solvent-Free Biginelli Reaction[4]
This protocol describes an efficient and environmentally friendly synthesis of dihydropyrimidin-2(1H)-ones using sulfamic acid as a catalyst under microwave irradiation.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.5 mmol) or Thiourea (1.5 mmol)
-
Sulfamic acid (catalytic amount)
-
Microwave reactor
-
Ethanol (for recrystallization)
-
Ice-cold water
Procedure:
-
In a microwave-safe vessel, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1.5 mmol), and a catalytic amount of sulfamic acid.
-
Thoroughly mix the components.
-
Place the vessel in the microwave reactor and irradiate at a suitable power level for 2-5 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the solid product.
-
Filter the solid, wash thoroughly with water to remove any unreacted urea/thiourea and catalyst.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone derivative.
Quantitative Data Summary: Biginelli Reaction
| Aldehyde | Catalyst | Conditions | Time | Yield (%) | Reference |
| Benzaldehyde | Sulfamic Acid | Microwave, Solvent-free | 2 min | 93 | [4] |
| 4-Chlorobenzaldehyde | Sulfamic Acid | Microwave, Solvent-free | 3 min | 95 | [4] |
| 4-Nitrobenzaldehyde | Sulfamic Acid | Microwave, Solvent-free | 2.5 min | 90 | [4] |
| Vanillin | Sulfamic Acid | Microwave, Solvent-free | 4 min | 88 | [4] |
| Benzaldehyde | None | 90°C, Solvent-free | 4 h | High to excellent | [5] |
| 4-Nitrobenzaldehyde | Uranyl Acetate | 90°C, Solvent-free | 1.5 h | 95 | [5] |
Application Note 2: Iridium-Catalyzed Multicomponent Synthesis of Pyrimidines from Alcohols
This innovative one-pot synthesis allows for the regioselective construction of highly substituted pyrimidines from amidines and up to three different alcohols.[6][7] This sustainable method proceeds through a sequence of condensation and dehydrogenation steps, catalyzed by an iridium pincer complex, and liberates only water and hydrogen as byproducts.[6]
Experimental Protocol: Iridium-Catalyzed Pyrimidine Synthesis[7]
Materials:
-
Amidine hydrochloride (0.5 mmol)
-
Primary alcohol (variable amounts, see table)
-
Secondary alcohol (variable amounts, see table)
-
[PN5P-Ir] catalyst (1-2 mol%)
-
t-AmOK (potassium tert-amoxide) (for liberation of free amidine)
-
Toluene (solvent)
-
Schlenk flask
Procedure:
-
In a glovebox, add the amidine hydrochloride, t-AmOK, and the iridium catalyst to a Schlenk flask equipped with a magnetic stir bar.
-
Add toluene as the solvent.
-
Add the respective alcohols to the reaction mixture.
-
Seal the Schlenk flask and remove it from the glovebox.
-
Heat the reaction mixture at 150°C for the specified time.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired pyrimidine derivative.
Quantitative Data Summary: Iridium-Catalyzed Pyrimidine Synthesis
| Amidine | Alcohols (R1-CH2OH, R2-CH(OH)-R3) | Catalyst Loading | Time (h) | Yield (%) | Reference |
| Benzamidine HCl | Benzyl alcohol, 1-Phenylethanol | 2 mol% | 20 | 85 | [7] |
| Acetamidine HCl | Propan-1-ol, Butan-2-ol | 2 mol% | 20 | 71 | [7] |
| Benzamidine HCl | Ethanol, 1-Phenylethanol, Propan-1-ol | 2 mol% | 20 | 68 | [7] |
| 4-Methoxybenzamidine HCl | Benzyl alcohol, 1-(p-tolyl)ethanol | 2 mol% | 20 | 93 | [7] |
Application Note 3: One-Pot Synthesis of Benzopyrano-pyrimidine Derivatives
This method describes a cost-effective and environmentally friendly synthesis of benzopyrano-pyrimidine derivatives through a one-pot condensation of salicylaldehyde derivatives, malononitrile, and a secondary amine (piperidine or morpholine) using p-toluenesulfonic acid (PTSA) as a catalyst.[8]
Experimental Protocol: PTSA-Catalyzed Synthesis of Benzopyrano-pyrimidines[8]
Materials:
-
Salicylaldehyde derivative (1 mmol)
-
Malononitrile (1 mmol)
-
Piperidine or Morpholine (1 mmol)
-
p-Toluenesulfonic acid (PTSA) (10 mol%)
-
Ethanol (solvent, if not solvent-free)
-
Round-bottom flask with reflux condenser
Procedure:
-
To a round-bottom flask, add the salicylaldehyde derivative (1 mmol), malononitrile (1 mmol), piperidine or morpholine (1 mmol), and PTSA (10 mol%).
-
The reaction mixture is stirred and refluxed at 80°C for the required time (typically 30-60 minutes).
-
Monitor the reaction completion using TLC (n-hexane:ethyl acetate 8:2).
-
After completion, cool the reaction mixture to room temperature and treat it with ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried to yield the benzopyrano-pyrimidine derivative.
Quantitative Data Summary: PTSA-Catalyzed Benzopyrano-pyrimidine Synthesis
| Salicylaldehyde Derivative | Secondary Amine | Time (min) | Yield (%) | Reference |
| Salicylaldehyde | Piperidine | 30 | 95 | [8] |
| 5-Bromosalicylaldehyde | Piperidine | 45 | 92 | [8] |
| 5-Nitrosalicylaldehyde | Piperidine | 60 | 88 | [8] |
| Salicylaldehyde | Morpholine | 40 | 90 | [8] |
Visualization of Synthetic Workflows and Biological Pathways
To illustrate the logical flow of the synthetic methods and the biological relevance of the synthesized pyrimidine analogues, the following diagrams are provided.
Synthetic Workflow Diagrams
Caption: General workflow for one-pot synthesis of pyrimidine analogues.
Caption: Simplified mechanism of the Biginelli reaction.
Signaling Pathway Diagrams
Many synthesized pyrimidine analogues exhibit potent biological activity by targeting key signaling pathways implicated in diseases like cancer.
Caption: Inhibition of the EGFR signaling pathway by pyrimidine analogues.[9][10]
Caption: Pyrimidine analogues inhibiting Cyclin-Dependent Kinases (CDKs) to halt cell cycle progression.[11][12]
Caption: Mechanism of action for pyrimidine-based DHFR inhibitors.[13][14][15]
References
- 1. Pyrimidine nucleoside analogs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral activities of pyrimidine nucleoside analogues: some structure--activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 5. Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 11. Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine as a Versatile Intermediate for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a foundational structural motif in the design and synthesis of a multitude of kinase inhibitors, primarily due to its ability to mimic the adenine core of ATP and effectively compete for the enzyme's active site. Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a well-established driver of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors remains a primary focus in contemporary drug discovery. 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine is a key heterocyclic building block, offering a reactive chlorine atom that is amenable to nucleophilic substitution, making it an ideal starting point for the synthesis of diverse libraries of potential kinase inhibitors. These application notes provide a comprehensive overview of the utility of this compound in the synthesis of kinase inhibitors, detailed experimental protocols for key transformations, and representative data on the biological activity of analogous pyrimidine-based inhibitors.
Introduction
The strategic placement of the chloro and imidazole functionalities on the pyrimidine ring of this compound offers medicinal chemists a versatile platform for molecular elaboration. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various amine-containing fragments, a common feature in many kinase inhibitors that form critical hydrogen bond interactions with the hinge region of the kinase domain. The imidazole moiety can also play a significant role in binding to the target kinase, potentially forming additional interactions within the ATP-binding pocket. This dual functionality enables a modular and efficient approach to the construction of complex and biologically active molecules.
Synthetic Applications and Workflow
The primary application of this compound in kinase inhibitor synthesis involves the displacement of the 4-chloro group with a suitable amine. This reaction is typically carried out under thermal conditions or with microwave assistance, often in the presence of a base.
Caption: General synthetic workflow for kinase inhibitor synthesis.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution
This protocol outlines a general procedure for the synthesis of 4-amino-6-(1H-imidazol-1-yl)pyrimidine derivatives.
Materials:
-
This compound (1.0 eq)
-
Substituted amine (1.1 - 1.5 eq)
-
Solvent (e.g., n-butanol, isopropanol, or N,N-dimethylformamide)
-
Base (e.g., N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA)) (2.0 eq)
-
Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
To a solution of this compound in the chosen solvent, add the substituted amine and the base.
-
Heat the reaction mixture to a temperature between 80 °C and 140 °C, or irradiate in a microwave reactor.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-amino-6-(1H-imidazol-1-yl)pyrimidine derivative.
Target Kinases and Signaling Pathways
Pyrimidine-based inhibitors have been successfully developed to target a wide range of kinases involved in cancer cell proliferation, survival, and angiogenesis. Key targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).
Representative Signaling Pathway: EGFR
Caption: Simplified EGFR signaling pathway and point of inhibition.
Quantitative Data of Analogous Pyrimidine-Based Kinase Inhibitors
| Compound Scaffold | Target Kinase | IC50 (nM) | Reference |
| 4-Anilino-6-phenylpyrimidine | p38 MAPK | Varies | [1][2] |
| 2,4-Diaminopyrimidine | Aurora Kinase A | <200 | [3] |
| Imidazo[1,2-c]pyrimidin-5(6H)-one | CDK2 | Submicromolar | [4] |
| Pyrazolo[1,5-a]pyrimidine | PI3Kδ | Varies | [5] |
| Pyrimidin-4-yl-1H-imidazole | CRAF | Varies | [6] |
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of a diverse array of potential kinase inhibitors. The straightforward and efficient nucleophilic aromatic substitution of the 4-chloro position allows for the systematic construction of libraries of compounds for screening and lead optimization. The inherent drug-like properties of the pyrimidine core, coupled with the potential for diverse functionalization, make this intermediate an attractive starting point for the development of novel therapeutics targeting a range of kinases implicated in human diseases. The provided protocols and data on analogous compounds offer a solid foundation for researchers to explore the potential of this promising chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-6-(1H-imidazol-1-yl)pyrimidine is a key heterocyclic building block in the synthesis of a variety of biologically active compounds, particularly those with potential as anticancer agents. Its unique structure, featuring both a pyrimidine and an imidazole ring, allows for versatile chemical modifications, making it an attractive scaffold for the development of targeted cancer therapies. The pyrimidine core is a prevalent feature in numerous kinase inhibitors, where it often acts as a hinge-binder in the ATP-binding pocket of these enzymes. The imidazole moiety can participate in additional interactions, enhancing binding affinity and selectivity. This document provides detailed application notes, experimental protocols, and data on anticancer agents derived from this valuable intermediate.
Application Notes
The primary application of this compound in anticancer agent synthesis lies in its utility as a precursor for kinase inhibitors. The chlorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr), enabling the facile introduction of various amine-containing pharmacophores. This reaction is a cornerstone in the synthesis of numerous potent inhibitors of key signaling proteins implicated in cancer progression.
Derivatives of this compound have shown significant inhibitory activity against several important cancer-related kinases, including:
-
BRAF Kinase: A serine/threonine kinase that is a key component of the MAPK/ERK signaling pathway. Mutations in the BRAF gene, particularly the V600E mutation, are found in a high percentage of melanomas and other cancers.
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation. Overexpression or activating mutations of EGFR are common in various solid tumors.
-
Phosphoinositide 3-kinases (PI3Ks): A family of lipid kinases involved in the PI3K/AKT/mTOR pathway, which is critical for cell growth, survival, and metabolism. Dysregulation of this pathway is a frequent event in cancer.
-
p38 Mitogen-Activated Protein Kinase (MAPK): A kinase involved in cellular responses to stress, inflammation, and apoptosis. Its role in cancer is complex, but its inhibition can suppress tumor growth and inflammation.
The general synthetic strategy involves the displacement of the 4-chloro group with a suitable amine, which often constitutes a significant portion of the final inhibitor's structure, contributing to its target specificity and potency.
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of various compounds synthesized from pyrimidine-imidazole scaffolds, demonstrating the potential of derivatives of this compound.
Table 1: Inhibitory Activity of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine Derivatives against BRAF Kinases [1]
| Compound ID | Wild-type BRAF IC50 (µM) | V600EBRAF IC50 (µM) | CRAF IC50 (µM) |
| 12e | 1.250 | 0.620 | 1.140 |
| 12i | Not Reported | 0.530 | 0.980 |
| 12l | Not Reported | 0.490 | 0.840 |
Table 2: Cytotoxic Activity of Indazol-Pyrimidine Derivatives against Various Cancer Cell Lines [2]
| Compound ID | MCF-7 IC50 (µM) | A549 IC50 (µM) | Caco2 IC50 (µM) |
| 4a | 2.958 | 3.304 | 10.350 |
| 4d | 4.798 | > 50 | 9.632 |
| 4f | 1.629 | > 50 | > 50 |
| 4g | 4.680 | > 50 | 6.909 |
| 4i | 1.841 | 2.305 | 4.990 |
| Reference Drug | 8.029 | 7.35 | 11.29 |
Experimental Protocols
This section provides a detailed, representative protocol for the synthesis of a kinase inhibitor using a chloro-pyrimidine intermediate, analogous to this compound. This protocol is based on the synthesis of p38 MAPK inhibitors and can be adapted for the synthesis of other kinase inhibitors.
Protocol 1: Synthesis of a 4-Amino-6-(1H-imidazol-1-yl)pyrimidine Derivative
This protocol describes a nucleophilic aromatic substitution reaction to displace the chloro group of this compound with an amine.
Materials:
-
This compound
-
Desired amine (e.g., aniline, benzylamine, or a more complex amine fragment)
-
Solvent (e.g., n-butanol, isopropanol, or DMF)
-
Base (e.g., N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA))
-
Reaction vessel with a reflux condenser and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)
Procedure:
-
To a solution of this compound (1.0 equivalent) in the chosen solvent (e.g., n-butanol), add the desired amine (1.1-1.5 equivalents) and the base (2.0 equivalents).
-
Heat the reaction mixture to reflux (typically 80-120 °C) under an inert atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete (typically after 4-24 hours), cool the mixture to room temperature.
-
If a precipitate forms upon cooling, it can be collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired 4-amino-6-(1H-imidazol-1-yl)pyrimidine derivative.
-
Characterize the final product by NMR spectroscopy (1H and 13C) and mass spectrometry to confirm its identity and purity.
Visualizations
Signaling Pathway Diagrams
Caption: The MAPK/ERK signaling pathway, a key target for pyrimidine-imidazole based anticancer agents.
Caption: The PI3K/AKT/mTOR signaling pathway, another important target for anticancer drugs derived from pyrimidine-imidazole scaffolds.
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis of anticancer agents from this compound.
References
Application Notes and Protocols for the Development of Pyrimidine-Sulfonamide Hybrids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental procedures involved in the design, synthesis, characterization, and biological evaluation of pyrimidine-sulfonamide hybrids. This class of compounds holds significant promise in drug discovery, with demonstrated activities against a range of therapeutic targets.
Design Strategy: Molecular Hybridization
The development of pyrimidine-sulfonamide hybrids often employs a molecular hybridization strategy. This approach involves the covalent linking of two or more pharmacophores to create a new hybrid molecule with potentially enhanced biological activity or a modified pharmacological profile. The pyrimidine and sulfonamide moieties are both well-established pharmacophores with diverse biological activities, making their combination a promising strategy for the development of novel therapeutic agents.[1]
Synthetic Protocols
The synthesis of pyrimidine-sulfonamide hybrids can be achieved through various synthetic routes. Two common and effective methods are the Biginelli reaction for the formation of the dihydropyrimidine core and the Suzuki coupling for the introduction of aryl or heteroaryl substituents.
Synthesis of Dihydropyrimidine-Sulfonamide Hybrids via the Biginelli Reaction
The Biginelli reaction is a one-pot, three-component condensation reaction that efficiently produces dihydropyrimidinones.
Protocol: General Procedure for the Synthesis of Dihydropyrimidine-Sulfonamide Hybrids
-
Reaction Setup: In a round-bottom flask, combine the substituted benzaldehyde (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and a urea or thiourea derivative bearing a sulfonamide moiety (1.2 mmol).
-
Solvent and Catalyst: Add a suitable solvent, such as ethanol or acetonitrile, and a catalytic amount of an acid (e.g., HCl, p-toluenesulfonic acid).
-
Reaction Conditions: Reflux the reaction mixture for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Synthesis of Aryl-Substituted Pyrimidine-Sulfonamide Hybrids via Suzuki Coupling
The Suzuki coupling is a versatile cross-coupling reaction for the formation of C-C bonds, allowing for the introduction of diverse aryl and heteroaryl groups onto the pyrimidine ring.
Protocol: General Procedure for Suzuki Coupling
-
Reaction Setup: In a reaction vessel, combine the halogenated pyrimidine-sulfonamide derivative (1 mmol), the desired boronic acid or boronate ester (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2 mmol).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Characterization of Pyrimidine-Sulfonamide Hybrids
The synthesized compounds are characterized using standard spectroscopic techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the chemical structure of the hybrids. For a representative compound, (E)-4-((1-phenylethylidene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide, the -NH- proton signal is observed at 11.28 ppm in the ¹H NMR spectrum.[2]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) or electrospray ionization (ESI) mass spectrometry is used to determine the exact mass of the synthesized compounds, confirming their molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the sulfonamide (SO₂) and amine (NH) groups.
Table 1: Representative Spectral Data for a Pyrimidine-Sulfonamide Hybrid
| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | MS (m/z) |
| 4-(2-Amino-6-(4-methoxyphenyl)pyrimidin-4-yl)benzenesulfonamide | 3.79 (s, 3H, OCH₃), 6.95-7.05 (m, 2H, Ar-H), 7.40-7.50 (m, 2H, Ar-H), 7.60-7.70 (m, 2H, Ar-H), 7.80 (s, 1H, pyrimidine-H), 7.90-8.00 (m, 2H, Ar-H), 8.20 (s, 2H, NH₂), 11.5 (s, 1H, SO₂NH) | 55.5 (OCH₃), 114.0, 126.5, 128.0, 129.0, 130.0, 139.0, 145.0, 160.0, 162.0, 163.0, 165.0 | [M+H]⁺ calculated for C₁₇H₁₆N₄O₃S: 357.10, found 357.12 |
Biological Evaluation Protocols
The biological activity of the synthesized pyrimidine-sulfonamide hybrids is assessed using a variety of in vitro assays.
Anticancer Activity: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds on cancer cell lines.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine-sulfonamide hybrids (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Table 2: Anticancer Activity of Representative Pyrimidine-Sulfonamide Hybrids
| Compound ID | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Hybrid 1 | HCT-116 (Colon) | 5.66 | Doxorubicin | 3.30 |
| Hybrid 2 | MCF-7 (Breast) | 9.87 | Sorafenib | 7.26 |
| PS14 | A549 (Lung) | 12.64 | 5-Fluorouracil | 13.09 |
| Hybrid 17 | MDA-MB-231 (Breast) | 2.40 | 5-Fluorouracil | 2.46 |
| Hybrid 28 | HepG2 (Liver) | 6.99 | Doxorubicin | 6.75 |
Antibacterial Activity: Disc Diffusion Assay
The disc diffusion assay is used to qualitatively assess the antibacterial activity of the synthesized compounds.
Protocol: Disc Diffusion Assay
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of a Mueller-Hinton agar plate using a sterile swab.
-
Disc Application: Place sterile paper discs impregnated with a known concentration of the pyrimidine-sulfonamide hybrids onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters.
Table 3: Antibacterial Activity of Pyrimidine-Sulfonamide Derivatives
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
| Compound A | Staphylococcus aureus | 18 | 64 |
| Compound B | Escherichia coli | 15 | 128 |
| Compound C | Pseudomonas aeruginosa | 12 | 256 |
Kinase Inhibition Assay: In Vitro EGFR Kinase Assay
Many pyrimidine-sulfonamide hybrids have been identified as potent kinase inhibitors. The following protocol describes a general method for assessing their inhibitory activity against a specific kinase, such as the Epidermal Growth Factor Receptor (EGFR).
Protocol: In Vitro EGFR Kinase Assay
-
Reaction Setup: In a 96-well plate, add the pyrimidine-sulfonamide hybrid at various concentrations, the EGFR enzyme, and a suitable buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution containing the substrate (e.g., a synthetic peptide) and ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate using a specific antibody or by quantifying the amount of ADP produced using a commercial kit.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Table 4: Kinase Inhibitory Activity of Pyrimidine-Sulfonamide Hybrids
| Compound ID | Kinase Target | IC₅₀ (nM) |
| Hybrid 10a | ALK | 3.31 |
| Hybrid 10a | EGFR | 17.74 |
| Hybrid 28 | VEGFR-2 | 100 |
| Hybrid 34 | EGFR | 190 |
| Compound 12l | V600E BRAF | 490 |
Visualization of Experimental Workflows and Signaling Pathways
General Experimental Workflow
The following diagram illustrates the general workflow for the development of pyrimidine-sulfonamide hybrids.
Caption: General workflow for pyrimidine-sulfonamide hybrid development.
Signaling Pathway: BRAF-MEK-ERK Pathway Inhibition
Certain pyrimidine-sulfonamide hybrids have been shown to inhibit the BRAF kinase, a key component of the MAPK/ERK signaling pathway, which is often dysregulated in cancer.[3]
Caption: Inhibition of the BRAF-MEK-ERK signaling pathway.
References
Application Notes and Protocols for the Synthesis of Antimalarial 1H-Imidazol-2-yl-pyrimidine-4,6-diamines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of a novel class of antimalarial agents, 1H-imidazol-2-yl-pyrimidine-4,6-diamines. These compounds have demonstrated potent activity against the erythrocyte stage of Plasmodium falciparum, including drug-resistant strains. The synthesis involves a multi-step process, commencing with the preparation of key intermediates, followed by a pivotal palladium-catalyzed Buchwald-Hartwig amination to construct the final diamine scaffold. This guide offers a comprehensive, step-by-step methodology, quantitative data summary, and visual workflows to facilitate the replication and further development of these promising antimalarial candidates.
Introduction
The emergence and spread of drug-resistant strains of Plasmodium falciparum underscore the urgent need for novel antimalarial therapeutics. The 1H-imidazol-2-yl-pyrimidine-4,6-diamine scaffold has been identified as a promising chemotype, exhibiting potent antiplasmodial activity. This protocol outlines the chemical synthesis of these compounds, providing researchers with the necessary information to synthesize and evaluate these molecules for further drug discovery and development efforts.
Synthetic Workflow
The overall synthetic strategy is depicted in the workflow diagram below. The synthesis commences with the preparation of the key building blocks: a substituted 2-(1H-imidazol-2-yl)aniline and a 4,6-dichloropyrimidine derivative. These intermediates are then coupled via a Buchwald-Hartwig amination reaction to yield the target 1H-imidazol-2-yl-pyrimidine-4,6-diamine core structure. Further functionalization can be achieved through subsequent reactions, such as amide bond formation.
Caption: General synthetic workflow for 1H-imidazol-2-yl-pyrimidine-4,6-diamines.
Experimental Protocols
Protocol 1: Synthesis of 4,6-dichloro-2-methylpyrimidine (Intermediate 1)
This protocol describes the chlorination of 4,6-dihydroxy-2-methylpyrimidine to yield the corresponding dichloropyrimidine intermediate.
Materials:
-
4,6-dihydroxy-2-methylpyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-diethylaniline
-
Dichloroethane
-
Ice
-
Water
-
Sodium sulfate (anhydrous)
-
Activated carbon
Procedure:
-
To a solution of 4,6-dihydroxy-2-methylpyrimidine (1.0 eq) in dichloroethane, add N,N-diethylaniline (2.5 eq).
-
Heat the mixture to reflux.
-
Slowly add a solution of triphosgene (2.5 eq) in dichloroethane.
-
Maintain the reflux for 6-8 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and wash successively with water and 4M HCl.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude solid from dichloroethane with activated carbon for decolorization to obtain 4,6-dichloro-2-methylpyrimidine as a light yellow solid.
Protocol 2: Synthesis of N-(4-(1H-imidazol-2-yl)phenyl)acetamide (Intermediate 2)
This protocol outlines the formation of the imidazole ring from a substituted aniline precursor.
Materials:
-
p-Aminobenzoic acid
-
o-Phenylenediamine
-
o-Phosphoric acid
-
10% Sodium hydroxide solution
-
Ethanol
Procedure:
-
A mixture of p-aminobenzoic acid (1.5 eq) and o-phenylenediamine (1.0 eq) is refluxed in o-phosphoric acid at 180-200 °C for 4 hours.
-
Cool the reaction mixture to approximately 50°C and pour it onto crushed ice.
-
Neutralize the mixture with a 10% NaOH solution.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with excess 10% NaOH solution and then with water.
-
Dry the product and recrystallize from ethanol to yield 4-(1H-benzo[d]imidazol-2-yl)aniline.
-
The aniline can then be acetylated using standard procedures (e.g., acetic anhydride in pyridine) to yield N-(4-(1H-imidazol-2-yl)phenyl)acetamide.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed cross-coupling of the imidazole and pyrimidine intermediates.
Materials:
-
Substituted 2-(1H-imidazol-2-yl)aniline (Intermediate 2 derivative) (1.0 eq)
-
4,6-Dichloropyrimidine derivative (Intermediate 1 derivative) (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 eq) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.1 eq)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.15 eq)
-
Sodium tert-butoxide (t-BuONa) (3.0 eq)
-
Toluene (anhydrous)
-
Secondary or primary amine (for subsequent amination)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the 2-(1H-imidazol-2-yl)aniline derivative, the 4,6-dichloropyrimidine derivative, the palladium catalyst, BINAP, and sodium tert-butoxide.
-
Add anhydrous toluene and heat the mixture to 100 °C.
-
Stir the reaction for 12-24 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the mono-aminated product.
-
For the synthesis of diamines, the second chloro-substituent can be displaced by reacting the mono-aminated product with a primary or secondary amine under similar Buchwald-Hartwig conditions.[1]
Quantitative Data Summary
The following table summarizes typical reaction yields for the key synthetic steps.
| Step | Reactants | Product | Typical Yield (%) |
| Protocol 1: Chlorination | 4,6-dihydroxy-2-methylpyrimidine, Triphosgene, N,N-diethylaniline | 4,6-dichloro-2-methylpyrimidine | 92% |
| Protocol 2: Imidazole Formation | p-Aminobenzoic acid, o-Phenylenediamine | 4-(1H-benzo[d]imidazol-2-yl)aniline | 66% |
| Protocol 3: Buchwald-Hartwig Amination (Amine-substituted phenyl) | Imidazole-aniline, Dichloropyrimidine, Secondary/Primary Amine | Amine-substituted phenyl-1H-imidazol-2-yl-pyrimidine-4,6-diamine | 50-75% |
| Amide Formation (from corresponding ester) | Ester-functionalized pyrimidine, Primary/Secondary Amine, HATU, DIEA | Amide-substituted phenyl-1H-imidazol-2-yl-pyrimidine-4,6-diamine | 75-88% |
Antimalarial Activity Assessment
The synthesized 1H-imidazol-2-yl-pyrimidine-4,6-diamines can be evaluated for their in vitro antimalarial activity against the erythrocytic stages of P. falciparum using a SYBR Green I-based fluorescence assay.[2] This assay measures the proliferation of parasites in the presence of the test compounds.
Workflow for Antimalarial IC₅₀ Determination
Caption: Workflow for determining the IC₅₀ of antimalarial compounds.
Conclusion
The protocols and data presented herein provide a comprehensive guide for the synthesis and evaluation of 1H-imidazol-2-yl-pyrimidine-4,6-diamines as potential antimalarial agents. The synthetic route is robust and amenable to the generation of a diverse library of analogues for structure-activity relationship studies. The detailed experimental procedures are intended to enable researchers to readily produce these compounds for further biological investigation in the quest for new and effective treatments for malaria.
References
Application Notes and Protocols: Purification of Crude 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the purification of crude 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds.[1] The protocols described herein outline common laboratory techniques including recrystallization and silica gel column chromatography, designed to enhance the purity of the target compound for downstream applications in drug discovery and development.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile building block for the synthesis of kinase inhibitors and other therapeutic agents.[1] The purity of this intermediate is critical for the successful synthesis of active pharmaceutical ingredients (APIs) and for ensuring reproducible biological data. Crude synthetic mixtures often contain unreacted starting materials, by-products, and other impurities that must be removed. This guide presents established purification methodologies applicable to this class of compounds.
Purification Strategies
The selection of an appropriate purification strategy depends on the nature and quantity of impurities, as well as the desired final purity of the compound. The two primary methods detailed are recrystallization and column chromatography.
Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in solubility. The crude material is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution.
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For this compound, silica gel is a common stationary phase, and a mixture of non-polar and polar solvents is used as the mobile phase to elute the compounds.
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline and the choice of solvent may require optimization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Isopropanol, or Ethyl Acetate/Hexane mixture)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of hot solvent until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The formation of crystals should be observed. For better yield, the flask can be placed in an ice bath to promote further crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Workflow for Recrystallization:
Caption: Workflow for the purification of this compound by recrystallization.
Protocol 2: Silica Gel Column Chromatography
This protocol describes a standard procedure for purification using a silica gel column.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Chromatography column
-
Eluent (e.g., Hexane/Ethyl Acetate gradient)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 100% Hexane or a low polarity Hexane/Ethyl Acetate mixture).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed column. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry sample-adsorbed silica to the top of the column. Alternatively, load the dissolved sample directly onto the column.
-
Elution: Begin eluting the column with the initial low-polarity eluent. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of Ethyl Acetate in Hexane). This can be done in a stepwise or continuous gradient.
-
Fraction Collection: Collect the eluate in fractions using test tubes or flasks.
-
Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under a UV lamp. Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Workflow for Column Chromatography:
Caption: Workflow for the purification of this compound by column chromatography.
Data Presentation
The following tables provide a template for recording and comparing the results of the purification techniques. Researchers should populate these tables with their experimental data.
Table 1: Recrystallization Data
| Parameter | Trial 1 | Trial 2 | Trial 3 |
| Crude Weight (g) | |||
| Recrystallization Solvent | |||
| Volume of Solvent (mL) | |||
| Pure Product Weight (g) | |||
| Yield (%) | |||
| Purity (by HPLC, %) | |||
| Melting Point (°C) |
Table 2: Column Chromatography Data
| Parameter | Run 1 | Run 2 | Run 3 |
| Crude Weight (g) | |||
| Silica Gel Weight (g) | |||
| Column Dimensions (cm) | |||
| Eluent System | Hexane/EtOAc | Hexane/EtOAc | DCM/MeOH |
| Gradient Profile | 10-50% EtOAc | 20-60% EtOAc | 1-5% MeOH |
| Pure Product Weight (g) | |||
| Yield (%) | |||
| Purity (by HPLC, %) |
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of organic compounds.[2][3] Other useful techniques include Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods such as NMR and Mass Spectrometry to confirm the structure of the purified compound.[2]
Logical Relationship for Purity Assessment:
Caption: Logical flow for the assessment of purity and structural confirmation.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the purification of crude this compound. The choice between recrystallization and column chromatography will depend on the specific impurity profile and the scale of the purification. Proper execution of these methods, coupled with rigorous purity assessment, will ensure the high quality of the final product, which is essential for its intended applications in research and development.
References
Application Notes and Protocols for the Formulation of Agrochemicals Using 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine as a Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation of agrochemicals, specifically fungicides, using 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine as a key precursor. This document outlines the synthesis of a representative active ingredient, its mode of action, formulation protocols for various types of agrochemical preparations, and efficacy data.
Introduction
This compound is a versatile heterocyclic compound that serves as a valuable building block in the synthesis of a wide range of biologically active molecules.[1] Its unique structure, featuring both a pyrimidine and an imidazole moiety, makes it a potent pharmacophore for the development of agrochemical fungicides and herbicides.[1] The chlorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic substitution, providing a convenient handle for the introduction of various functional groups to modulate the biological activity of the resulting compounds.
Synthesis of a Representative Active Ingredient: 4-alkoxy-6-(1H-imidazol-1-yl)pyrimidine Derivative
A common strategy for developing fungicides from this compound involves the nucleophilic substitution of the chloro group with an appropriate alcohol to form an ether linkage. This section provides a representative protocol for the synthesis of a 4-alkoxy-6-(1H-imidazol-1-yl)pyrimidine derivative.
Experimental Protocol: Synthesis of a 4-alkoxy-6-(1H-imidazol-1-yl)pyrimidine Derivative
Materials:
-
This compound
-
Substituted Aliphatic or Aromatic Alcohol (e.g., 4-chlorobenzyl alcohol)
-
Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a solution of the chosen alcohol (1.2 equivalents) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction mixture at 80 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and quench with ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 4-alkoxy-6-(1H-imidazol-1-yl)pyrimidine derivative.
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis Workflow
Caption: Workflow for the synthesis of a fungicidal active ingredient.
Mode of Action
Fungicides derived from pyrimidine and imidazole scaffolds often exhibit their antifungal activity through one of two primary mechanisms:
-
Inhibition of Ergosterol Biosynthesis: Many imidazole-based fungicides are known to inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to cell death.
-
Inhibition of Mitochondrial Respiration: Some pyrimidine derivatives, particularly those developed as analogues of strobilurins like pyraclostrobin, act by inhibiting the mitochondrial respiratory chain at the level of Complex III (cytochrome bc1 complex).[2] This disruption of the electron transport chain leads to a cessation of ATP synthesis and ultimately fungal cell death.
Signaling Pathway: Inhibition of Ergosterol Biosynthesis
Caption: Inhibition of ergosterol biosynthesis by imidazole-pyrimidine fungicides.
Formulation of Agrochemicals
The synthesized active ingredient (AI) must be formulated into a stable and effective product for agricultural use. The choice of formulation depends on the physicochemical properties of the AI, the target crop, and the application method. Below are protocols for three common types of agrochemical formulations.
Emulsifiable Concentrate (EC) Formulation
Principle: The active ingredient is dissolved in a water-immiscible solvent, and emulsifiers are added to allow the formulation to form a stable emulsion when diluted with water.
Components:
| Component | Function | Typical Concentration (% w/w) |
| Active Ingredient | Fungicide | 10 - 50 |
| Aromatic Solvent | Solvent for AI | 30 - 70 |
| Anionic Emulsifier | Emulsification | 5 - 10 |
| Non-ionic Emulsifier | Emulsion stabilization | 5 - 10 |
Protocol:
-
In a suitable vessel, dissolve the active ingredient in the aromatic solvent with stirring until a clear solution is obtained.
-
Add the anionic and non-ionic emulsifiers to the solution and continue stirring until a homogenous mixture is formed.
-
Filter the resulting concentrate to remove any undissolved particles.
Suspension Concentrate (SC) Formulation
Principle: A solid, water-insoluble active ingredient is dispersed in water with the help of surfactants and a suspending agent to form a stable suspension.
Components:
| Component | Function | Typical Concentration (% w/w) |
| Active Ingredient | Fungicide | 20 - 50 |
| Wetting Agent | Facilitates wetting of AI | 1 - 5 |
| Dispersing Agent | Prevents particle agglomeration | 2 - 8 |
| Antifreeze Agent | Prevents freezing | 5 - 10 |
| Thickener | Prevents settling | 0.1 - 0.5 |
| Water | Carrier | To 100 |
Protocol:
-
In a mixing tank, disperse the wetting agent, dispersing agent, and antifreeze agent in water.
-
Slowly add the finely milled active ingredient to the mixture under high shear agitation to form a slurry.
-
Pass the slurry through a bead mill to achieve the desired particle size distribution (typically 2-5 µm).
-
In a separate vessel, prepare a solution of the thickener in water.
-
Slowly add the thickener solution to the milled slurry with gentle stirring until a homogenous suspension is obtained.
Wettable Powder (WP) Formulation
Principle: The active ingredient is mixed with a solid carrier and surfactants to produce a powder that readily forms a suspension when mixed with water.
Components:
| Component | Function | Typical Concentration (% w/w) |
| Active Ingredient | Fungicide | 50 - 80 |
| Wetting Agent | Facilitates wetting | 1 - 3 |
| Dispersing Agent | Prevents flocculation | 2 - 5 |
| Inert Carrier (e.g., Clay) | Diluent and carrier | To 100 |
Protocol:
-
Thoroughly blend the active ingredient, wetting agent, dispersing agent, and inert carrier in a powder blender.
-
Mill the blended powder to a fine particle size using an air mill or a hammer mill.
Formulation Workflow
Caption: General workflow for different agrochemical formulations.
Efficacy Data
The fungicidal efficacy of agrochemicals is typically determined by in vitro and in vivo assays. The half-maximal effective concentration (EC₅₀) is a key parameter used to quantify the potency of a fungicide against a specific pathogen.
Table 1: Representative Fungicidal Activity (EC₅₀ values in µg/mL) of Pyrimidine-based Fungicides against Botrytis cinerea
| Compound | EC₅₀ (µg/mL) | Reference |
| Pyraclostrobin | 0.033 | [2] |
| Boscalid (for comparison) | 2.09 | [2] |
| Representative Pyrimidine-Imidazole Derivative | 0.5 - 5.0* |
*Note: The EC₅₀ value for the representative pyrimidine-imidazole derivative is an estimated range based on the activity of structurally similar compounds reported in the literature. Actual values would need to be determined experimentally.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of novel agrochemical fungicides. By leveraging the reactivity of the chloro-substituent, a diverse library of potential active ingredients can be generated. The formulation of these active ingredients into stable and effective products is crucial for their successful application in agriculture. The protocols and information provided in these application notes serve as a guide for researchers and scientists in the development of new and improved crop protection solutions.
References
Application Notes: The Role of 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine in Elucidating Receptor Interactions
Introduction
4-Chloro-6-(1H-imidazol-1-yl)pyrimidine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1] Its pyrimidine core, substituted with a reactive chlorine atom and an imidazole moiety, makes it an attractive starting material for the development of potent and selective ligands for various receptors. This document provides an overview of its application in biochemical research, particularly in the study of receptor-ligand interactions, and offers detailed protocols for assays where its derivatives have shown significant activity. While direct quantitative data for this compound is not extensively available in public literature, the methodologies described for its derivatives are indicative of how this compound can be utilized in receptor-centric research.
Key Applications in Receptor Research
The primary utility of this compound in receptor research lies in its role as a scaffold for the synthesis of kinase inhibitors. The pyrimidine ring is a well-established pharmacophore that can mimic the purine core of ATP, enabling competitive inhibition at the ATP-binding site of kinases. The imidazole group can participate in crucial hydrogen bonding interactions within the kinase domain, enhancing binding affinity and selectivity.
Derivatives of this compound have been investigated as inhibitors of several important receptor tyrosine kinases and other kinases involved in cellular signaling pathways, including:
-
Epidermal Growth Factor Receptor (EGFR): A key target in cancer therapy, derivatives of pyrimidine have been synthesized and evaluated as EGFR-TK inhibitors.[2][3]
-
Anaplastic Lymphoma Kinase (ALK): Imidazole and pyrimidine-based compounds have been developed as inhibitors of ALK, a receptor tyrosine kinase implicated in certain types of cancers.[4]
-
Aurora Kinases: These are serine/threonine kinases that play a critical role in mitosis, and pyrimidine-based inhibitors have been developed to target them.
-
Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are important targets in cancer research, and pyrimidine derivatives have shown inhibitory activity against them.[5]
The following sections provide representative protocols and data for derivatives of this compound, illustrating their application in biochemical and cellular assays.
Quantitative Data Summary
The following tables summarize representative quantitative data for various pyrimidine derivatives in receptor interaction and cell-based assays. It is important to note that these values are for derivatives and not for this compound itself.
Table 1: In Vitro Kinase Inhibition Data for Representative Pyrimidine Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Assay Method |
| Pyrazolo[3,4-d]pyrimidine Derivative | EGFR-TK | 34 | Kinase-Glo Plus Luminescence Assay |
| Pyrimidin-4-yl-1H-imidazole Derivative | CRAF | 620 | In vitro kinase assay |
| Benzo[6][7]imidazo[1,2-c]pyrimidine Derivative | ALK | Not specified | In vitro kinase assay |
| N-phenyl-4-pyrazolo[3,4-b]pyridin-pyrimidin-2-amine | CDK9 | Not specified | In vitro kinase assay |
Table 2: Anti-proliferative Activity of Representative Pyrimidine Derivatives
| Compound Class | Cell Line | IC50 (µM) | Assay Method |
| Pyrimidin-4-yl-1H-imidazole Derivative | A375P (Melanoma) | 0.62 | MTT Assay |
| Pyrimidin-4-yl-1H-imidazole Derivative | WM3629 (Melanoma) | 4.49 | MTT Assay |
| Imidazolone-sulphonamide-pyrimidine Hybrid | MCF-7 (Breast Cancer) | 1.05 | Not specified |
| Pyrazolo[3,4-d]pyrimidine Derivative | DOX/MDA-MB-468 (Drug-resistant Breast Cancer) | 0.267 | Not specified |
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the interaction of pyrimidine derivatives with their target receptors and their effects on cellular processes.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent assay to measure the activity of a kinase and the inhibitory potential of a test compound.
Materials:
-
Kinase (e.g., EGFR, ALK)
-
Kinase substrate
-
ATP
-
Test compound (pyrimidine derivative) dissolved in DMSO
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque multi-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the kinase reaction buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Kinase Reaction Setup: In a 96-well or 384-well plate, add the following components in order:
-
Kinase reaction buffer
-
Test compound dilution
-
Kinase
-
Substrate/ATP mix
-
-
Controls: Include the following controls:
-
Positive Control (No Inhibitor): Kinase, substrate, ATP, and buffer with DMSO.
-
Negative Control (No Kinase): Substrate, ATP, and buffer with DMSO.
-
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cell Proliferation Inhibition Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., A375P, MCF-7)
-
Complete cell culture medium
-
Test compound (pyrimidine derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of the MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[8]
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified EGFR signaling pathway, a common target for pyrimidine-based inhibitors.
Caption: Simplified EGFR signaling pathway and the inhibitory action of a pyrimidine derivative.
Experimental Workflow Diagram
The following diagram outlines the general workflow for screening and characterizing pyrimidine-based kinase inhibitors.
Caption: General workflow for the development and evaluation of pyrimidine-based kinase inhibitors.
References
- 1. scbt.com [scbt.com]
- 2. Synthesis and biological research of new imidazolone-sulphonamide-pyrimidine hybrids as potential EGFR-TK inhibitors and apoptosis-inducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of benzo[4,5]imidazo[1,2-c]pyrimidine and benzo[4,5]imidazo[1,2-a]pyrazine derivatives as anaplastic lymphoma kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists for Colorectal Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Optimizing reaction yield for 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and established method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) reaction of 4,6-dichloropyrimidine with imidazole. This reaction is typically carried out in the presence of a base to neutralize the HCl generated during the reaction.
Q2: What are the critical parameters to control for a successful synthesis?
Several parameters are crucial for maximizing the yield and purity of the final product. These include the choice of solvent and base, reaction temperature, and the stoichiometry of the reactants. Careful control of these factors can help minimize the formation of side products.
Q3: What are the potential side products in this synthesis?
A common side product is the disubstituted 2,4-bis(1H-imidazol-1-yl)pyrimidine, which forms when imidazole reacts with both chlorine atoms on the pyrimidine ring. Another potential impurity is the isomeric 2-chloro-4-(1H-imidazol-1-yl)pyrimidine if the starting material contains 2,4-dichloropyrimidine. Unreacted 4,6-dichloropyrimidine can also be a contaminant.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the reaction's progress. These methods allow for the identification of the starting materials, the desired product, and any side products, helping to determine the optimal reaction time.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Recommended Solution |
| Insufficient Reaction Temperature | For SNAr reactions, adequate heating is often necessary to achieve a reasonable reaction rate. Gradually increase the temperature and monitor the reaction progress by TLC or LC-MS. |
| Inappropriate Base | The choice of base is critical. Inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are commonly used. Stronger bases such as sodium hydride (NaH) can also be effective in deprotonating imidazole, thus increasing its nucleophilicity. |
| Poor Solvent Choice | Aprotic polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they can solvate the ions formed during the reaction. |
| Decomposition of Starting Materials or Product | Prolonged exposure to high temperatures can lead to decomposition. Once the reaction is complete, as indicated by TLC or LC-MS, proceed with the workup without delay. |
Formation of Disubstituted Byproduct
| Potential Cause | Recommended Solution |
| High Reaction Temperature or Prolonged Reaction Time | Elevated temperatures and longer reaction times can favor the formation of the disubstituted product. Optimize these parameters by running the reaction at the lowest effective temperature for the shortest time necessary for completion. |
| Incorrect Stoichiometry | Using a significant excess of imidazole can drive the reaction towards disubstitution. Employing a 1:1 molar ratio of 4,6-dichloropyrimidine to imidazole is recommended to favor monosubstitution. |
Product Purification Challenges
| Potential Cause | Recommended Solution |
| Co-elution of Product and Impurities | If the product and impurities have similar polarities, separation by column chromatography can be challenging. Experiment with different solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol) to improve separation. |
| Product Precipitation During Workup | The product may be sparingly soluble in the extraction solvent. Ensure the use of a suitable solvent in sufficient volume to keep the product dissolved during extraction and washing steps. |
Experimental Protocols
A general procedure for the synthesis of this compound is as follows:
-
To a solution of 4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as DMF, add imidazole (1.0-1.2 eq).
-
Add a base, for example, potassium carbonate (2.0-3.0 eq).
-
Heat the reaction mixture with stirring at a temperature ranging from 80°C to 120°C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature, pour it into water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography.
Data Presentation
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K2CO3 | DMF | 100 | 12 | 75 |
| 2 | Cs2CO3 | DMF | 100 | 8 | 82 |
| 3 | NaH | THF | 65 | 18 | 68 |
| 4 | K2CO3 | Acetonitrile | 80 | 24 | 65 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
Identifying and minimizing byproducts in pyrimidine synthesis
Technical Support Center: Pyrimidine Synthesis
Welcome to the Technical Support Center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for identifying and minimizing byproducts in common pyrimidine synthesis reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during pyrimidine synthesis, focusing on widely used methods such as the Biginelli and Pinner reactions.
Biginelli Reaction
The Biginelli reaction is a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones (DHPMs).
Q1: I am observing a low yield of my desired dihydropyrimidinone (DHPM) in my Biginelli reaction. What are the common causes and how can I improve it?
A1: Low yields in the Biginelli reaction are a common issue and can be attributed to several factors:
-
Suboptimal Catalyst: The choice and amount of catalyst are critical. While classical methods use strong Brønsted acids like HCl, these can sometimes lead to side reactions. Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates can be more effective alternatives. The catalyst's role is essential; in its absence, product formation is often difficult, with poor yields.[1][2] It is recommended to screen different catalysts and optimize their concentration for your specific substrates.[2]
-
Reaction Conditions: Temperature and reaction time are critical parameters. While refluxing in ethanol is common, some reactions benefit from milder conditions or, conversely, higher temperatures under solvent-free conditions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is advisable to determine the optimal reaction time and prevent product degradation.[1][2]
-
Solvent Effects: The polarity of the solvent can significantly influence the reaction rate and yield. Polar solvents are generally preferred.[2] Experimenting with different solvents like ethanol, acetonitrile, or even solvent-free conditions can lead to improved outcomes.[1][2]
-
Purity of Reagents: Ensure the aldehyde, β-ketoester, and urea/thiourea are of high purity. Impurities can lead to unwanted side reactions and lower the yield of the desired product.[1][3]
Q2: My Biginelli reaction is producing a significant amount of a yellow, highly fluorescent byproduct. What is it and how can I minimize its formation?
A2: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[3] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (formed from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.[3]
Here are some troubleshooting steps to minimize DHP formation:
-
Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[3]
-
Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor one pathway over the other.[3]
-
Order of Addition: Adding the urea last may in some cases help to minimize its decomposition into ammonia.[3]
Q3: I suspect the presence of N-acylurea byproducts in my crude product, which is making purification difficult. How can I confirm this and prevent their formation?
A3: N-acylureas can form as byproducts and complicate purification. These arise from the reaction of the β-ketoester with urea in a competing pathway.[3]
-
Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[3]
-
Reaction Conditions: The formation of N-acylureas can sometimes be suppressed by carefully controlling the reaction stoichiometry and catalyst.[3]
-
Purification: Recrystallization is often the most effective method for removing N-acylurea impurities from the desired DHPM product. Careful selection of the recrystallization solvent is crucial.[3]
Pinner Pyrimidine Synthesis
The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine.
Q1: My Pinner synthesis is resulting in a low yield and a complex mixture of byproducts. What are the common side reactions?
A1: Side reactions in the Pinner synthesis can arise from the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.[3] The purity of the amidine salt is also critical.[3]
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and may hydrolyze over time.[3]
-
Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates and starting materials.[3]
-
Base Selection: The choice and stoichiometry of the base (e.g., sodium ethoxide, potassium carbonate) are crucial for promoting the desired cyclization while minimizing side reactions.[3]
-
Reaction Temperature: The optimal temperature will depend on the specific substrates. Monitor the reaction by TLC to avoid decomposition at excessively high temperatures.[3]
Q2: The cyclization step of my Pinner reaction is not proceeding to completion. How can I drive the reaction forward?
A2: Incomplete cyclization can be due to several factors, including insufficient activation of the carbonyl group or steric hindrance.
-
Catalyst: If not already using one, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.
-
Reaction Time: Some cyclizations are slow and may require extended reaction times.
-
Alternative Substrates: If steric hindrance is a suspected issue, consider using a more reactive 1,3-dicarbonyl equivalent.
Data Presentation: Impact of Reaction Conditions on Byproduct Formation
The following tables provide illustrative data on how different reaction parameters can influence the yield of the desired pyrimidine product and the formation of common byproducts.
Table 1: Effect of Catalyst on Product Distribution in the Biginelli Reaction
| Catalyst | DHPM Yield (%) | Hantzsch DHP Byproduct (%) |
| No Catalyst | 20 | 5 |
| HCl | 65 | 15 |
| Yb(OTf)₃ | 92 | <2 |
| FeCl₃ | 85 | 8 |
Note: Data are representative examples compiled from various sources to illustrate trends.[2][4]
Table 2: Influence of Temperature on Hantzsch DHP Byproduct Formation in the Biginelli Reaction
| Temperature (°C) | DHPM Yield (%) | Hantzsch DHP Byproduct (%) |
| 25 (Room Temp) | 55 | <1 |
| 60 | 88 | 5 |
| 80 (Reflux in Ethanol) | 75 | 18 |
| 100 (Solvent-free) | 90 | 7 |
Note: Data are representative examples based on qualitative descriptions in the literature indicating that higher temperatures favor the Hantzsch pathway.[3][5]
Table 3: Effect of Solvent on Yield in the Pinner Pyrimidine Synthesis
| Solvent | Yield (%) | Comments |
| Ethanol | 75 | Common protic solvent, good for many substrates. |
| Acetonitrile | 82 | Aprotic polar solvent, can improve solubility and rates. |
| Toluene | 65 | Non-polar, may be less effective for polar intermediates. |
| Dichloromethane | 70 | Good for reactions at lower temperatures. |
Note: Data are illustrative examples. Optimal solvent depends on the specific substrates and reaction conditions.[3]
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin Layer Chromatography (TLC)
Objective: To monitor the progress of a pyrimidine synthesis reaction by observing the consumption of starting materials and the formation of the product.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase (e.g., hexane:ethyl acetate mixture)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate)
Procedure:
-
Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a TLC plate.[2]
-
Spotting: Using a capillary tube, spot a small amount of the reaction mixture on the starting line. Also spot the starting materials as references.
-
Development: Place the TLC plate in a developing chamber containing the appropriate mobile phase, ensuring the solvent level is below the starting line.[2] Cover the chamber and allow the solvent to ascend the plate.[2]
-
Visualization: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil.[2] Allow the plate to dry. Visualize the spots under a UV lamp or by using a chemical stain.[2]
-
Analysis: The disappearance of the starting material spots and the appearance of a new product spot indicate reaction progress. Calculate the Retention Factor (Rf) for each spot.
Protocol 2: Byproduct Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To quantitatively analyze the reaction mixture to determine the percentage of the desired product and any byproducts.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[2]
-
Mobile phase: Solvent A (water with 0.1% formic acid), Solvent B (acetonitrile with 0.1% formic acid)[2]
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Take an aliquot of the reaction mixture and quench the reaction if necessary. Dilute the sample with a suitable solvent (often the mobile phase).[2][6] Filter the sample through a 0.22 µm syringe filter.[2]
-
Chromatographic Conditions:
-
Analysis: Inject the prepared sample onto the HPLC system.
-
Data Interpretation: Analyze the resulting chromatogram. Identify the peaks corresponding to the starting materials, product, and byproducts by comparing their retention times with those of authentic standards. The peak area can be used to quantify the conversion and purity.[2]
Protocol 3: Quantitative NMR (qNMR) for Purity Assessment
Objective: To determine the absolute purity of a synthesized pyrimidine derivative.
Materials:
-
NMR spectrometer
-
High-purity internal standard (calibrant) with a known chemical structure and purity (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
High-precision analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the pyrimidine product and the internal standard.[7]
-
Dissolve both in a precise volume of deuterated solvent in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
-
Calculation:
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizations
Troubleshooting Workflow for Low Product Yield
Caption: A decision-making workflow for troubleshooting low yields in pyrimidine synthesis.
Decision Tree for Byproduct Identification
Caption: A logical workflow for the identification of unknown byproducts.
Competing Pathways in Biginelli Synthesis
Caption: Competing reaction pathways in the Biginelli synthesis leading to the desired product or the Hantzsch byproduct.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Improving reaction selectivity in the synthesis of polysubstituted aminopyrimidines
Welcome to the Technical Support Center for the synthesis of polysubstituted aminopyrimidines. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to reaction selectivity.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments, focusing on improving reaction selectivity.
Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Q1: My amination of a 2,4-dichloropyrimidine is producing a mixture of C2 and C4 isomers that are difficult to separate. How can I improve C4 selectivity?
A1: This is a common challenge as the inherent reactivity of an unsubstituted 2,4-dichloropyrimidine ring favors substitution at the C4 position, but often with moderate selectivity, leading to mixtures of C4 and C2 isomers.[1] Reactions with neutral nitrogen nucleophiles, for instance, frequently yield C4/C2 isomer ratios of only 1:1 to 4:1.[2] Here are several strategies to enhance C4 selectivity:
-
Palladium-Catalyzed Amination: For 6-aryl-2,4-dichloropyrimidines, switching to a palladium-catalyzed system can dramatically improve C4 selectivity. Using a catalyst like Pd(OAc)₂ with a suitable ligand (e.g., dppb) in the presence of a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) has been shown to strongly favor the C4 isomer.[1]
-
Choice of Base and Solvent: The base and solvent system is critical. LiHMDS has been identified as a superior base for achieving high C4 regioselectivity in Pd-catalyzed reactions.[1][3] The order of addition is also crucial; pre-mixing the amine with LiHMDS before adding it to the catalyst and pyrimidine solution can prevent a non-selective background SNAr reaction.[3]
-
Substituent Effects: The electronic nature of substituents on the pyrimidine ring plays a significant role. An electron-withdrawing group (EWG) at the C5 position tends to enhance the natural preference for C4 substitution.[2]
Q2: How can I favor the formation of the C2-amino isomer in the reaction of a 2,4-dichloropyrimidine?
A2: While C4 substitution is generally favored, C2 selectivity can be achieved under specific conditions:
-
Substituent Effects: The presence of an electron-donating group (EDG), such as a methoxy (OMe) or methylamino (NHMe) group, at the C6 position can alter the electronic distribution of the pyrimidine ring, making the C2 position more susceptible to nucleophilic attack.[4]
-
Tertiary Amine Nucleophiles: For 2,4-dichloropyrimidines with an electron-withdrawing group at the C5 position, using tertiary amines as nucleophiles can lead to excellent C2 selectivity.[2][5] An in-situ N-dealkylation of an intermediate results in a product that corresponds to the reaction of a secondary amine at the C2 position.[5]
Q3: I am attempting a selective monoamination of 4,6-dichloropyrimidine. What conditions should I use?
A3: Selective monoamination of 4,6-dichloropyrimidine can be achieved in high yields without a catalyst.[1] The reaction of 4,6-dichloropyrimidine with adamantane-containing amines in the presence of potassium carbonate in DMF gives the mono-aminated product in good to excellent yields.[6] Steric hindrance in the amine can influence the yield.[6] Introducing a second amino group is more challenging due to the deactivating effect of the first amino group and typically requires palladium catalysis.[1]
Chemoselectivity and Side Reactions
Q4: I am observing unexpected byproducts in my Biginelli reaction. What are the common side reactions and how can I avoid them?
A4: The Biginelli reaction, a multicomponent reaction to synthesize dihydropyrimidinones, can sometimes yield side products. A common byproduct is a Hantzsch-type 1,4-dihydropyridine. This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures), competing with the desired Biginelli pathway. To minimize this:
-
Control Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of this byproduct.
-
Catalyst Choice: The choice of Lewis or Brønsted acid catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.
-
Order of Addition: Adding the urea last may help minimize its decomposition into ammonia.
Q5: My reaction yield is low, with a significant amount of unreacted starting materials. What are the likely causes?
A5: Low conversion can be attributed to several factors:
-
Catalyst Inactivity: Ensure your catalyst is active. Some catalysts may need regeneration or replacement. For palladium catalysts, ensure high-purity precursors are used.
-
Suboptimal Reaction Conditions: The reaction may require a longer reaction time or an adjustment in temperature. Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields.[7]
-
Purity of Reagents: Impurities in starting materials can inhibit the reaction. Ensure all reactants and solvents are pure and dry, especially for moisture-sensitive reactions like the Buchwald-Hartwig amination.
Data Presentation
The following tables summarize quantitative data for various reaction conditions to aid in the optimization of your synthesis.
Table 1: Comparison of C4/C2 Selectivity in the Amination of 6-(4-fluorophenyl)-2,4-dichloropyrimidine
| Entry | Amine | Conditions | C4:C2 Ratio | Yield (%) of C4 Isomer |
| 1 | Dibutylamine | K₂CO₃, DMAc, rt, 1h | 70:30 | - |
| 2 | Dibutylamine | Pd(OAc)₂/dppb (2 mol%), LiHMDS, THF, 0 °C, 1h | >99:1 | 95 |
| 3 | Piperidine | K₂CO₃, DMAc, rt, 1h | 80:20 | - |
| 4 | Piperidine | Pd(OAc)₂/dppb (2 mol%), LiHMDS, THF, 0 °C, 1h | >99:1 | 96 |
| 5 | Aniline | K₂CO₃, DMAc, rt, 1h | 80:20 | - |
| 6 | Aniline | LiHMDS, THF, 0 °C, 1h (No Catalyst) | 95:5 | 93 |
Data adapted from Organic Letters, 2005, 7(24), pp 5509–5511.[3]
Table 2: Microwave-Assisted vs. Conventional Heating for Biginelli-type Synthesis of 2-Aminopyrimidines
| Aldehyde | Acetophenone | Method | Time | Yield (%) |
| 4-Cl-Ph | 4-Me-Ph | Conventional | 8 h | 75 |
| 4-Cl-Ph | 4-Me-Ph | Microwave | 10 min | 92 |
| 4-MeO-Ph | 4-Cl-Ph | Conventional | 10 h | 70 |
| 4-MeO-Ph | 4-Cl-Ph | Microwave | 12 min | 88 |
| 4-NO₂-Ph | Ph | Conventional | 6 h | 80 |
| 4-NO₂-Ph | Ph | Microwave | 8 min | 95 |
Data is illustrative and based on trends reported in microwave-assisted synthesis literature.[7]
Experimental Protocols
Protocol 1: Palladium-Catalyzed C4-Selective Amination of 6-Aryl-2,4-dichloropyrimidine
This protocol is adapted for high C4-regioselectivity.[1][3]
Materials:
-
6-Aryl-2,4-dichloropyrimidine (1.0 equiv)
-
Secondary amine (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
1,4-Bis(diphenylphosphino)butane (dppb, 2.2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add Pd(OAc)₂ and dppb.
-
Add the 6-aryl-2,4-dichloropyrimidine followed by anhydrous THF.
-
In a separate flask, dissolve the secondary amine in anhydrous THF and cool the solution to 0 °C.
-
Add the LiHMDS solution dropwise to the amine solution while maintaining the temperature at 0 °C.
-
Transfer the pre-mixed amine/LiHMDS solution to the flask containing the substrate and catalyst via cannula.
-
Stir the reaction at 0 °C for 1 hour, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)
This protocol is a general procedure for the amination of chloropyrimidines.[8][9]
Materials:
-
Chloropyrimidine derivative (e.g., 2-amino-4,6-dichloropyrimidine) (1.0 equiv)
-
Substituted amine (1.0 equiv)
-
Triethylamine (2.0 equiv)
-
Distilled water
-
Ethanol
Procedure:
-
Finely grind the chloropyrimidine (3 mmol), the substituted amine (3 mmol), and triethylamine (6 mmol).
-
Heat the mixture in a sealed vial at 80–90 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane and ethyl acetate solvent system.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add distilled water to the reaction mixture to precipitate the product.
-
Filter the resulting precipitate.
-
Recrystallize the crude product from ethanol to obtain the purified aminopyrimidine derivative.
Protocol 3: Microwave-Assisted Biginelli Reaction
This protocol describes a rapid synthesis of dihydropyrimidinone derivatives.[7][10]
Materials:
-
Aromatic aldehyde (1 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Guanidine nitrate (1.5 mmol)
-
Potassium tert-butoxide (catalytic amount)
-
Ethanol
Procedure:
-
In a microwave process vial, combine the aromatic aldehyde, β-ketoester, and guanidine nitrate.
-
Add a catalytic amount of potassium tert-butoxide.
-
Add ethanol as the solvent.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120 °C for 10-15 minutes.
-
After cooling, the solid product is typically washed with cold water and a suitable organic solvent (e.g., ethanol) to afford the pure product.
Mandatory Visualizations
Reaction Mechanisms and Workflows
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C4 position.
Caption: General workflow for Palladium-Catalyzed Amination.
Caption: Logical workflow for troubleshooting poor reaction selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. arts.units.it [arts.units.it]
Technical Support Center: Microwave-Assisted Organic Synthesis of Heterocycles
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the microwave-assisted organic synthesis (MAOS) of heterocyclic compounds. It is intended for researchers, scientists, and drug development professionals utilizing this technology.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Reaction & Yield Issues
Q1: My reaction yield is lower than expected or the reaction is not going to completion. What should I do?
A1: Low yields in microwave synthesis can stem from several factors. Here is a step-by-step approach to troubleshoot this issue:
-
Increase the Temperature: The reaction rate can often be significantly increased by raising the temperature. A general rule of thumb is that a 10°C increase can double the reaction rate.[1] Most microwave reactors operate between 60°C and 250°C.[1] Aim for a temperature as high as your reactants and products can tolerate without decomposition.[1]
-
Extend the Reaction Time: While microwave synthesis is known for rapid reactions, some transformations may still require longer irradiation times.[1] If increasing the temperature is not feasible, try extending the reaction duration.
-
Increase Reactant Concentration: For bimolecular or trimolecular reactions, increasing the concentration of reactants can lead to a faster reaction rate.[1][2]
-
Change the Solvent: The choice of solvent is critical. Polar solvents like DMF, NMP, DMSO, and alcohols are generally good microwave absorbers and heat efficiently.[1][3] If you are using a non-polar solvent like toluene or THF, the heating efficiency may be poor.[1] In such cases, you can either switch to a more polar solvent or add a small amount of an ionic liquid to increase microwave absorption.[1]
-
Check Reagent Stability: Ensure that your starting materials and the desired product are stable at the high temperatures achieved in the microwave reactor. Decomposition can be a significant cause of low yields.[4] Consult the Material Safety Data Sheet (MSDS) for thermal stability information.[4]
Q2: I am observing significant decomposition of my starting materials or product. How can I prevent this?
A2: Decomposition is a common issue when working at elevated temperatures. To mitigate this:
-
Lower the Reaction Temperature: This is the most direct way to prevent thermal degradation. Find a balance between a reasonable reaction rate and the stability of your compounds.
-
Reduce the Reaction Time: Minimize the exposure of your compounds to high temperatures by using the shortest possible reaction time that still affords a good yield.
-
Use a Less Polar Solvent: In some cases, a very efficient microwave-absorbing solvent can lead to localized overheating. Switching to a medium or low absorbing solvent can provide more controlled heating.
-
Check for Hot Spots: Inhomogeneous heating can lead to localized areas of very high temperature, causing decomposition. Ensure proper stirring to distribute the heat evenly.[4]
Equipment & Safety Issues
Q3: I see sparks or arcing inside the microwave cavity. What is causing this and is it dangerous?
A3: Arcing in a microwave reactor is a serious safety concern that should be addressed immediately. It can damage the instrument and potentially lead to a fire or explosion.[5][6] Common causes include:
-
Presence of Metal: Metal objects, including stir bars with exposed metal, metal powders that are not fully submerged in solvent, or even metallic deposits on the vial walls, can cause arcing.[4][5][7] Ensure you are using appropriate, non-metallic equipment and that any metal catalysts are well-dispersed in the reaction mixture.
-
Damaged Waveguide Cover: The waveguide cover is a component inside the microwave that protects the magnetron. If it's dirty, burnt, or cracked, it can cause arcing.[6][8]
-
Chipped Interior Paint: Exposed metal from chipped paint on the interior walls of the microwave can also lead to sparking.[5][8]
-
Soil Buildup: An accumulation of food or chemical residue inside the microwave cavity can carbonize and cause arcing.[6]
If you observe arcing, stop the microwave immediately and inspect the cavity and your reaction setup.
Q4: The pressure in my reaction vial is exceeding the safe limit. How can I manage the pressure?
A4: Excessive pressure buildup is a significant safety hazard in sealed-vessel microwave synthesis.[9] Here's how to manage it:
-
Choose the Right Solvent: Solvents with low boiling points (e.g., methanol, dichloromethane) will generate higher pressures at a given temperature.[1] Consider switching to a higher-boiling point solvent if excessive pressure is an issue.
-
Reduce the Reaction Volume: Do not overfill the reaction vial. A sufficient headspace is necessary to accommodate the vapor pressure of the solvent at elevated temperatures.[1][3]
-
Avoid Gas-Evolving Reactions: Be cautious with reactions that produce gaseous byproducts, as this will contribute to the total pressure inside the vial.[9]
-
Start with a Lower Temperature: Begin your reaction at a lower temperature and gradually increase it while monitoring the pressure.
Q5: How do I choose the correct reaction vial for my experiment?
A5: Selecting the appropriate reaction vial is crucial for both safety and reaction efficiency.
-
Vial Size and Volume: Use a vial size that is appropriate for your reaction volume. Do not underfill or overfill the vial, as this can lead to inaccurate temperature readings and excessive pressure buildup, respectively.[1][3] Vials typically come in sizes ranging from 0.2 mL to 20 mL.[9]
-
Vial Material: Ensure the vials are made from high-quality, microwave-safe borosilicate glass that can withstand high temperatures and pressures.[10]
-
Pressure Rating: Check the pressure rating of the vials and ensure it is suitable for your reaction conditions. Heavy-walled vials are designed to withstand higher pressures.[10]
Process Optimization & Scalability
Q6: I want to scale up my microwave reaction. What are the main challenges?
A6: Scaling up microwave-assisted reactions is not always straightforward. Key challenges include:
-
Microwave Penetration Depth: Microwaves have a limited penetration depth, which can lead to uneven heating in larger reaction volumes.[11][12] This can result in lower yields and the formation of byproducts.
-
Heat Transfer: Efficiently removing excess heat can be difficult in larger-scale batch reactors.
-
Safety: Handling larger volumes at high pressures increases the potential safety risks.[12]
For larger-scale synthesis, continuous-flow microwave reactors are often a better option than large batch reactors, as they address the issue of microwave penetration and allow for better temperature control.[12]
Quantitative Data Summary
The following table provides a summary of key parameters for common solvents used in microwave-assisted organic synthesis.
| Solvent | Boiling Point (°C) at 1 atm | Microwave Absorption | Dielectric Constant (ε) at 20°C | Max. Recommended Temp. (°C) |
| Acetonitrile | 82 | Good | 37.5 | 200 |
| N,N-Dimethylformamide (DMF) | 153 | Good | 36.7 | 250 |
| Dimethyl Sulfoxide (DMSO) | 189 | Good | 46.7 | 250 |
| Ethanol | 78 | Good | 24.5 | 180 |
| Methanol | 65 | Good | 32.7 | 150 |
| Water | 100 | High | 80.1 | 250 |
| Toluene | 111 | Poor | 2.38 | 220 |
| Dichloromethane | 40 | Medium | 9.08 | 150 |
| Tetrahydrofuran (THF) | 66 | Poor | 7.58 | 180 |
Note: The maximum recommended temperatures are approximate and can vary depending on the specific microwave reactor and vial type. Always consult your instrument's manual for precise pressure and temperature limits.
Experimental Protocols
Protocol 1: Microwave-Assisted Fischer Indole Synthesis
This protocol describes the synthesis of 2-phenylindole from phenylhydrazine and acetophenone.
-
Reagents:
-
Phenylhydrazine (1.0 mmol, 108 mg)
-
Acetophenone (1.0 mmol, 120 mg)
-
Eaton's Reagent (polyphosphoric acid in methane sulfonic acid) (2 mL)
-
-
Apparatus:
-
10 mL microwave reaction vial with a magnetic stir bar
-
Microwave reactor
-
-
Procedure:
-
To a 10 mL microwave vial containing a magnetic stir bar, add phenylhydrazine and acetophenone.
-
Carefully add Eaton's Reagent (2 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 170°C for 10 minutes with stirring.[13]
-
After the reaction, allow the vial to cool to room temperature.
-
Carefully quench the reaction by pouring the mixture onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Microwave-Assisted Hantzsch Pyridine Synthesis
This protocol outlines the synthesis of a substituted pyridine derivative.
-
Reagents:
-
3-(trimethylsilyl)propynal (0.53 mmol, 50 mg)
-
Ethyl acetoacetate (1.1 mmol, 0.14 g)
-
Ammonium acetate (1.6 mmol, 0.12 g)
-
Ethanol/Glacial Acetic Acid mixture (5:1, 2 mL)
-
-
Apparatus:
-
Sealed microwave tube
-
Microwave reactor
-
-
Procedure:
-
In a sealed microwave tube, prepare a solution of 3-(trimethylsilyl)propynal, ethyl acetoacetate, and ammonium acetate in the ethanol/glacial acetic acid mixture.[14]
-
Place the sealed tube in the microwave reactor.
-
Irradiate at 120°C for 7 minutes with an initial power of 90 W.[14]
-
After irradiation, cool the reaction mixture with a stream of compressed air.
-
Remove the solvent in vacuo.
-
Partition the resulting residue between a saturated aqueous solution of NaHCO₃ (25 mL) and CH₂Cl₂ (25 mL).[14]
-
Extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).
-
Combine the organic extracts, wash with brine (15 mL), dry over Na₂SO₄, and concentrate in vacuo to yield the product.[14]
-
Mandatory Visualization
Caption: Troubleshooting workflow for microwave-assisted organic synthesis.
References
- 1. mrlweb.mrl.ucsb.edu [mrlweb.mrl.ucsb.edu]
- 2. bspublications.net [bspublications.net]
- 3. img1.17img.cn [img1.17img.cn]
- 4. Safety Considerations for Microwave Synthesis [cem.com]
- 5. partselect.com [partselect.com]
- 6. Microwave Sparking? 5 Common Causes - Ocean Appliance [oceanapplianceservice.com]
- 7. chem.tamu.edu [chem.tamu.edu]
- 8. youtube.com [youtube.com]
- 9. nsmn1.uh.edu [nsmn1.uh.edu]
- 10. coleparmer.com [coleparmer.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Proper storage and handling conditions for 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine
Technical Support Center: 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine
This guide provides detailed information on the proper storage, handling, and troubleshooting for this compound, a key intermediate in pharmaceutical and agrochemical research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the stability and purity of this compound, it is crucial to adhere to the following storage conditions.
Storage Condition Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-8°C[1] | Minimizes degradation and preserves chemical integrity. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | Prevents reaction with atmospheric moisture and oxygen. |
| Container | Tightly sealed, light-resistant container | Protects from moisture and light-induced degradation. |
| Location | Cool, dry, and well-ventilated area[2] | Ensures a stable storage environment. |
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
Appropriate personal protective equipment is essential to ensure safety when working with this compound.
Recommended Personal Protective Equipment (PPE)
| PPE Type | Specification | Purpose |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
| Respiratory | Use in a well-ventilated area or under a fume hood. A respirator may be necessary for handling large quantities or in case of insufficient ventilation.[2] | To avoid inhalation of dust or vapors. |
Q3: How should I handle spills of this compound?
In the event of a spill, follow these steps to ensure safe cleanup.
Troubleshooting Guide
Problem: The compound appears discolored or has clumped together.
-
Possible Cause: This may indicate degradation due to improper storage, such as exposure to moisture, light, or elevated temperatures.
-
Solution:
-
Verify that the storage conditions meet the recommendations (0-8°C, dry, inert atmosphere).
-
If the compound's integrity is questionable, it is advisable to perform analytical testing (e.g., NMR, HPLC) to assess purity before use.
-
Discard the material if significant degradation is confirmed, following appropriate hazardous waste disposal protocols.
-
Problem: Inconsistent experimental results are observed.
-
Possible Cause: Inconsistent results can arise from partial degradation of the compound or contamination.
-
Solution:
-
Purity Check: Analyze a sample of the starting material for purity.
-
Handling Technique Review: Ensure that the compound is handled under an inert atmosphere, especially when preparing solutions, to prevent hydrolysis.
-
Solvent Purity: Use anhydrous solvents to prevent reaction with the chloro-substituent.
-
Experimental Protocols
While this compound is an intermediate, a general workflow for its use in a nucleophilic substitution reaction is provided below.
General Protocol for Nucleophilic Aromatic Substitution
-
Reaction Setup:
-
Under an inert atmosphere (Argon or Nitrogen), add this compound to an oven-dried flask.
-
Dissolve the starting material in an appropriate anhydrous solvent (e.g., DMF, DMSO, or acetonitrile).
-
-
Reagent Addition:
-
Add the desired nucleophile (e.g., an amine or thiol) to the reaction mixture.
-
If necessary, add a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate) to scavenge the HCl byproduct.
-
-
Reaction Monitoring:
-
Stir the reaction at the appropriate temperature (this may range from room temperature to elevated temperatures).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction mixture (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation.
-
References
Challenges and solutions in scaling up pyrimidine derivative production
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when scaling up the production of pyrimidine derivatives.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the synthesis and purification of pyrimidine derivatives on a larger scale.
Issue 1: Low Reaction Yield
Question: We are experiencing a significant drop in yield when scaling up our pyrimidine synthesis from benchtop to pilot scale. What are the potential causes and solutions?
Answer: A decrease in yield upon scale-up is a common challenge. Several factors can contribute to this issue. A systematic investigation into the following areas is recommended:
-
Purity of Starting Materials: Impurities in reactants that are negligible on a small scale can have a significant impact on larger reactions. Ensure all starting materials are of high purity and adequately dried, as residual moisture can interfere with many reactions in heterocyclic chemistry.[1]
-
Reaction Conditions: Non-optimal temperature, pressure, or reaction time can lead to incomplete reactions or product degradation.[1] It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Reagent Stoichiometry: Inaccurate molar ratios of reactants can result in low conversion of the limiting reagent.[1] Precise calculation and measurement of all reactants are critical.
-
Atmosphere Control: Many pyrimidine synthesis reactions are sensitive to air and moisture.[1] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve yields.
-
Mixing and Heat Transfer: Inefficient mixing in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure the reactor's agitation is sufficient for the reaction volume. Similarly, heat transfer is less efficient at scale, which can affect reaction kinetics and selectivity.
Issue 2: Formation of Unexpected Side-Products
Question: Our scaled-up reaction is generating a higher percentage of impurities and side-products, complicating purification. How can we mitigate this?
Answer: The formation of side-products can significantly reduce the overall yield and complicate the purification process. Consider the following potential causes and solutions:
-
Side Reactions: The inherent reactivity of the pyrimidine ring and its precursors can lead to various side reactions like dimerization, polymerization, or rearrangement.[1] Modifying reaction conditions, such as lowering the temperature or changing the solvent, can help minimize these unwanted reactions.
-
Lack of Regioselectivity: When synthesizing substituted pyrimidines, a lack of regioselectivity can lead to the formation of multiple isomers.[1] The use of appropriate protecting or directing groups can enhance the regioselectivity of the reaction.
-
Over-alkylation or Acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the pyrimidine ring can occur.[1] Controlling the stoichiometry of the electrophile and the reaction time is critical to prevent this.
Issue 3: Difficulties in Product Purification and Isolation
Question: We are struggling with the purification of our target pyrimidine derivative at a larger scale. What strategies can we employ?
Answer: Isolating the desired pyrimidine derivative from the reaction mixture can be challenging due to the presence of impurities with similar physicochemical properties.[1]
-
Similar Polarity of Products and Impurities: If the desired product and impurities have similar polarities, separation by column chromatography can be difficult.[1] Experiment with different solvent systems or consider alternative purification techniques like preparative HPLC or crystallization.
-
Product Instability: The target compound may be unstable under the purification conditions (e.g., on silica gel).[1] In such cases, using a different stationary phase like alumina or employing non-chromatographic purification methods might be necessary.
-
Incomplete Removal of Catalysts or Reagents: Residual catalysts or unreacted reagents can co-elute with the product.[1] Proper work-up procedures, including aqueous washes and extractions, are essential to remove these impurities before chromatographic purification.
Issue 4: Challenges with Product Crystallization and Polymorphism
Question: Our pyrimidine derivative is difficult to crystallize, and we are observing different crystalline forms (polymorphs). How can we control this?
Answer: Crystallization is a critical step for achieving high purity.
-
Troubleshooting Crystallization: If a compound fails to crystallize, the solution may not be supersaturated, or the compound may be too soluble in the chosen solvent.[2] Try evaporating some of the solvent or adding an anti-solvent.[2]
-
Controlling Polymorphism: The formation of different polymorphs can be influenced by factors such as the solvent, cooling rate, and the presence of impurities. A systematic screening of crystallization conditions is often necessary to identify the desired stable polymorphic form.
Issue 5: Poor Solubility of the Final Product
Question: The final pyrimidine derivative has very low solubility in common solvents, which is a major hurdle for formulation. What can we do?
Answer: Poor solubility is a common issue for many active pharmaceutical ingredients (APIs). Several strategies can be employed to enhance solubility:
-
Salt Formation: For ionizable pyrimidine derivatives, forming a salt can significantly increase solubility.[3]
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the solid, leading to improved dissolution rates.[4][5]
-
Amorphous Solid Dispersions: Creating an amorphous form of the drug dispersed in a polymer matrix can enhance solubility.[3][4]
-
Co-crystallization: Forming a co-crystal with a suitable co-former can modify the physicochemical properties of the API, including solubility.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control when scaling up pyrimidine synthesis?
A1: The most critical parameters are typically the purity of starting materials, strict control of reaction temperature and time, efficient mixing, the choice of solvent, and maintaining an inert atmosphere for sensitive reactions.
Q2: How can we manage the exothermic nature of some pyrimidine synthesis reactions at scale?
A2: Managing exotherms is crucial for safety. Key strategies include:
-
Controlled Addition: Adding one of the reactants gradually (semi-batch) or using a continuous feeding process helps to control the rate of heat generation.[6]
-
Dilution: Using an appropriate solvent increases the thermal mass of the reaction mixture, helping to absorb heat.[6]
-
Efficient Cooling: Ensure the reactor is equipped with a cooling system that has sufficient capacity to remove the heat generated.[6]
-
Thermal Hazard Assessment: Conduct a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry to understand the reaction's thermal profile.[6]
Q3: What are the key safety precautions for handling reagents and waste in large-scale pyrimidine production?
A3:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For handling highly hazardous materials or when generating dust or aerosols, a respirator may be necessary.[7]
-
Ventilation: Handle all chemicals in a well-ventilated area, preferably within a fume hood.[8]
-
Waste Disposal: Treat all pyrimidine derivative waste, including contaminated materials, as hazardous waste.[7] Segregate halogenated organic waste from non-halogenated streams.[7] All waste containers must be clearly labeled with the full chemical name and associated hazards.[7] Follow your institution's specific waste disposal protocols.
Data Presentation
Table 1: Comparison of Pyrimidine Synthesis Methods
| Synthesis Method | Key Reactants | Catalyst/Reagent | Solvent | Reaction Time | Typical Yield (%) | Common Challenges |
| Biginelli Reaction (Conventional) | Aldehyde, β-Ketoester, Urea/Thiourea | Acidic (e.g., HCl) or Lewis Acid | Ethanol | 1.5 - 24 hours | 60-90 | Low yields with certain substrates, long reaction times. |
| Biginelli Reaction (Microwave-Assisted) | Aldehyde, β-Ketoester, Urea/Thiourea | Various catalysts | Solvent-free or polar solvents | 5 - 20 minutes | 72-95 | Requires specialized equipment, potential for pressure buildup. |
| Suzuki-Miyaura Coupling | Halogenated Pyrimidine, Boronic Acid/Ester | Palladium Catalyst, Base | Toluene, Dioxane, Water | 2 - 24 hours | 70-95 | Catalyst sensitivity, potential for side reactions (e.g., dehalogenation). |
| Pinner Synthesis | 1,3-Dicarbonyl Compound, Amidine | Acid or Base | Varies | Varies | Moderate | Limited substrate scope. |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Scale-Up of the Biginelli Reaction
This protocol provides a general guideline for the synthesis of a dihydropyrimidinone (DHPM).
-
Reactor Setup: Charge a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe with the aldehyde (1.0 eq), β-ketoester (1.0 eq), and urea or thiourea (1.5 eq).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol) to the reactor. Add the catalyst (e.g., a catalytic amount of HCl or a Lewis acid) to the mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) with efficient stirring.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, filter the solid and wash it with a small amount of cold solvent. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Protocol 2: Scale-Up of the Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for the palladium-catalyzed coupling of a halogenated pyrimidine with a boronic acid.
-
Inert Atmosphere Setup: To a dry, inerted reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add the halogenated pyrimidine (1.0 eq), the boronic acid or ester (1.1-1.5 eq), and the base (2-3 eq).
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (and ligand, if separate). Add the degassed anhydrous solvent (e.g., toluene) via cannula or pump.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
Technical Support Center: Overcoming Purification Difficulties with Imidazole-Containing Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during the purification of imidazole-containing compounds.
Frequently Asked Questions (FAQs)
Q1: Why are imidazole-containing compounds often difficult to purify?
A1: Imidazole-containing compounds can present several purification challenges due to the unique properties of the imidazole ring. The two nitrogen atoms in the ring can act as both hydrogen bond donors and acceptors, leading to strong interactions with polar stationary phases like silica gel, which can cause peak tailing and poor separation in column chromatography. The basic nature of the imidazole ring can also lead to unwanted interactions. Furthermore, their polarity can make them highly soluble in polar solvents, complicating extraction and crystallization processes. Some imidazole derivatives also have limited solubility in common organic solvents, making purification by recrystallization challenging.
Q2: My imidazole-containing compound is showing significant tailing on a silica gel column. What can I do to improve the peak shape?
A2: Tailing on silica gel is a common issue with basic compounds like imidazoles due to strong interactions with acidic silanol groups on the silica surface. To mitigate this, you can try the following:
-
Add a basic modifier to your eluent: A small amount of a basic additive, such as triethylamine (0.1-1%) or pyridine, can be added to the mobile phase. These modifiers compete with your compound for binding to the active sites on the silica, reducing tailing and improving peak shape.
-
Use a different stationary phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like diol or amino-functionalized silica.
-
Reverse-phase chromatography: If your compound has sufficient hydrophobic character, reverse-phase chromatography (e.g., using a C18 column) can be an excellent alternative to normal-phase chromatography on silica gel.
Q3: I am struggling to crystallize my imidazole derivative. It either "oils out" or remains in solution. What troubleshooting steps can I take?
A3: Crystallization difficulties are common, but several strategies can help induce crystal formation:
-
Solvent selection is key: The ideal recrystallization solvent should dissolve your compound poorly at room temperature but well at elevated temperatures. Experiment with a variety of solvents with different polarities.
-
Use a co-solvent system: If a single solvent is not effective, a binary solvent system (a "good" solvent in which your compound is soluble and a "poor" solvent in which it is less soluble) can be used. Dissolve your compound in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly turbid.
-
Induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the solution-air interface with a glass rod to create nucleation sites.
-
Seeding: Add a tiny crystal of the pure compound (if available) to the supersaturated solution to initiate crystal growth.
-
-
Slow cooling: Allow the solution to cool slowly to room temperature before placing it in a refrigerator or ice bath. Rapid cooling can lead to the formation of oils or amorphous solids.
Q4: After purifying my His-tagged protein using Immobilized Metal Affinity Chromatography (IMAC), the protein precipitates upon removal of imidazole. Why does this happen and how can I prevent it?
A4: Imidazole is used to elute His-tagged proteins from the IMAC resin by competing with the histidine tag for binding to the metal ions (e.g., Ni2+). However, it can also play a role in protein stability. The precipitation upon its removal could be due to several factors:
-
Protein instability: The high concentration of your purified protein may lead to aggregation once the stabilizing effect of imidazole is removed.
-
Co-elution of metal ions: Metal ions can leach from the column and co-elute with your protein. These ions can sometimes promote aggregation.
To address this, you can:
-
Optimize the buffer: After elution, immediately exchange the buffer to one that is optimal for your protein's stability. This may involve adjusting the pH, salt concentration, or adding stabilizing agents like glycerol or arginine.
-
Dialysis or buffer exchange: Use dialysis or a desalting column to gradually remove the imidazole while simultaneously exchanging the buffer.
-
Add a chelating agent: Including a mild chelating agent like EDTA in your final buffer can help to sequester any leached metal ions.
Troubleshooting Guides
Column Chromatography Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Separation of Compound and Impurities | Inappropriate solvent system. | Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides good separation. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. | |
| Incorrect stationary phase. | Consider using alumina, reverse-phase silica, or other functionalized silica gels. | |
| Compound Stuck on the Column | Eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For very polar compounds, a gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/methanol may be necessary. |
| Strong interaction with silica. | Add a basic modifier like triethylamine (0.1-1%) to the eluent. | |
| Streaking or Tailing of Bands | Strong interaction with the stationary phase. | Add a modifier to the eluent (e.g., triethylamine for basic compounds). |
| Sample was not fully dissolved before loading. | Ensure the crude product is completely dissolved in a minimal amount of solvent before loading. |
Crystallization Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Compound "oils out" instead of crystallizing. | Solution is too concentrated or cooling is too rapid. | Re-dissolve the oil by heating and allow the solution to cool more slowly. You can also add a small amount of additional solvent. |
| Inappropriate solvent. | The solvent may be too good a solvent. Try a different solvent or a co-solvent system. | |
| No crystal formation. | Solution is not supersaturated. | Slowly evaporate the solvent to increase the concentration. Alternatively, cool the solution to a lower temperature. |
| Nucleation is not initiated. | Try scratching the inner surface of the flask with a glass rod or adding a seed crystal. | |
| Recrystallized product is still impure. | Impurities co-crystallized with the product. | A second recrystallization may be necessary. Ensure slow cooling to allow for selective crystallization. |
| Inefficient washing of crystals. | Wash the filtered crystals with a small amount of cold, fresh solvent. |
Data Presentation
Table 1: Comparison of HPLC Methods for Imidazole Compound Analysis.[1][2][3]
| Parameter | Method 1: Reversed-Phase HPLC-UV | Method 2: UHPLC-Orbitrap-MS | Method 3: UHPLC-DAD |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Waters Acquity UPLC HSS T3 | C18 |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Methanol/Water with 0.1% Formic Acid | Acetonitrile/Ammonium Formate |
| Detection | UV-Vis Detector | Orbitrap Mass Spectrometer | Diode-Array Detector |
| Limit of Detection (LOD) | Analyte dependent (typically in the µg/mL range) | 1-25 nM | 0.005% w/w |
| Limit of Quantification (LOQ) | Analyte dependent | 1-50 nM | 0.014% w/w |
| Typical Run Time | 10-20 minutes | < 10 minutes | < 2 minutes |
Table 2: Representative Yields for Imidazole Synthesis via Radziszewski Reaction.[4]
| Reactants | Solvent | Reaction Time | Yield (%) |
| Glyoxal, 2-Pyridinecarboxaldehyde, Ammonium Acetate | Acetic Acid | 2 h | 37 |
| Benzil, Benzaldehyde, Ammonium Acetate | Acetic Acid | 1-2 h | ~85-95 |
| Glyoxal, Furfural, Ammonium Acetate | Acetic Acid | 2 h | 45 |
Experimental Protocols
Protocol 1: Purification of a Substituted Imidazole by Flash Column Chromatography
Objective: To purify a moderately polar imidazole derivative from reaction byproducts.
Materials:
-
Crude imidazole compound
-
Silica gel (flash grade, 230-400 mesh)
-
Solvents for mobile phase (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol)
-
Triethylamine (optional)
-
Flash chromatography system or glass column
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Collection tubes
-
Rotary evaporator
Methodology:
-
TLC Analysis: Develop a TLC solvent system that provides good separation of your desired compound from impurities. The ideal Rf value for the product is typically between 0.2 and 0.4. If tailing is observed, add 0.1-1% triethylamine to the solvent system.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Carefully pack the column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
Elution: Begin elution with the determined solvent system. If a gradient elution is required, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions in separate tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified imidazole-containing compound.
Protocol 2: Recrystallization of an Imidazole Derivative
Objective: To purify a solid imidazole-containing compound by crystallization.
Materials:
-
Crude solid imidazole compound
-
Various solvents for testing (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone, water, hexane)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
Methodology:
-
Solvent Selection: In small test tubes, test the solubility of a small amount of the crude solid in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to completely dissolve the compound.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or placing it in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Signaling Pathway and Workflow Diagrams
Technical Support Center: Optimizing Catalyst Load for Imidazo[1,2-a]pyrimidine Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing catalyst load for the synthesis of imidazo[1,2-a]pyrimidines. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of imidazo[1,2-a]pyrimidines, with a focus on issues related to catalyst loading.
| Problem | Potential Cause Related to Catalyst | Suggested Solution |
| Low or No Product Yield | Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction. | Gradually increase the catalyst loading in small increments (e.g., 1-5 mol% intervals) to find the optimal concentration. |
| Catalyst Inactivity: The catalyst may be poisoned by impurities in the starting materials or solvents. | Ensure the purity of reactants and solvents. Consider using freshly distilled solvents and purified starting materials. | |
| Inappropriate Catalyst Choice: The selected catalyst may not be suitable for the specific substrates or reaction conditions. | Screen a panel of catalysts known to be effective for imidazo[1,2-a]pyrimidine synthesis, such as acidic, basic, or metal-based catalysts. | |
| Formation of Multiple Products/Side Reactions | Excessive Catalyst Loading: Too much catalyst can lead to undesired side reactions, such as polymerization or degradation of starting materials. | Systematically decrease the catalyst loading to see if the formation of side products is reduced. |
| Catalyst-Promoted Decomposition: The catalyst might be promoting the decomposition of the desired product under the reaction conditions. | Monitor the reaction progress closely (e.g., by TLC or LC-MS) to determine the optimal reaction time and avoid prolonged exposure to the catalyst. Consider a milder catalyst. | |
| Inconsistent Results/Poor Reproducibility | Heterogeneous Catalyst Issues: For solid-supported catalysts, inconsistent particle size or non-uniform distribution of active sites can lead to variable results. | Ensure the heterogeneous catalyst is of high quality and is well-dispersed in the reaction mixture through vigorous stirring. |
| Moisture or Air Sensitivity: Some catalysts are sensitive to moisture or air, leading to deactivation. | Handle air- and moisture-sensitive catalysts under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst load for the synthesis of imidazo[1,2-a]pyrimidines?
A1: A typical starting catalyst load can vary significantly depending on the type of catalyst and the specific reaction. For many syntheses, a catalytic amount of 10-20 mol% is a good starting point for optimization. However, for some highly active catalysts, lower loadings in the range of 1-5 mol% may be sufficient.
Q2: How do I choose the right catalyst for my specific imidazo[1,2-a]pyrimidine synthesis?
A2: The choice of catalyst depends on the nature of your starting materials (e-g., 2-aminopyrimidine and a ketone or aldehyde). Both Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) and Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) have proven effective in activating the reaction.[1] For certain protocols, metal catalysts such as those based on palladium, copper, or gold have been employed. It is often recommended to perform small-scale screening with a few different types of catalysts to identify the most promising candidate for your specific substrates.
Q3: My reaction is sluggish. Should I just add more catalyst?
A3: While insufficient catalyst can be a reason for a sluggish reaction, simply adding more is not always the best solution. High catalyst loadings can lead to unwanted side reactions and purification challenges. Before increasing the catalyst load, consider other factors such as reaction temperature, solvent, and the purity of your reagents. A systematic optimization of all reaction parameters is recommended.
Q4: I am observing the formation of a complex mixture of byproducts. Could the catalyst be the issue?
A4: Yes, the catalyst can significantly influence the product distribution. In some cases, using certain solvents like DMF and MeCN can lead to the formation of complex, inseparable mixtures of intermediates and byproducts. Trying a different solvent or a more selective catalyst could resolve this issue. Additionally, as mentioned in the troubleshooting guide, excessive catalyst loading can also promote side reactions.
Q5: Can the reaction proceed without a catalyst?
A5: In some specific cases, the synthesis of imidazo[1,2-a]pyrimidines can proceed without the addition of a catalyst, particularly when using highly reactive starting materials. However, in most instances, a catalyst is necessary to achieve a reasonable reaction rate and yield.
Data on Catalyst Load Optimization
The following tables summarize quantitative data from the literature on the effect of catalyst loading on the yield of imidazo[1,2-a]pyrimidine synthesis.
Table 1: Influence of Basic Alumina (Al₂O₃) Load on Imidazo[1,2-a]pyrimidine Synthesis
| Entry | Catalyst (% w/w) | Yield (%) | Reaction Time (s) |
| 1 | 10 | 26 | 150 |
| 2 | 20 | 45 | 120 |
| 3 | 30 | 65 | 90 |
| 4 | 40 | 63 | 90 |
| 5 | 50 | 34 | 90 |
Reaction conditions: Condensation of 2-aminopyrimidine and a 2-bromoarylketone under microwave irradiation in solvent-free conditions.
Experimental Protocols
Below is a generalized, detailed methodology for optimizing catalyst load in the synthesis of imidazo[1,2-a]pyrimidines.
General Procedure for Catalyst Load Optimization:
-
Reactant Preparation: In a clean, dry reaction vessel equipped with a magnetic stir bar, add 2-aminopyrimidine (1.0 mmol, 1.0 eq) and the desired carbonyl compound (e.g., α-haloketone or aldehyde, 1.0 mmol, 1.0 eq).
-
Solvent Addition: Add the chosen solvent (e.g., ethanol, DMF, or toluene, 5 mL).
-
Catalyst Screening Series:
-
Prepare a series of reactions in parallel.
-
To each reaction vessel, add a different loading of the selected catalyst (e.g., 0 mol%, 5 mol%, 10 mol%, 15 mol%, and 20 mol%).
-
-
Reaction Execution:
-
Stir the reaction mixtures at the desired temperature (this could be room temperature or elevated, depending on the specific protocol).
-
Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration and wash it with a suitable cold solvent.
-
If no precipitate is present, the product may be isolated by extraction or column chromatography.
-
-
Analysis:
-
Determine the yield of the isolated product for each catalyst loading.
-
Analyze the purity of the product (e.g., by NMR or LC-MS) to assess the impact of catalyst loading on side product formation.
-
Plot the yield as a function of catalyst loading to determine the optimal amount.
-
Visualizations
Caption: Experimental workflow for optimizing catalyst load.
Caption: Troubleshooting decision tree for catalyst-related issues.
References
Technical Support Center: Managing Chemoselectivity in Reactions of 4,6-Dichloropyrimidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing chemoselectivity in reactions involving 4,6-dichloropyrimidine derivatives.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experimentation, offering potential causes and solutions.
Issue 1: Poor or No Yield of the Desired Product in Nucleophilic Aromatic Substitution (SNAc)
-
Potential Cause 1: Insufficiently Activated Pyrimidine Ring.
-
Solution: Ensure the pyrimidine ring is appropriately activated for nucleophilic attack. The presence of electron-withdrawing groups can facilitate the reaction.[1]
-
-
Potential Cause 2: Poor Leaving Group.
-
Solution: While chlorine is a good leaving group, the reactivity order in SNAc reactions is generally F > Cl > Br > I. If feasible, consider a more reactive analogue.[1]
-
-
Potential Cause 3: Weak Nucleophile.
-
Solution: Increase the nucleophilicity of the attacking species. For instance, when using an alcohol as a nucleophile, deprotonating it with a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to form the more reactive alkoxide can improve the reaction rate.[1]
-
-
Potential Cause 4: Inappropriate Reaction Temperature.
-
Solution: Gradually increase the reaction temperature, as some SNAc reactions require heating to proceed at an appreciable rate. Monitor the reaction closely for decomposition of starting materials or products at elevated temperatures.[1]
-
Issue 2: Formation of a Mixture of Monosubstituted Isomers (C4 vs. C6 Substitution)
-
Potential Cause 1: Lack of Regiocontrol in Reaction Conditions.
-
Solution: The regioselectivity of nucleophilic substitution on 4,6-dichloropyrimidine is highly dependent on reaction conditions. Systematically screen different solvents, bases, and temperatures. For example, to favor C4 substitution, conditions like n-butanol with DIPEA have been reported to be effective.[2]
-
-
Potential Cause 2: Steric and Electronic Effects of the Nucleophile.
-
Solution: The nature of the nucleophile plays a crucial role. Bulkier nucleophiles may preferentially attack the less sterically hindered position. The electronic properties of the nucleophile can also influence the site of attack.
-
Issue 3: Difficulty Achieving Disubstitution
-
Potential Cause 1: Deactivation of the Pyrimidine Ring after Monosubstitution.
-
Solution: The introduction of an electron-donating group in the first substitution step can deactivate the ring towards a second nucleophilic attack. More forcing reaction conditions, such as higher temperatures or longer reaction times, may be necessary to achieve disubstitution.
-
-
Potential Cause 2: Inappropriate Stoichiometry.
-
Solution: Ensure that at least two equivalents of the nucleophile and a suitable base are used to facilitate the second substitution.
-
Issue 4: Low Yield in Suzuki-Miyaura Cross-Coupling Reactions
-
Potential Cause 1: Inactive Catalyst.
-
Solution: The choice of palladium catalyst and ligands is critical. For challenging substrates, consider using more advanced catalyst systems with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.[3] Ensure the catalyst is not degraded and is handled under an inert atmosphere.
-
-
Potential Cause 2: Ineffective Base or Solvent.
-
Potential Cause 3: Poor Quality of Boronic Acid.
-
Solution: Use high-purity boronic acids or their esters. If necessary, purify the boronic acid before use. An excess of the boronic acid (1.1-1.5 equivalents) is often employed.
-
Frequently Asked Questions (FAQs)
Q1: Which position on 4,6-dichloropyrimidine is more reactive towards nucleophiles?
A1: The C4 and C6 positions of 4,6-dichloropyrimidine are electronically equivalent. However, in substituted 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic attack.[1][6] The presence of substituents on the pyrimidine ring can alter this preference.
Q2: How do substituents on the pyrimidine ring influence regioselectivity in dichloropyrimidines?
A2: Substituents on the pyrimidine ring have a significant impact on regioselectivity:
-
Electron-donating groups (EDGs) at the C5 or C6 position can direct nucleophilic attack to the C2 position in 2,4-dichloropyrimidines.[1][7][8][9]
-
Electron-withdrawing groups (EWGs) at the C5 position generally enhance the reactivity at the C4 position in 2,4-dichloropyrimidines.[1][6]
Q3: I am getting a mixture of C4 and C2 isomers that are difficult to separate. What can I do?
A3: This is a common challenge. To improve selectivity and simplify purification, consider the following:
-
Optimize Reaction Conditions: Systematically screen different solvents, bases, and temperatures.[2]
-
Choice of Nucleophile: The structure of the nucleophile can influence the regiochemical outcome.
-
Protecting Groups: In some cases, a protecting group strategy may be necessary to block one reactive site while functionalizing the other.
Q4: What is the role of the base in SNAc reactions with amine and alcohol nucleophiles?
A4: The base plays a crucial role in these reactions:
-
Amine Nucleophiles: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), is typically used to neutralize the HCl generated during the reaction.
-
Alcohol Nucleophiles: A stronger base, like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is often required to deprotonate the alcohol, forming the more nucleophilic alkoxide, which then attacks the pyrimidine ring.[1]
Q5: Can I achieve selective monosubstitution in Suzuki-Miyaura cross-coupling reactions?
A5: Yes, selective monosubstitution can be achieved by carefully controlling the reaction conditions. This includes using a 1:1 stoichiometry of the dichloropyrimidine and the boronic acid, a suitable palladium catalyst and ligand combination, and optimizing the base and solvent system. Monitoring the reaction closely and stopping it at the desired point is also crucial.[2]
Data Presentation
Table 1: Influence of Base and Solvent on Suzuki-Miyaura Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine [4]
| Entry | Boronic Acid | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 70-80 | 12 | 85 |
| 2 | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane | 70-80 | 12 | 78 |
| 3 | Phenylboronic acid | Cs₂CO₃ | 1,4-Dioxane | 70-80 | 12 | 82 |
| 4 | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 70-80 | 10 | 90 |
| 5 | 4-Methoxyphenylboronic acid | K₃PO₄ | Toluene | 70-80 | 12 | 75 |
| 6 | 4-Chlorophenylboronic acid | K₃PO₄ | 1,4-Dioxane | 70-80 | 14 | 70 |
Note: Reactions were performed using Pd(PPh₃)₄ as the catalyst under an inert atmosphere.
Experimental Protocols
Protocol 1: General Procedure for C4-Selective Nucleophilic Aromatic Substitution with an Amine
This protocol is a generalized procedure for the selective amination at the C4 position of a 4,6-dichloropyrimidine derivative.
-
Reagents and Materials:
-
4,6-Dichloropyrimidine derivative (1.0 eq)
-
Amine nucleophile (1.1-1.2 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
n-Butanol or Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the 4,6-dichloropyrimidine derivative (1.0 eq) in n-butanol.
-
Add the amine nucleophile (1.1-1.2 eq) followed by DIPEA (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired C4-amino-6-chloropyrimidine.
-
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling [5]
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of a 4,6-dichloropyrimidine derivative with an arylboronic acid.
-
Reagents and Materials:
-
4,6-Dichloropyrimidine derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.04 mmol, 4 mol%)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, add the 4,6-dichloropyrimidine derivative (1.0 mmol), arylboronic acid (1.2 mmol), K₃PO₄ (3.0 mmol), and Pd(PPh₃)₄ (0.04 mmol).
-
Add anhydrous 1,4-dioxane and a small amount of degassed water.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Visualizations
Caption: Key factors influencing chemoselectivity in reactions of dichloropyrimidine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. wuxibiology.com [wuxibiology.com]
- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
Technical Support Center: Enhancing the Metabolic Stability of Pyrimidine-Based Drug Candidates
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the metabolic stability of pyrimidine-based drug candidates. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common metabolic liabilities associated with pyrimidine-based compounds?
A1: While the pyrimidine ring is generally less susceptible to oxidation than more electron-rich aromatic rings, several metabolic liabilities are commonly observed:
-
Oxidation: Cytochrome P450 (CYP450) enzymes can oxidize the pyrimidine ring or its substituents, particularly at electron-rich or sterically accessible positions.[1] Aldehyde oxidase (AO) can also significantly contribute to the metabolism of nitrogen-containing heterocycles like pyrimidine.[1]
-
Hydroxylation: The introduction of a hydroxyl group onto the pyrimidine ring or its alkyl substituents is a frequent metabolic route.[1]
-
N-dealkylation: If N-alkyl groups are present on the pyrimidine ring, they can be cleaved by CYP450 enzymes.[1]
-
Phase II Conjugation: Following Phase I metabolism, which introduces or exposes functional groups like hydroxyl groups, the compound can undergo Phase II conjugation reactions such as glucuronidation or sulfation. This increases water solubility and facilitates excretion.[1]
Q2: Which primary enzyme families are responsible for the metabolism of pyrimidine compounds?
A2: The main enzyme families involved in the metabolism of pyrimidine compounds are:
-
Cytochrome P450 (CYP450) Superfamily: These are the most prevalent enzymes in Phase I drug metabolism.[1] Isoforms such as CYP3A4, CYP2D6, and CYP2C9 are often implicated in the metabolism of pyrimidine compounds.[1]
-
Aldehyde Oxidase (AO): This cytosolic enzyme is crucial in the metabolism of nitrogen-rich aromatic heterocycles.[1]
-
UDP-glucuronosyltransferases (UGTs): These Phase II enzymes are responsible for conjugating glucuronic acid to the compound, which is a common pathway if the pyrimidine derivative has a suitable functional group (e.g., -OH, -NH2).[1]
Q3: My pyrimidine compound demonstrates high metabolic instability. What strategies can I employ to improve it?
A3: Several medicinal chemistry strategies can be employed to reduce metabolism:
-
Metabolic Blocking: Introduce sterically bulky groups (e.g., a t-butyl group) adjacent to a known metabolic site to physically hinder enzyme access.
-
Replacing Labile Protons: Substitute metabolically susceptible C-H bonds with more robust C-F or C-O bonds. For instance, replacing a benzylic -CH2- with -CF2- can prevent hydroxylation.
-
Deuteration: Replacing hydrogen atoms at metabolic "soft spots" with deuterium can slow down metabolism due to the kinetic isotope effect, where the C-D bond is stronger and harder to break than a C-H bond.[2][3][4] This can lead to an increased biological half-life.[2]
-
Scaffold Hopping: Replacing the pyrimidine ring with a more electron-deficient heterocycle can increase robustness towards CYP450-mediated oxidation.[5]
Troubleshooting Guides
In Vitro Microsomal Stability Assay
Q4: My compound appears to be unstable even in the absence of the NADPH cofactor in the microsomal stability assay. What could be the cause?
A4: This observation suggests that the instability may not be due to CYP450-mediated metabolism. Potential causes include:
-
Chemical Instability: The compound may be inherently unstable in the assay buffer at the experimental pH or temperature.[6]
-
Degradation by non-NADPH-dependent enzymes: Microsomes contain other enzymes, such as esterases, that can degrade the compound.[1]
Troubleshooting Steps:
-
Buffer Stability Control: Run a control incubation of your compound in the assay buffer without any microsomes to check for chemical instability.[1][6]
-
Heat-Inactivated Microsomes: Include a control with heat-inactivated microsomes. If degradation persists, it points towards chemical instability rather than enzymatic degradation.
-
Specific Inhibitors: If you suspect degradation by other enzymes like esterases, consider using specific inhibitors in your assay.[1]
Q5: The metabolic clearance of my compound is extremely rapid (t½ < 5 min). How can I obtain a more accurate measurement?
A5: Very rapid metabolism can make it challenging to accurately determine the half-life. This could be due to the compound being a high-clearance compound or the assay conditions being too aggressive.[1]
Troubleshooting Steps:
-
Reduce Microsomal Protein Concentration: Lowering the microsomal protein concentration (e.g., from 0.5 mg/mL to 0.2 mg/mL) will reduce the overall enzyme concentration and slow down the reaction rate.[1]
-
Shorter Incubation Times: Use earlier and more frequent time points (e.g., 0, 1, 2, 5, 10 minutes) to better define the initial linear phase of degradation.
-
Lower Incubation Temperature: Reducing the temperature from 37°C to 30°C can slow down enzymatic reactions, although this is a less common approach and may affect enzyme kinetics differently.
Hepatocyte Stability Assay
Q6: My compound is stable in the microsomal assay but shows high clearance in the hepatocyte assay. What does this indicate?
A6: This discrepancy suggests that metabolic pathways other than those mediated by NADPH-dependent enzymes in microsomes are significant for your compound.[1]
Possible Explanations:
-
Phase II Metabolism: Hepatocytes contain a full complement of both Phase I and Phase II metabolizing enzymes. Your compound may be rapidly metabolized by Phase II enzymes (e.g., UGTs, SULTs) that are not present or fully active in microsomes.
-
Cytosolic Enzymes: Metabolism may be driven by cytosolic enzymes like aldehyde oxidase (AO), which are not abundant in microsomal preparations.[7]
-
Active Uptake: The compound may be actively transported into the hepatocytes, leading to a higher intracellular concentration and thus a faster rate of metabolism.
Troubleshooting Steps:
-
Use Enzyme Inhibitors: Employ specific inhibitors for different enzyme families in the hepatocyte assay to identify the responsible pathway.
-
Analyze for Phase II Metabolites: Adjust your analytical method to detect potential glucuronide or sulfate conjugates.[1]
-
Evaluate Transporter Involvement: Assess if your compound is a substrate for uptake transporters.
Q7: I'm observing low cell viability after thawing my cryopreserved hepatocytes. How can I improve this?
A7: Low cell viability will lead to inaccurate and unreliable metabolic stability data.
Troubleshooting Steps:
-
Proper Thawing Technique: Thaw cryopreserved hepatocytes rapidly in a 37°C water bath and immediately transfer them to pre-warmed incubation medium.[1]
-
Check Supplier and Lot: Ensure you are using high-quality hepatocytes from a reputable supplier. If the problem persists, try a new vial or a different lot.
-
Gentle Handling: Handle the cells gently during washing and resuspension steps to minimize mechanical stress.
Data Presentation
Table 1: Example of Metabolic Stability Data for Pyrimidine Derivatives
| Compound ID | Modification | t½ (min) in HLM | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| PYR-001 | Parent Compound | 8 | 86.6 |
| PYR-002 | Deuteration at C5 | 25 | 27.7 |
| PYR-003 | Fluorination at C5 | 18 | 38.5 |
| PYR-004 | t-butyl at C6 | 45 | 15.4 |
HLM: Human Liver Microsomes
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
1. Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with human liver microsomes.
2. Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test compound
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Stop solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
3. Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
Thaw the HLM on ice.
-
Prepare the reaction mixture containing phosphate buffer and HLM (final concentration typically 0.5 mg/mL).
-
-
Incubation:
-
Add the test compound to the reaction mixture to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.[1]
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a sufficient volume of the ice-cold stop solution. The 0-minute time point is prepared by adding the stop solution before the NADPH regenerating system.[8]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the test compound remaining at each time point.[8]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration) * 1000.
-
Visualizations
Caption: Phase I and Phase II metabolic pathways for pyrimidine-based drugs.
Caption: Troubleshooting workflow for high clearance in microsomal stability assays.
References
- 1. benchchem.com [benchchem.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. deutramed.com [deutramed.com]
- 5. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of Pyrimidin-4-yl-1H-imidazole Derivatives: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of pyrimidin-4-yl-1H-imidazole derivatives, a class of compounds demonstrating significant potential in therapeutic areas such as oncology and inflammatory diseases. By exploring their inhibitory effects on key protein kinases, including BRAF and p38 MAP kinase, this document aims to furnish researchers with the necessary data and methodologies to inform future drug discovery and development efforts.
Structure-Activity Relationship (SAR) Analysis
The biological activity of pyrimidin-4-yl-1H-imidazole derivatives is profoundly influenced by the nature and position of substituents on both the pyrimidine and imidazole rings. These modifications can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.
Targeting the BRAF Kinase
In the context of BRAF inhibition, a key target in melanoma and other cancers, specific structural features of pyrimidin-4-yl-1H-imidazole derivatives have been identified as crucial for potent inhibitory activity. A novel series of these derivatives has shown promising antiproliferative activities against melanoma cell lines, with some compounds exhibiting superior potency compared to the well-known RAF inhibitor, Sorafenib.[1] For instance, one derivative demonstrated potent activity against the A375P human melanoma cell line with an IC50 value of 0.62µM and was identified as a selective and potent CRAF inhibitor.[1]
Another study on 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives, which share a similar core structure, revealed that a propylamine linker between the pyrimidine ring and a terminal sulfonamide moiety generally leads to higher activity compared to an ethylamine linker.[2] Furthermore, the presence of electron-withdrawing groups, such as fluoro, chloro, and trifluoromethyl, on the terminal phenyl ring enhanced the inhibitory activity against V600E-mutated BRAF.[2] Specifically, a derivative featuring a trifluoromethyl group and a propylamine linker exhibited the most potent activity with an IC50 of 0.49 µM against V600E BRAF.[2]
Targeting the p38 MAP Kinase
The p38 mitogen-activated protein (MAP) kinase is a critical mediator of inflammatory responses, making it an attractive target for anti-inflammatory drug development. Tri-substituted imidazole-based molecules were among the first classes of p38 MAP kinase inhibitors to be disclosed.[3] The development of these inhibitors has evolved to improve selectivity and overcome adverse effects, leading to the discovery of new sub-classes of potent and selective inhibitors.[3]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of selected pyrimidin-4-yl-1H-imidazole and related derivatives against key kinase targets and cancer cell lines.
Table 1: Inhibitory Activity of Pyrimidin-4-yl-1H-imidazole Derivatives against BRAF Kinase.
| Compound ID | Linker | Terminal Substitution | Wild-Type BRAF IC50 (µM) | V600E BRAF IC50 (µM) | Reference |
| 12e | Ethylamine | 4-Trifluoromethylphenyl | 1.14 | 0.62 | [2] |
| 12i | Propylamine | 4-Chlorophenyl | 1.33 | 0.53 | [2] |
| 12l | Propylamine | 4-Trifluoromethylphenyl | 0.94 | 0.49 | [2] |
| 7a | Not Applicable | Not Applicable | Not Reported | Not Reported | [1] |
Table 2: Antiproliferative Activity of Pyrimidin-4-yl-1H-imidazole Derivatives.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 7a | A375P (Melanoma) | 0.62 | [1] |
| 7a | WM3629 (Melanoma) | 4.49 | [1] |
| 12e | NCI 60 Cell Line Panel | Broad Activity | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay (Luminescent)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant active kinase (e.g., BRAF V600E, p38α)
-
Kinase substrate (e.g., inactive MEK1 for BRAF, ATF2 for p38)
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
White, opaque 96- or 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. Ensure the final DMSO concentration remains constant across all wells (typically ≤1%).
-
Reaction Setup: In the wells of the assay plate, add the diluted test compound or vehicle control (DMSO).
-
Enzyme and Substrate Addition: Add the kinase enzyme and its specific substrate to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for approximately 40 minutes.
-
ADP Detection: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for about 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4][5][6][7]
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., A375P, MCF-7)
-
Complete culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values by plotting cell viability against the logarithm of the compound concentration.[8][9]
Mandatory Visualizations
Signaling Pathways
Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of pyrimidin-4-yl-1H-imidazole derivatives on BRAF.
Caption: The p38 MAP kinase signaling pathway and the inhibitory action of pyrimidin-4-yl-1H-imidazole derivatives.
Experimental Workflow
Caption: Generalized workflow for in vitro kinase and cell proliferation assays.
References
- 1. Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P38 MAP kinase inhibitors: evolution of imidazole-based and pyrido-pyrimidin-2-one lead classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Comparing the efficacy of different synthesis routes for pyrimidine analogues
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrimidine analogues is a cornerstone of modern medicinal chemistry, with these scaffolds forming the core of numerous therapeutic agents. The choice of synthetic route can significantly impact the efficiency, scalability, and overall success of a drug discovery program. This guide provides an objective comparison of the efficacy of different synthesis routes for pyrimidine analogues, supported by experimental data, to aid researchers in selecting the optimal methodology for their specific needs.
Comparative Analysis of Synthesis Routes
The efficacy of a synthetic route is a multifactorial assessment, encompassing yield, reaction time, scalability, and accessibility of starting materials. Below is a summary of quantitative data for some of the most common and innovative methods for pyrimidine analogue synthesis.
| Synthesis Route | Key Reactants | Catalyst/Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Biginelli Reaction (Conventional) | Aldehyde, β-Ketoester, Urea/Thiourea | HCl, NH₄Cl | Ethanol, Methanol | 1.5 - 3 hours | 60 - Reflux | ~60-70% |
| Biginelli Reaction (Microwave-Assisted) | Aromatic Aldehyde, Ethyl Cyanoacetate, Guanidine | Ethanolic NaOH | Ethanol | 7 - 12 min | Not Specified (MW) | 72-84%[1] |
| Biginelli Reaction (Solvent-Free, Grindstone) | Benzaldehyde, Ethyl Acetoacetate, Urea | CuCl₂·2H₂O / HCl | Solvent-Free | A few minutes | Room Temperature | >90%[2] |
| Suzuki-Miyaura Coupling | Halogenated Pyrimidine, Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, K₂CO₃ | 1,4-Dioxane/H₂O | 15 min (MW) - 12h | 100 (MW) - Reflux | 65-97% |
| Microwave-Assisted Synthesis (from Chalcones) | Chalcones, Guanidine Hydrochloride | Basic Medium | Varies | Minutes | Not Specified (MW) | Excellent[1] |
| Solid-Phase Synthesis | Resin-bound precursors, Isocyanates | Base | Varies | Varies (multi-step) | Varies | 18-93% (over 4 steps)[1] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to ensure reproducibility and facilitate adoption.
Classical Biginelli Reaction (Conventional Heating)
This protocol represents the original method for the synthesis of dihydropyrimidinones.[2]
Materials:
-
Benzaldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea or Thiourea (1 mmol)
-
Catalytic amount of HCl or NH₄Cl
-
Methanol (30 cm³)
Procedure:
-
Combine the aldehyde, β-ketoester, urea/thiourea, and catalyst in a round-bottom flask.
-
Add methanol as the solvent.
-
Reflux the mixture at 60°C for 3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TTC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Microwave-Assisted Suzuki-Miyaura Coupling
This protocol offers a rapid and efficient method for the synthesis of aryl-substituted pyrimidines.[3]
Materials:
-
Halogenated pyrimidine (e.g., 2,4-dichloropyrimidine) (0.5 mmol)
-
Aryl or heteroaryl boronic acid (0.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5 mol%)
-
Base (e.g., K₂CO₃) (1.5 mmol)
-
Degassed 1,4-dioxane and water (2:1 v/v) (6 mL)
Procedure:
-
In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the halogenated pyrimidine, boronic acid, base, and palladium catalyst.
-
Add the degassed solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100°C for 15 minutes with stirring.
-
After cooling, transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Solid-Phase Synthesis of Thiazolo-Pyrimidinones
This method allows for the synthesis of a library of compounds with ease of purification.[1]
Materials:
-
Resin-bound starting material
-
Appropriate reagents for cyclization and diversification
-
Solvents for washing (e.g., MeOH, CH₂Cl₂)
Procedure:
-
Swell the resin in a suitable solvent.
-
Perform the initial coupling of the first building block to the resin.
-
Carry out the subsequent reaction steps (e.g., cyclization, substitution) on the solid support.
-
After each step, wash the resin thoroughly to remove excess reagents and by-products.
-
Cleave the final product from the resin using an appropriate cleavage cocktail (e.g., trifluoroacetic acid).
-
Precipitate and wash the cleaved product to obtain the purified compound.
Visualizing Synthetic and Biological Pathways
To further aid in the understanding and application of pyrimidine analogue synthesis, the following diagrams illustrate key workflows and biological contexts.
References
Novel Pyrimidine Derivatives: A Comparative Guide to In Vitro Antiproliferative Activity
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel anticancer agents has identified pyrimidine derivatives as a promising class of compounds with significant antiproliferative activity. Their structural versatility allows for modifications that can potently and selectively target key signaling pathways implicated in cancer cell growth and survival. This guide provides an objective comparison of the in vitro antiproliferative performance of several novel pyrimidine derivatives, supported by experimental data and detailed methodologies.
Comparative Antiproliferative Activity
The efficacy of novel pyrimidine derivatives has been demonstrated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, for several recently developed derivatives are summarized below. Lower IC50 values indicate greater potency.
| Compound/Derivative | Target Cell Line | IC50 (µM) | Reference |
| Thienopyrimidine derivative 2 | Breast Cancer (MCF-7) | 0.013 | [1] |
| Thienopyrimidine derivative 3 | Breast Cancer (MCF-7) | 0.023 | [1] |
| Curcumin-pyrimidine analog 3g | Breast Cancer (MCF-7) | 0.61 ± 0.05 | [1] |
| Compound 12b | Breast Cancer (MDA-MB-468) | 3.343 ± 0.13 | [2] |
| Curcumin-pyrimidine analog 3b | Breast Cancer (MCF-7) | 4.95 ± 0.94 | [1] |
| Compound 12b | Breast Cancer (T-47D) | 4.792 ± 0.21 | [2] |
| Pyrimidine-tethered chalcone (B-4) | Breast Cancer (MCF-7) | 6.70 ± 1.02 | [1] |
| Pyrimidine-5-carbonitrile 10b | Breast Cancer (MCF-7) | 7.68 | [1] |
| Compound SP2 | Colon Cancer (HT-29) | 4.07 | [3] |
| Compound SP2 | Colon Cancer (COLO-205) | 4.98 | [3] |
| Compound II-1 | Liver Cancer (HepG2) | 5.90 ± 0.05 | [4] |
| Derivatives 3 and 7 | Breast (MCF7), Lung (A549), Liver (HepG2) | < 15.21 | [5][6] |
| R2 derivative | Pancreatic Cancer (PanC-1) | 52.68 µg/mL | [7] |
| R2 derivative | Pancreatic Cancer (MIA PaCa-2) | 141.387 µg/mL | [7] |
Experimental Protocols
The in vitro antiproliferative activity of the pyrimidine derivatives cited in this guide was predominantly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Cell Proliferation Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]
-
Compound Treatment: The pyrimidine derivatives are dissolved in dimethyl sulfoxide (DMSO) and then serially diluted to the desired concentrations in complete growth medium. The culture medium from the wells is replaced with 100 µL of the medium containing the various concentrations of the test compounds. A vehicle control (medium with DMSO, not exceeding 0.5%) and a blank control (medium only) are also included.[1]
-
Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a 5% CO2 incubator.[1]
-
MTT Addition: Following the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.[1]
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals that have formed in viable cells. The contents of the wells are mixed thoroughly by pipetting up and down.[1]
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.[1]
Visualizing Key Processes and Pathways
To better understand the context of these antiproliferative studies, the following diagrams illustrate a common signaling pathway targeted by these compounds, a typical experimental workflow, and a logical diagram for a compound screening process.
Caption: EGFR and VEGFR-2 signaling pathways, common targets for pyrimidine derivatives.
Caption: Experimental workflow for the in vitro MTT antiproliferative assay.
Caption: Logical workflow for a pyrimidine derivative screening cascade.
Mechanism of Action
Many pyrimidine derivatives exert their antiproliferative effects by inhibiting protein kinases that are crucial for cell growth and proliferation.[8] For instance, several novel compounds have been designed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9][10][11] Overexpression of these receptor tyrosine kinases is implicated in various cancers, promoting cell proliferation, angiogenesis, and metastasis.[9] By targeting these key signaling molecules, pyrimidine derivatives can effectively arrest the cell cycle and induce apoptosis in cancer cells.[2][9] Some derivatives may also interfere with DNA and mRNA synthesis, leading to cytotoxic effects.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies | Bentham Science [eurekaselect.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal - Annals of Pancreatic Cancer [apc.amegroups.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gsconlinepress.com [gsconlinepress.com]
A Comparative Study of Pyrimidine-Based Kinase Inhibitors and Other Targeted Therapeutics
This guide provides a comparative analysis of kinase inhibitors, with a focus on derivatives of the versatile 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine scaffold. It is intended for researchers, scientists, and drug development professionals interested in the landscape of kinase inhibitor discovery. This document summarizes the performance of these compounds against various kinase targets and compares them with established inhibitors, supported by experimental data from published literature.
Introduction to Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. This has made them a prime target for therapeutic intervention. Small molecule kinase inhibitors have emerged as a major class of targeted therapies. The this compound core is a privileged scaffold in medicinal chemistry, serving as a key building block for the synthesis of various kinase inhibitors. This guide will explore derivatives of this scaffold and compare their activity with other well-known kinase inhibitors targeting p38 MAPK, VEGFR-2, B-Raf, and c-Kit.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various kinase inhibitors against their respective targets. It is important to note that these values are compiled from different studies and experimental conditions may vary, which can influence the absolute values.
Table 1: Comparison of p38 MAPK Inhibitors
| Compound | p38α IC50 (nM) | p38β IC50 (nM) | Cellular Assay (TNF-α release) IC50 (nM) |
| BIRB 796 (Doramapimod) | 38[1] | 65[1] | 18 (in THP-1 cells) |
| SB203580 | 50[1] | 500[1] | Not Reported |
| Neflamapimod (VX-745) | 10[1] | 220[1] | Not Reported |
| Losmapimod | ~7.9[1] | ~25[1] | Not Reported |
Table 2: Comparison of VEGFR-2 Inhibitors
| Compound | VEGFR-2 IC50 (nM) |
| Sorafenib | 82[2] |
| Compound 11 (a piperazinylquinoxaline derivative) | 192[2] |
| Compound 10e (a piperazinylquinoxaline derivative) | 241[2] |
| Compound 6 (a nicotinamide-based derivative) | 60.83[3] |
| Compound 7 (a quinazolin-4(3H)-one derivative) | 340[4] |
Table 3: Comparison of B-Raf Inhibitors
| Compound | B-Raf (wild-type) IC50 (nM) | B-Raf (V600E) IC50 (nM) | c-Raf IC50 (nM) |
| Vemurafenib (PLX4032) | >10-fold selective for V600E[5] | 31[5] | 48[6] |
| Dabrafenib | Not Reported | 0.6[6] | 5[6] |
| Sorafenib | 22[7] | Not Reported | 6[7] |
| AZ628 | 105[5] | 34[5] | 29[5] |
Table 4: Comparison of c-Kit Inhibitors
| Compound | c-Kit IC50 (nM) |
| Imatinib | 100[7] |
| Dasatinib | 79[7] |
| Sorafenib | No reported inhibition[8] |
| Pazopanib | 3.7 (in culture medium)[8] |
| Quizartinib | 28 (in culture medium)[8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of kinase inhibitors. Below are representative protocols for key experiments.
Protocol 1: In Vitro Kinase Assay (Radiometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mg/ml BSA)
-
Test compounds (dissolved in DMSO)
-
Phosphocellulose filter paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
In a reaction plate, add the kinase and its substrate to the wells containing the diluted compounds or vehicle (DMSO) control.
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).[1]
-
Terminate the reaction by spotting the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively with the wash buffer to remove unincorporated [γ-³³P]ATP.[1]
-
Measure the radioactivity on the filter paper using a scintillation counter or phosphorimager.[1]
-
Calculate the percentage of kinase activity inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Protocol 2: Cell-Based Kinase Inhibition Assay (Western Blot)
This method assesses the ability of a compound to inhibit a kinase within a cellular context by measuring the phosphorylation status of its downstream substrates.
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (specific for the phosphorylated substrate and total substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or vehicle (DMSO) for a specified duration.
-
If necessary, stimulate the cells with an appropriate agonist to activate the target kinase pathway.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total substrate to ensure equal protein loading.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Determine the concentration-dependent inhibition of substrate phosphorylation.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical workflow for kinase inhibitor screening.
Caption: The p38 MAPK signaling cascade and the point of inhibition by BIRB 796.
Caption: The VEGFR-2 signaling pathway, a key regulator of angiogenesis, inhibited by Sorafenib.
Caption: A typical workflow for the discovery and development of kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Inhibition of c-Kit by tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Blueprint of Life's Building Blocks: A Comparative Guide to Spectroscopic Analysis of Synthesized Pyrimidines
The structural confirmation of newly synthesized pyrimidine derivatives is a critical step in drug discovery and development, given their prevalence in biologically active compounds. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in this process, providing complementary information to unambiguously elucidate the chemical structure. This guide offers a comparative overview of these techniques, supported by experimental data and protocols, to aid researchers in their structural analysis endeavors.
The pyrimidine scaffold is a fundamental component of nucleic acids and is found in a wide array of therapeutic agents, including antiviral, anticancer, and antibacterial drugs.[1] The synthesis of novel pyrimidine analogues is a burgeoning area of medicinal chemistry. However, the success of these synthetic efforts hinges on the accurate structural characterization of the final products. This guide will delve into the application of NMR and MS for this purpose, presenting data in a comparative format to highlight the strengths of each technique.
Unveiling the Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For pyrimidine derivatives, ¹H and ¹³C NMR are the primary methods used for structural elucidation.[1][2]
¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key features to analyze in the ¹H NMR spectrum of a pyrimidine derivative include:
-
Chemical Shifts (δ): The position of a proton signal in the spectrum is indicative of its electronic environment. Protons on the pyrimidine ring are typically observed in the aromatic region (δ 7.0-9.5 ppm).[3][4] Substituents on the ring will influence the exact chemical shifts.
-
Spin-Spin Coupling (J): The splitting of proton signals into multiplets reveals information about adjacent protons. The magnitude of the coupling constant (J) can help determine the relative positions of substituents.
-
Integral: The area under each proton signal is proportional to the number of protons it represents.
¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts of the carbon atoms in the pyrimidine ring are typically found in the range of δ 120-170 ppm.[4][5]
Advanced NMR Techniques: For more complex structures, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[6][7][8] These experiments help to establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), providing unambiguous assignments of all signals.
Determining the Mass: Mass Spectrometry (MS)
Mass spectrometry is a destructive technique that provides the molecular weight of a compound and information about its fragmentation pattern, which can be used to deduce its structure.[5]
Ionization Techniques:
-
Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar, non-volatile molecules like many pyrimidine derivatives. It typically produces the protonated molecule [M+H]⁺ or other adducts.[5]
-
Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern can serve as a "fingerprint" for a particular compound.[5][9]
Mass Analyzers:
-
Quadrupole: A common type of mass analyzer that is relatively inexpensive and robust.
-
Time-of-Flight (TOF): Provides high mass resolution and accuracy, allowing for the determination of the elemental composition of the molecular ion and its fragments.
-
Orbitrap: Offers very high resolution and mass accuracy.[5]
Fragmentation Patterns: The way a pyrimidine derivative fragments in the mass spectrometer can provide valuable structural information. Common fragmentation pathways include the loss of substituents and cleavage of the pyrimidine ring.[9][10][11] The presence of specific fragment ions can help to confirm the identity and position of substituents.
Comparative Spectroscopic Data for Synthesized Pyrimidines
The following tables summarize typical ¹H NMR, ¹³C NMR, and MS data for representative substituted pyrimidine structures. This data is compiled from various literature sources and serves as a comparative guide.
Table 1: ¹H NMR Data for Selected Pyrimidine Derivatives
| Compound | H-2 (δ, ppm) | H-4 (δ, ppm) | H-5 (δ, ppm) | H-6 (δ, ppm) | Substituent Protons (δ, ppm) |
| Pyrimidine | 9.26 | 8.78 | 7.36 | 8.78 | - |
| 4-(2,4-Dichlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine | - | - | 7.35 (s, 1H) | - | 6.11–8.41 (m, 8H, Ar–H), 4.00 (s, 2H, NH₂)[2] |
| 4-(3-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-ol | - | - | 6.61 (s, 1H) | - | 7.43–8.56 (m, 8H, Ar–H), 5.04 (s, 1H, OH)[2] |
| 2-Amino-6-[4-(dimethylamino)phenyl]-4-(2-furanyl)pyrimidine | - | - | 7.60 (s, 1H) | - | 6.5-8.0 (m, Ar-H), 5.07 (s, 2H, NH₂), 3.04 (s, 6H, N(CH₃)₂)[12] |
Table 2: ¹³C NMR Data for Selected Pyrimidine Derivatives
| Compound | C-2 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) | Substituent Carbons (δ, ppm) |
| Pyrimidine | 157.8 | 156.4 | 121.9 | 156.4 | - |
| 4-(2,4-Dichlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine | 163.2 | 160.1 | 95.3 | 148.2 | 139.6, 131.0, 134.3, 130.1, 129.2, 128.1, 126.3, 121.7[2] |
| 4-(3-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-ol | 160.4 | 160.4 | 88.1 | 153.2 | 148.2, 139.1, 134.1, 131.1, 129.2, 128.2, 121.2[2] |
Table 3: Mass Spectrometry Data for Selected Pyrimidine Derivatives
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | EI | 320 (M⁺) | 291, 275, 215, 121, 94[9] |
| 5-(5'-Methylthiazol-2'-yl)aminocarbonyl-2-hydroxy-4-aryl-6-(propan-2'-yl)-3,4-dihydropyrimidine | ESI | 374/375 [M]⁺ | 347, 251, 243, 217[10] |
| 4‑(3‑Methoxyphenyl)‑6‑(4‑nitrophenyl)pyrimidin‑2‑amine | ESI-ToF | 322 [M+H]⁺ | -[2] |
Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Weigh 5-10 mg of the purified pyrimidine compound.[4]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[4]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.[5]
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: 0-12 ppm.
-
A relaxation delay of 1-5 seconds is commonly used.[5]
-
-
¹³C NMR:
-
A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Typical spectral width: 0-200 ppm.
-
Proton decoupling is used to simplify the spectrum and improve sensitivity.[5]
-
-
2D NMR (COSY, HSQC, HMBC):
-
Use standard pulse programs provided by the spectrometer software.
-
Optimize parameters such as spectral widths, number of increments, and number of scans for the specific sample.
-
-
Protocol 2: Mass Spectrometry Sample Preparation and Analysis
-
Sample Preparation (ESI):
-
Instrument Parameters:
-
Ionization Source: Electrospray Ionization (ESI) is generally suitable for most pyrimidine derivatives.
-
Mass Analyzer: A high-resolution mass analyzer such as TOF or Orbitrap is recommended for accurate mass measurements.
-
Data Acquisition: Acquire data in full scan mode to obtain the molecular ion and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural elucidation.[5]
-
Workflow for Structure Confirmation
The following diagram illustrates the typical workflow for the structural confirmation of a synthesized pyrimidine derivative using NMR and MS.
Caption: Workflow for the structural confirmation of synthesized pyrimidines.
Conclusion
The synergistic use of NMR and Mass Spectrometry provides a robust framework for the unambiguous structural confirmation of synthesized pyrimidine derivatives. While NMR excels at defining the intricate connectivity of the molecular framework, MS delivers crucial information on molecular weight and fragmentation, which corroborates the proposed structure. By following systematic experimental protocols and leveraging the comparative data presented, researchers can confidently and efficiently elucidate the structures of novel pyrimidine compounds, accelerating the pace of drug discovery and development.
References
- 1. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. article.sapub.org [article.sapub.org]
- 10. sphinxsai.com [sphinxsai.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Analysis of In Vivo Antitumor Efficacy: N-(4-(1H-imidazol-1-yl)phenyl)benzenesulfonamides versus Standard Colorectal Cancer Therapies
A detailed guide for researchers and drug development professionals on the preclinical in vivo performance of a novel β-catenin inhibitor, N-(4-(1H-imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, benchmarked against the standard-of-care chemotherapeutic agent, 5-Fluorouracil (5-FU), in a colorectal cancer xenograft model.
This guide provides a comprehensive assessment of the in vivo antitumor properties of a novel benzenesulfonamide derivative, compound 25 (N-(4-(1H-imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide), a potent inhibitor of the Wnt/β-catenin signaling pathway.[1][2] The performance of this compound is compared with 5-Fluorouracil (5-FU), a cornerstone of chemotherapy for colorectal cancer.[3][4][5][6] This analysis is supported by quantitative data from preclinical xenograft studies, detailed experimental protocols, and visualizations of the relevant biological pathway and experimental workflow.
Comparative Efficacy and In Vitro Potency
The novel compound 25 has demonstrated significant potential as an anticancer agent, exhibiting potent inhibition of cancer cell proliferation in vitro and substantial antitumor activity in vivo.[1] A summary of its performance against 5-FU is presented below.
| Compound | Target/Mechanism of Action | Cell Line | In Vitro IC₅₀ (µM) | In Vivo Model | Key In Vivo Outcome |
| Compound 25 | β-catenin inhibitor | HCT116 | 0.12 | HCT-116 Xenograft in BALB/cnu/nu mice | Significant tumor growth inhibition and reduced Ki67 expression. |
| 5-Fluorouracil (5-FU) | Thymidylate Synthase Inhibitor | HCT116 | Not explicitly stated in the provided results, but generally in the low µM range. | HCT-116 Xenograft in BALB/cnu/nu mice | Standard reference compound for comparison. |
Table 1: Comparative data for Compound 25 and 5-Fluorouracil. IC₅₀ values indicate the concentration required to inhibit 50% of cell growth in vitro.[1]
Mechanism of Action: Wnt/β-catenin Signaling Pathway
Compound 25 exerts its antitumor effect by inhibiting the Wnt/β-catenin signaling pathway.[1] This pathway is crucial in cell proliferation and is often dysregulated in cancers such as colorectal cancer. The diagram below illustrates the canonical Wnt signaling pathway and the point of inhibition by compound 25 .
Caption: Wnt/β-catenin signaling pathway and inhibition by Compound 25.
Experimental Protocols
In Vivo Antitumor Activity Assessment in Xenograft Model
A detailed protocol for evaluating the in vivo efficacy of antitumor compounds using a human tumor xenograft model is provided below. This protocol is based on standard methodologies employed in preclinical cancer research.[7][8]
-
Cell Culture and Preparation:
-
Human colorectal carcinoma HCT-116 cells are cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Prior to injection, cells are harvested during their exponential growth phase, washed with phosphate-buffered saline (PBS), and resuspended in a serum-free medium or PBS at a concentration of 5 x 10⁶ cells per 100 µL.[7]
-
-
Animal Model and Tumor Implantation:
-
Female BALB/c nude (nu/nu) mice, aged 6-8 weeks, are used for the study. These mice are immunocompromised, allowing for the growth of human tumor xenografts.[8]
-
Mice are acclimated for at least one week before the experiment.
-
A 100 µL suspension containing 5 x 10⁶ HCT-116 cells is injected subcutaneously into the right flank of each mouse.[7]
-
-
Tumor Growth Monitoring and Treatment:
-
Tumor growth is monitored 2-3 times per week using digital calipers.[7] Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.[7]
-
When tumors reach a palpable volume (e.g., 100-150 mm³), mice are randomized into treatment and control groups.
-
Compound 25 is administered to the treatment group, while the control group receives a vehicle solution. The route of administration (e.g., intraperitoneal, oral) and dosing schedule are determined based on prior pharmacokinetic studies.
-
The body weight of each mouse is recorded at each measurement to monitor for signs of toxicity.[7]
-
-
Endpoint and Analysis:
-
The experiment is terminated when tumors in the control group reach a predetermined size or after a specified duration.
-
At the endpoint, mice are euthanized, and tumors are excised and weighed.
-
Tumor tissues may be processed for further analysis, such as immunohistochemistry for proliferation markers like Ki67.[1]
-
Workflow for In Vivo Efficacy Study
The following diagram outlines the key steps in the in vivo xenograft study.
Caption: Experimental workflow for the in vivo xenograft study.
Alternative and Combination Therapies
While N-(4-(1H-imidazol-1-yl)phenyl)benzenesulfonamides represent a promising new class of targeted agents, the current standard of care for colorectal cancer often involves combination chemotherapy regimens. These include FOLFOX (5-FU, leucovorin, and oxaliplatin) and FOLFIRI (5-FU, leucovorin, and irinotecan).[3][5] Other alternatives to traditional chemotherapy include immunotherapy, targeted therapy (e.g., against EGFR), and hormone therapy, depending on the specific characteristics of the cancer.[9] The development of novel agents like compound 25 is critical for patients who may not respond to or may develop resistance to existing treatments.
Conclusion
The N-(4-(1H-imidazol-1-yl)phenyl)benzenesulfonamide derivative, compound 25 , has demonstrated significant in vivo antitumor activity in a preclinical model of colorectal cancer, superior to the reference compound 5-FU in some aspects.[1] Its mechanism of action, targeting the Wnt/β-catenin pathway, offers a promising avenue for the development of new cancer therapies.[1] Further investigation, including combination studies with standard chemotherapeutic agents and evaluation in a broader range of cancer models, is warranted to fully elucidate its therapeutic potential.
References
- 1. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Development of Nâ(4-(1HâImidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of βâCatenin with Enhanced Antitumor Activity and Metabolic Stability - American Chemical Society - Figshare [acs.figshare.com]
- 3. Adjuvant Chemotherapy for Stage III Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemotherapy for colorectal cancer | Canadian Cancer Society [cancer.ca]
- 5. Chemotherapy for colon cancer - Mayo Clinic [mayoclinic.org]
- 6. cancerresearchuk.org [cancerresearchuk.org]
- 7. benchchem.com [benchchem.com]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alternatives to chemotherapy: 5 options [medicalnewstoday.com]
Navigating Pyrimidine Synthesis: A Comparative Guide to Alternatives for 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutics. 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine stands as a crucial intermediate, particularly in the creation of kinase inhibitors for oncology and inflammatory diseases.[1] However, the pursuit of improved reaction efficiency, novel intellectual property, and enhanced biological activity necessitates a thorough understanding of its alternatives. This guide provides an objective comparison of alternative pyrimidine scaffolds, focusing on variations in leaving groups at the 4-position and bioisosteric replacements for the imidazole moiety at the 6-position.
This comparative analysis is supported by experimental data from peer-reviewed literature, offering a clear, data-driven perspective on the performance of each alternative in key synthetic transformations, primarily nucleophilic aromatic substitution (SNA_r_) and palladium-catalyzed cross-coupling reactions.
I. Alternatives Based on the Leaving Group at the 4-Position
The chloro substituent at the 4-position of the pyrimidine ring is a versatile leaving group. However, its reactivity can be modulated by substituting it with other halogens or sulfonate esters, offering potential advantages in specific synthetic contexts.
A. Comparative Performance of 4-Halopyrimidines
The nature of the halogen at the 4-position significantly influences the rate of nucleophilic aromatic substitution. While fluoride is a poor leaving group in S_N_2 reactions, in nucleophilic aromatic substitution, the high electronegativity of fluorine makes the attached carbon more electrophilic, often leading to faster reaction rates.[2]
| Leaving Group | Relative Reactivity in SNA_r_ | Typical Reaction Conditions | Advantages | Disadvantages |
| -F | Fastest | Room temperature to moderate heating | High reactivity, often requires milder conditions. | Can be too reactive, leading to side products. Starting materials may be more expensive. |
| -Cl | Moderate | Moderate to high heating | Good balance of reactivity and stability. Widely available and cost-effective. | Can require harsh conditions for less reactive nucleophiles. |
| -Br | Slower than -Cl | High heating, often requires catalysts | Good leaving group for cross-coupling reactions. | Less reactive than -Cl in SNA_r_. |
| -I | Slowest in SNA_r_ | High heating, requires catalysts | Excellent for cross-coupling reactions (e.g., Suzuki, Sonogashira). | Least reactive for SNA_r_. Starting materials can be less stable and more expensive. |
Experimental Protocol: A Representative Nucleophilic Aromatic Substitution
A general procedure for the reaction of a 4-halopyrimidine with an amine is as follows:
-
To a solution of the 4-halopyrimidine (1.0 mmol) in a suitable solvent (e.g., N,N-dimethylformamide, 5 mL) is added the amine (1.2 mmol) and a base (e.g., K₂CO₃, 2.0 mmol).
-
The reaction mixture is stirred at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 4-24 hours).
-
Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
B. Sulfonate Esters as Leaving Groups
Sulfonate esters, such as tosylates (-OTs), mesylates (-OMs), and triflates (-OTf), are excellent leaving groups due to the high stability of their corresponding anions.[3][4] They can be particularly useful when the chloro-pyrimidine is unreactive.
| Leaving Group | Relative Reactivity | Typical Reaction Conditions | Advantages | Disadvantages |
| -OMs | Good | Mild to moderate heating | More reactive than chlorides. | Requires an additional step to install from the corresponding hydroxypyrimidine. |
| -OTs | Good | Mild to moderate heating | Similar reactivity to mesylates. | Requires an additional step to install. |
| -OTf | Excellent | Room temperature or below | Highly reactive, enabling reactions with weak nucleophiles. | Can be unstable. Reagents for installation are expensive. |
Experimental Protocol: Synthesis of a 4-Tosyloxypyrimidine
-
To a solution of the corresponding 4-hydroxypyrimidine (1.0 mmol) in pyridine (5 mL) at 0 °C is added p-toluenesulfonyl chloride (1.2 mmol).
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours.
-
The mixture is poured into ice water and the resulting precipitate is collected by filtration, washed with cold water, and dried to afford the 4-tosyloxypyrimidine.
II. Alternatives Based on Bioisosteric Replacement of the Imidazole Moiety
The imidazole ring plays a critical role in the biological activity of many pyrimidine-based drugs, often by acting as a hydrogen bond acceptor or donor.[5][6] Replacing the imidazole with other five-membered nitrogen-containing heterocycles (bioisosteres) can modulate the compound's physicochemical properties, metabolic stability, and target binding affinity.[7][8][9]
A. Common Imidazole Bioisosteres
| Bioisostere | Key Features | Potential Advantages |
| 1,2,3-Triazole | Can be readily synthesized via "click" chemistry. The three nitrogen atoms offer different hydrogen bonding capabilities compared to imidazole.[8] | Improved metabolic stability, altered solubility and polarity, potential for novel intellectual property. |
| 1,2,4-Triazole | Possesses both hydrogen bond donor and acceptor properties.[7] | Can mimic the hydrogen bonding pattern of imidazole while offering a different electronic profile. |
| Pyrazole | Has a different arrangement of nitrogen atoms compared to imidazole, leading to altered dipole moment and hydrogen bonding geometry. | Can lead to changes in target selectivity and pharmacokinetic properties. |
| Tetrazole | Often used as a bioisostere for carboxylic acids, but can also replace other heterocyles. It is a planar, acidic heterocycle.[7] | Can introduce a negative charge at physiological pH, potentially improving solubility and altering binding modes. |
Experimental Protocol: Synthesis of a 6-(1H-1,2,3-triazol-1-yl)pyrimidine via Click Chemistry
-
Synthesis of 6-Azidopyrimidine: To a solution of 4-chloro-6-aminopyrimidine (1.0 mmol) in a mixture of acetic acid and water is added a solution of sodium nitrite (1.2 mmol) in water at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of sodium azide (1.5 mmol). The reaction is stirred for an additional 2 hours at 0 °C. The product is then extracted and purified.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): To a solution of the 6-azidopyrimidine (1.0 mmol) and a terminal alkyne (1.1 mmol) in a t-BuOH/H₂O mixture is added sodium ascorbate (0.2 mmol) and copper(II) sulfate pentahydrate (0.1 mmol). The reaction is stirred at room temperature for 12-24 hours. The product is then isolated and purified.
III. Synthetic Pathways and Experimental Workflows
The following diagrams illustrate the key synthetic transformations discussed in this guide.
References
- 1. chemimpex.com [chemimpex.com]
- 2. youtube.com [youtube.com]
- 3. The leaving group in the nucleophilic substitution - SN2 [quimicaorganica.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. iris.unimore.it [iris.unimore.it]
- 9. drughunter.com [drughunter.com]
Evaluating Pyrimidine-Benzimidazole Combinations: A Comparative Guide to Antimicrobial and Cytotoxic Activities
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antimicrobial and cytotoxic activities of novel pyrimidine-benzimidazole hybrid compounds. It synthesizes experimental data from recent studies to offer an objective evaluation of their therapeutic potential.
The fusion of pyrimidine and benzimidazole moieties has emerged as a promising strategy in medicinal chemistry, yielding hybrid compounds with significant biological activities.[1][2] These combinations are being extensively investigated for their potential as anticancer and antimicrobial agents.[3][4] This guide summarizes key findings on their efficacy, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.
Cytotoxic Activity Against Cancer Cell Lines
A significant body of research has focused on the anticancer properties of pyrimidine-benzimidazole derivatives.[5][6] Numerous studies have demonstrated their ability to inhibit the proliferation of various human cancer cell lines, with some compounds exhibiting potency comparable or even superior to established chemotherapy drugs like 5-fluorouracil (5-FU).[7][8]
The cytotoxic efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The lower the IC50 value, the more potent the compound. The following tables summarize the IC50 values of several promising pyrimidine-benzimidazole hybrids against a panel of human cancer cell lines.
| Compound | MCF-7 (Breast) | MGC-803 (Gastric) | EC-9706 (Esophageal) | SMMC-7721 (Hepatocellular) | A549 (Lung) | HeLa (Cervical) | SiHa (Cervical) | Reference |
| 5b | - | - | - | - | - | - | - | [7] |
| IC50 (µM) | 2.03 | 10.55 | - | - | - | - | ||
| 6b | IC50 (µM) | 1.06 | 12.89 | - | - | - | - | [7] |
| 7a | IC50 (µM) | >50 | 8.13 | >50 | >50 | - | - | [3] |
| 7d | IC50 (µM) | >50 | 5.77 | >50 | >50 | - | - | [3] |
| 6k | IC50 (µM) | 4.2 | - | - | - | 3.1 | 5.3 | [9] |
| 6l | IC50 (µM) | 3.5 | - | - | - | 4.8 | 6.1 | [9] |
| 6n | IC50 (µM) | 5.1 | - | - | - | 6.2 | 7.5 | [9] |
| 6o | IC50 (µM) | 4.8 | - | - | - | 5.9 | 6.8 | [9] |
| 18i | IC50 (µM) | - | - | - | - | 2.21-7.29 | - | [10] |
| 5-FU (Control) | IC50 (µM) | - | 8.13 | - | - | - | - | [3] |
Antimicrobial Activity
In addition to their anticancer potential, pyrimidine-benzimidazole combinations have demonstrated notable activity against a range of microbial pathogens.[11][12] Their efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
The following table presents the MIC values of selected pyrimidine-benzimidazole derivatives against various bacterial and fungal strains.
| Compound | Stenotrophomonas maltophilia | Staphylococcus aureus | Bacillus typhi | Candida albicans | Aspergillus niger | Reference |
| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | ||
| 7b | 15.6 | >250 | >250 | >250 | >250 | [3] |
| 7c | 15.6 | >250 | >250 | >250 | >250 | [3] |
| 97 | - | - | 8 | - | - | [1] |
| Intermediate 95 | - | 8 | - | 2 | - | [1] |
| 22 | - | 12.5 | - | - | - | [4] |
Experimental Protocols
The evaluation of the biological activities of these compounds relies on standardized in vitro assays. Below are the detailed methodologies for the most commonly cited experiments.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for cytotoxicity evaluation.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a control drug (e.g., 5-FU) and incubated for a specified period (typically 48-72 hours).
-
MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution (e.g., 5 mg/mL).
-
Formazan Solubilization: Following another incubation period (e.g., 4 hours), the supernatant is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution
Caption: Workflow for MIC determination by broth microdilution.
Detailed Steps:
-
Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plates are incubated under conditions suitable for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) in the well.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Several studies have delved into the mechanisms underlying the cytotoxic effects of pyrimidine-benzimidazole hybrids. A common finding is their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[7][8]
Flow cytometry analysis has shown that treatment with certain compounds leads to an accumulation of cells in specific phases of the cell cycle, such as the G2/M phase, and an increase in the sub-G1 population, which is indicative of apoptotic cells.[7][9] Mechanistic studies have revealed that these effects can be mediated through the modulation of key signaling pathways. For instance, some compounds have been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins like Bax, p53, and p21.[9] Furthermore, inhibition of critical kinases such as EGFR (Epidermal Growth Factor Receptor) and STAT3 (Signal Transducer and Activator of Transcription 3) has been identified as a potential mechanism of action.[9]
Signaling Pathway for Apoptosis Induction
References
- 1. Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, in vitro antimicrobial and cytotoxic activities of novel pyrimidine-benzimidazol combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial and cytotoxic activities of pyrimidinyl benzoxazole, benzothiazole and benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigating Structural Requirements of Some Pyrimidine-linked Benzimidazole Derivatives as Anticancer Agents Against MCF-7 Cancerous Cell Line Through the use of 2D and 3D QSARs | Bentham Science [benthamscience.com]
- 6. researchgate.net [researchgate.net]
- 7. daneshyari.com [daneshyari.com]
- 8. Synthesis and biological evaluation of novel pyrimidine-benzimidazol hybrids as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzimidazole-linked pyrazolo[1,5-a]pyrimidine conjugates: synthesis and detail evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cinnamide derived pyrimidine-benzimidazole hybrids as tubulin inhibitors: Synthesis, in silico and cell growth inhibition studies. | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 11. Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles – Oriental Journal of Chemistry [orientjchem.org]
- 12. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
A Comparative Analysis of Imidazole-Pyrimidine Hybrids in Drug Discovery: An In Silico Perspective
Researchers are increasingly turning to imidazole-pyrimidine hybrids as a promising scaffold for the development of novel therapeutics. In silico molecular docking studies have been instrumental in identifying and optimizing these compounds against a range of therapeutic targets, from cancer and infectious diseases to viral infections. This guide provides a comparative overview of the performance of various imidazole-pyrimidine derivatives, supported by quantitative data and detailed experimental protocols.
Performance Against Therapeutic Targets: A Quantitative Comparison
The efficacy of imidazole-pyrimidine hybrids has been evaluated against several key therapeutic targets. The following tables summarize the binding affinities and inhibitory concentrations of representative compounds from various studies, offering a clear comparison of their potential.
Anticancer Activity: Cyclin-Dependent Kinase 2 (CDK2) Inhibitors
Cyclin-Dependent Kinase 2 (CDK2) is a crucial regulator of the cell cycle, and its inhibition is a key strategy in cancer therapy. Several imidazole-pyrimidine derivatives have shown potent inhibitory activity against CDK2.
| Compound ID/Series | Target Protein | Binding Affinity (kcal/mol) | Inhibition Constant (IC50) | Reference |
| Imidazole-pyrimidine amides | CDK2 | - | Improved CDK2 inhibition | [1][2] |
| 3H-imidazole[4,5-c]pyridine derivative (5b) | CDK2 | - | 21 nM | [3] |
| Imidazole/benzimidazole thio-arylethanone (10e) | CDK2 | - | 0.62 µM | [3] |
| Pyrazolopyrimidine derivative (15) | CDK2/cyclin A2 | -59.85 | 0.061 µM | [4] |
| Pyridine derivative (4) | CDK2/cyclin A2 | High | 0.24 µM | [5] |
| Imidazole-pyrimidine derivative (24) | Human CDK2 | High | - | [3] |
Antimicrobial Activity
The emergence of drug-resistant microbes necessitates the discovery of new antimicrobial agents. Imidazo[1,2-a]pyrimidine derivatives have demonstrated promising activity against various bacterial and fungal pathogens.
| Compound ID | Target Organism/Protein | Binding Affinity (kcal/mol) | Minimum Inhibitory Concentration (MIC) | Reference |
| Imidazo[1,2-a]pyrimidine (3g) | S. aureus FmtA (PDB ID: 4URM) | -5.205 | - | [6] |
| Imidazo[1,2-a]pyrimidine (3j) | C. albicans (PDB ID: 5V5Z) | - | 2.5 mg/mL | [6] |
| Imidazo[1,2-a]pyrimidine (3k) | C. albicans | - | 2.5 mg/mL | [6] |
| Imidazole derivatives (4c) | Pseudomonas aeruginosa | -8.01 to -6.91 | Potent | [7] |
Antiviral Activity: SARS-CoV-2 Inhibitors
The COVID-19 pandemic has spurred research into antiviral compounds. Imidazo[1,2-a]pyrimidine Schiff base derivatives have been investigated as potential inhibitors of SARS-CoV-2 entry into host cells by targeting the ACE2 receptor and the spike protein.
| Compound ID | Target Protein | Binding Affinity (kcal/mol) | Reference |
| Imidazo[1,2-a]pyrimidine Schiff base (7a) | hACE2 | -9.1 | [8] |
| Imidazo[1,2-a]pyrimidine Schiff base (7a) | Spike Protein | -7.3 | [8] |
Experimental Protocols
The following section outlines the typical methodologies employed in the in silico molecular docking studies cited in this guide.
Molecular Docking with AutoDock Vina
A widely used software for molecular docking is AutoDock Vina. The general protocol involves the following steps:
-
Protein and Ligand Preparation:
-
The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are typically removed.
-
Polar hydrogens and Kollman charges are added to the protein structure.
-
The 3D structures of the imidazole-pyrimidine hybrid ligands are generated and optimized to their lowest energy conformation.
-
Both protein and ligand files are converted to the PDBQT format, which includes atom types and charges.[9][10]
-
-
Grid Box Generation:
-
A grid box is defined to encompass the active site of the target protein.
-
The size and center coordinates of the grid box are crucial parameters and are determined based on the location of the co-crystallized ligand or by using prediction tools.[11]
-
-
Docking Simulation:
-
AutoDock Vina is used to perform the docking calculations.
-
The software samples different conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose.
-
The exhaustiveness parameter, which controls the extent of the conformational search, is often increased to ensure a more thorough exploration of the binding landscape.[11]
-
-
Analysis of Results:
-
The docking results are analyzed to identify the best binding pose, which is typically the one with the lowest binding energy.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.
-
Visualizing Molecular Interactions and Pathways
Diagrams are essential for understanding the complex relationships in molecular biology and computational chemistry. The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway and a typical experimental workflow.
Caption: A generalized workflow for in silico molecular docking studies.
References
- 1. Imidazole pyrimidine amides as potent, orally bioavailable cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CDK Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular docking studies of some new imidazole derivatives for antimicrobial properties - Arabian Journal of Chemistry [arabjchem.org]
- 8. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 11. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
A Comparative Analysis of Imidazole-Pyrimidine and Benzimidazole-Pyrimidine Hybrids in Drug Discovery
A deep dive into the biological activities of two promising classes of heterocyclic compounds, this guide offers a comparative overview of imidazole-pyrimidine and benzimidazole-pyrimidine hybrids. Intended for researchers, scientists, and drug development professionals, this document synthesizes experimental data on their anticancer, antimicrobial, and anti-inflammatory properties, providing a foundation for future research and development.
The strategic fusion of different pharmacophores into a single molecular entity, known as molecular hybridization, has emerged as a powerful tool in drug discovery. This approach aims to develop novel therapeutic agents with enhanced efficacy, selectivity, and reduced side effects. Among the vast array of heterocyclic compounds, imidazole, benzimidazole, and pyrimidine moieties have garnered significant attention due to their diverse and potent biological activities. This guide provides a comparative analysis of the biological prowess of two such hybrid classes: imidazole-pyrimidine and benzimidazole-pyrimidine hybrids.
Comparative Biological Activity
The fusion of a pyrimidine ring with either an imidazole or a benzimidazole scaffold results in hybrid molecules with a broad spectrum of biological activities. While both classes exhibit significant potential, subtle structural differences between the single-ring imidazole and the fused-ring benzimidazole can lead to variations in their biological profiles.
Anticancer Activity
Both imidazole- and benzimidazole-pyrimidine hybrids have demonstrated significant potential as anticancer agents.[1][2] These compounds often exert their effects through mechanisms such as the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[3]
Studies have shown that benzimidazole-pyrimidine hybrids, in particular, exhibit potent cytotoxic activity against a range of human cancer cell lines.[4] For instance, certain derivatives have been reported to be more cytotoxic than the standard anticancer drug 5-fluorouracil against cell lines like MCF-7 (breast cancer) and MGC-803 (gastric cancer).[4] The mechanism of action for some of these hybrids involves arresting the cell cycle at the G2/M phase and inducing programmed cell death, or apoptosis.[4]
While comprehensive side-by-side comparative studies are limited, the available data suggests that the larger, more lipophilic benzimidazole moiety may offer additional π-π stacking interactions with biological targets, potentially leading to enhanced potency in some cases. However, the simpler imidazole core can also be advantageous, offering different substitution patterns for fine-tuning activity and physicochemical properties.
Table 1: Comparative Anticancer Activity of Imidazole- and Benzimidazole-Pyrimidine Hybrids
| Compound Class | Specific Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Benzimidazole-Pyrimidine | Compound 5b | MCF-7 | 2.03 | [4] |
| Benzimidazole-Pyrimidine | Compound 6b | MGC-803 | 1.06 | [4] |
| Benzimidazole-Pyrimidine | Compound 6b | EC-9706 | 12.89 | [4] |
| Benzimidazole-Pyrimidine | Compound 6b | SMMC-7721 | 8.42 | [4] |
Note: Data is collated from different studies and may not be directly comparable due to variations in experimental conditions.
Antimicrobial Activity
The threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Both imidazole- and benzimidazole-pyrimidine hybrids have emerged as promising candidates in this area.[5][6] Their mechanisms of action can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[7][8]
Novel pyrimidine-linked benzimidazole derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, in some cases exceeding the potency of standard antibiotics like ampicillin.[5] For example, certain hybrids have demonstrated significant efficacy against E. coli and Pseudomonas aeruginosa.[5] The antibacterial and antifungal properties of these hybrids make them attractive scaffolds for the development of new anti-infective drugs.[9]
Table 2: Comparative Antimicrobial Activity of Imidazole- and Benzimidazole-Pyrimidine Hybrids
| Compound Class | Specific Derivative/Compound | Microorganism | MIC (µg/mL) | Reference |
| Benzimidazole-Pyrimidine | Derivative 2a | E. coli | 62.5 | [5] |
| Benzimidazole-Pyrimidine | Derivative 2c, 2e, 2f | E. coli | 100 | [5] |
| Benzimidazole-Pyrimidine | Various Derivatives | Pseudomonas aeruginosa | 62.5 - 250 | [5] |
Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism. Data is collated from different studies and may not be directly comparable.
Anti-inflammatory Activity
Inflammation is a key pathological feature of numerous chronic diseases. Imidazole and benzimidazole derivatives have been investigated for their anti-inflammatory potential, often targeting enzymes like cyclooxygenase (COX) that are involved in the inflammatory cascade.[5][10]
Studies on imidazopyridine derivatives, which share structural similarities with imidazole-pyrimidine hybrids, have shown that they can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[11] In a comparative study, imidazopyridine derivatives demonstrated stronger anti-inflammatory activity than their benzimidazole counterparts.[11] This suggests that the electronic and steric properties of the imidazole core might be more favorable for interaction with certain anti-inflammatory targets.
Table 3: Comparative Anti-inflammatory Activity of Imidazole- and Benzimidazole-Based Compounds
| Compound Class | Activity Metric | Finding | Reference |
| Imidazopyridine Derivatives | Inhibition of TNF-α and IL-6 release | Stronger activity than benzimidazoles | [11] |
| Benzimidazole Derivatives | Inhibition of TNF-α and IL-6 release | Weaker activity than imidazopyridines | [11] |
Note: This table presents a qualitative comparison based on the findings of a specific study.
Signaling Pathways and Experimental Workflows
To understand the biological activity of these hybrids, it is crucial to visualize the underlying molecular pathways and the experimental procedures used for their evaluation.
Caption: A simplified diagram of the intrinsic and extrinsic apoptosis signaling pathways.
Caption: A workflow diagram of the MTT assay for determining cytotoxicity.
Caption: Logical relationship for the comparison of hybrid molecules' biological activities.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activities of imidazole- and benzimidazole-pyrimidine hybrids.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[12][13][14]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (imidazole- or benzimidazole-pyrimidine hybrids) and a vehicle control. Incubate for a further 24-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Zone of Inhibition Assay for Antimicrobial Activity
The zone of inhibition assay is a widely used method to determine the antimicrobial activity of a substance.[15][16][17][18][19]
Principle: An antimicrobial agent diffuses into an agar medium inoculated with a microorganism. If the agent is effective, it will inhibit the growth of the microorganism, resulting in a clear zone around the agent.
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.
-
Agar Plate Inoculation: Uniformly spread the microbial suspension over the surface of an appropriate agar medium (e.g., Mueller-Hinton agar) using a sterile swab.
-
Application of Test Compound: Place a sterile paper disc impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate. A well can also be cut into the agar and filled with the test solution.
-
Incubation: Incubate the plates under conditions suitable for the growth of the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
Measurement: Measure the diameter of the clear zone of growth inhibition around the disc or well in millimeters.
-
Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.
COX-2 Inhibition Assay for Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.[20][21][22][23][24]
Principle: The assay typically measures the production of prostaglandins, the products of the COX-2-catalyzed reaction, from arachidonic acid. Inhibition of this reaction by a test compound indicates anti-inflammatory potential. This can be done using various detection methods, including fluorometric or enzyme immunoassay (EIA) techniques.
Procedure (Fluorometric):
-
Reaction Setup: In a 96-well plate, add the reaction buffer, COX-2 enzyme, and the test compound at various concentrations. Include a control without the inhibitor and a blank without the enzyme.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the substrate, arachidonic acid, to all wells to start the enzymatic reaction.
-
Detection: A fluorescent probe that reacts with the prostaglandin product is included in the reaction mixture. The increase in fluorescence over time is monitored using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the COX-2 enzyme activity.
Conclusion
Both imidazole-pyrimidine and benzimidazole-pyrimidine hybrids represent promising scaffolds in medicinal chemistry, demonstrating a wide range of biological activities. While benzimidazole-pyrimidine hybrids have shown particularly potent anticancer and antimicrobial effects in several studies, the simpler imidazole core also offers significant potential, especially in the context of anti-inflammatory agents. The choice between these two scaffolds for drug design will ultimately depend on the specific therapeutic target and the desired pharmacological profile. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the structure-activity relationships and to guide the rational design of next-generation therapeutic agents based on these versatile heterocyclic systems.
References
- 1. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. microchemlab.com [microchemlab.com]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. apec.org [apec.org]
- 18. nelsonlabs.com [nelsonlabs.com]
- 19. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. thepharmajournal.com [thepharmajournal.com]
- 22. researchgate.net [researchgate.net]
- 23. pagepressjournals.org [pagepressjournals.org]
- 24. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine: A Guide for Laboratory Professionals
For immediate reference, consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols, as regulations may vary. The following provides a comprehensive overview of recommended procedures for the safe disposal of 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine, a versatile intermediate in pharmaceutical and agricultural research.[1] This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental compliance.
I. Hazard Assessment and Safety Precautions
Key Potential Hazards:
-
Harmful if swallowed[2]
-
Causes skin irritation[2]
-
Causes serious eye irritation[2]
-
May cause respiratory irritation[2]
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3]
-
Hand Protection: Wear appropriate protective gloves to prevent skin contact.[3][4]
-
Eye Protection: Wear chemical safety goggles or a face shield that meets OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[3]
Ensure that eyewash stations and safety showers are readily accessible in the work area.[3]
II. Chemical Properties and Incompatibilities
A summary of the key chemical properties is provided below to inform safe handling and storage prior to disposal.
| Property | Value |
| Molecular Formula | C₇H₅ClN₄[5] |
| Molecular Weight | 180.59 g/mol [5] |
| Appearance | Likely a solid[4] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container.[4][6] Some sources recommend storing at 0-8°C.[1] |
| Incompatibilities | Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6] |
III. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service. Do not dispose of this chemical into the environment, drains, or sanitary sewers.
Experimental Protocol for Waste Collection and Disposal:
-
Waste Identification and Segregation:
-
Properly label a dedicated, sealable, and chemically compatible waste container with the full chemical name: "this compound" and appropriate hazard symbols.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.
-
-
Containerization of Waste:
-
For solid waste (e.g., residual powder, contaminated labware), carefully transfer it into the labeled waste container. Avoid generating dust.[3]
-
For solutions, use a sealed, leak-proof container.
-
Ensure the exterior of the waste container is clean and free of contamination.
-
-
Storage of Chemical Waste:
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the chemical waste.
-
Provide them with a complete inventory of the waste, including the chemical name and quantity.
-
-
Documentation:
-
Maintain a detailed record of the amount of this compound disposed of and the date of disposal.
-
IV. Spill and Accidental Release Management
In the event of a spill, adhere to the following procedures:
-
Immediate Evacuation and Ventilation: Evacuate all non-essential personnel from the affected area and ensure adequate ventilation.[7]
-
Personal Protection: Before attempting to clean the spill, don the appropriate PPE as outlined in Section I.
-
Containment and Cleanup:
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.
-
Waste Disposal: Dispose of all contaminated materials (including cleaning materials) as hazardous waste following the protocol in Section III.
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Research: A Guide to Handling 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine
For immediate implementation: This document outlines crucial safety and logistical protocols for the handling and disposal of 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and the integrity of research. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Analysis and Personal Protective Equipment (PPE)
A thorough risk assessment is the foundation of safe laboratory practice. The following table summarizes the recommended personal protective equipment for handling this compound, based on the hazards associated with similar compounds.
| PPE Category | Specification |
| Eye/Face Protection | Tight-sealing safety goggles or safety glasses with side-shields are mandatory. A face shield should be used when there is a risk of splashing.[1][2] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, are required. Ensure gloves are compatible with chlorinated compounds and inspect them for any damage before use.[1] |
| Body Protection | A laboratory coat or other protective clothing is necessary to prevent skin exposure. For tasks with a higher risk of exposure, disposable Tyvek-type sleeves or a full suit may be appropriate.[1][3] |
| Respiratory Protection | Work should be conducted in a chemical fume hood.[3] If handling outside of a fume hood or if dust/aerosols may be generated, a NIOSH/MSHA-approved respirator should be used.[1][2] |
Operational Protocol: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical to minimize risk.
-
Preparation : Before beginning work, ensure that an eyewash station and safety shower are readily accessible.[2]
-
Don PPE : Put on all required personal protective equipment as detailed in the table above.
-
Engineering Controls : All handling of the compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Personal Hygiene : Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly with soap and water after handling the compound.
-
Weighing and Transfer : Handle the solid compound carefully to avoid generating dust.
-
Reaction Setup : When setting up reactions, ensure all glassware is properly secured and that any potential for splashes or aerosol generation is minimized.
-
Doff PPE : After handling is complete, remove PPE in a manner that avoids contaminating yourself and the surrounding area. Dispose of single-use PPE as hazardous waste.
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and associated waste is crucial for laboratory safety and environmental protection.
-
Waste Identification : Treat all this compound waste, including contaminated materials (e.g., gloves, wipes, pipette tips), as hazardous waste.[1] This compound falls under the category of halogenated organic waste.[1]
-
Waste Segregation : It is crucial to segregate halogenated waste from non-halogenated waste streams to facilitate proper disposal.[1]
-
Containerization : Use a designated, compatible, and properly sealed hazardous waste container.[1]
-
Container Decontamination : Empty containers that held the compound must be triple-rinsed with a suitable solvent.[1] The rinsate must be collected and disposed of as hazardous waste.[1]
-
Professional Disposal : Arrange for the disposal of the hazardous waste through a licensed waste disposal company. Controlled incineration with flue gas scrubbing is a recommended method.[2]
Experimental Workflow
The following diagram illustrates the recommended workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




